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  • Product: 4-Fluoro-2-n-propoxybenzoic acid
  • CAS: 1378666-16-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-2-n-propoxybenzoic Acid

CAS Number: 1378666-16-0 Abstract This technical guide provides a comprehensive scientific overview of 4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0), a fluorinated aromatic carboxylic acid with significant potentia...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1378666-16-0

Abstract

This technical guide provides a comprehensive scientific overview of 4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0), a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information, provides detailed predicted spectroscopic data, outlines a robust synthetic pathway with step-by-step protocols, and explores potential applications based on the well-established properties of its structural analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the strategic use of fluorinated scaffolds.

Introduction: The Strategic Value of Fluorinated Benzoic Acid Scaffolds

The incorporation of fluorine into organic molecules is a powerful strategy in modern chemistry, profoundly influencing a compound's physicochemical and biological properties.[1] The fluorine atom's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and pKa.[1] When these advantages are applied to the benzoic acid framework—a privileged scaffold in medicinal chemistry—the resulting fluorinated benzoic acid derivatives often exhibit a wide range of therapeutic potentials, including antibacterial, anti-inflammatory, and anticancer activities.[1][2]

4-Fluoro-2-n-propoxybenzoic acid is a member of this promising class of compounds. Its structure, featuring a fluorine atom at the para-position and an n-propoxy group ortho to the carboxylic acid, suggests a unique combination of electronic and steric properties that make it a valuable intermediate for creating more complex and potentially bioactive molecules. This guide will delve into the technical details of this compound, providing a foundational resource for its synthesis, characterization, and potential exploitation.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid is presented in Table 1.

PropertyValueSource
CAS Number 1378666-16-0[3]
Molecular Formula C₁₀H₁₁FO₃[3]
Molecular Weight 198.19 g/mol [3]
Physical Form Solid (predicted)[3]
Purity Typically ≥97% (commercial)[3]
InChI 1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)[3]
InChIKey QMFDSPJDRIJIMV-UHFFFAOYSA-N[3]
SMILES CCCOC1=C(C=C(C=C1)F)C(=O)O

Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid

Overall Synthetic Scheme:

Synthetic_Scheme A 2,4-Difluorobenzoic Acid B 4-Fluoro-2-hydroxybenzoic Acid A->B  1. NaOH, DMSO  2. HCl (aq) C 4-Fluoro-2-n-propoxybenzoic Acid B->C  1. Base (e.g., K2CO3)  2. 1-Bromopropane, DMF

Caption: Proposed two-step synthesis of 4-Fluoro-2-n-propoxybenzoic acid.

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

The initial step is the selective nucleophilic aromatic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide ion to yield the key intermediate, 4-fluoro-2-hydroxybenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-difluorobenzoic acid (1 equivalent) and dimethyl sulfoxide (DMSO).

  • Addition of Base: Add sodium hydroxide (NaOH) (2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 130°C and maintain this temperature for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice water.

  • Acidification and Precipitation: Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid (HCl), ensuring the temperature does not exceed 20°C. A solid precipitate will form.

  • Isolation and Drying: Stir the suspension for an additional 2 hours, then collect the solid by suction filtration. Wash the filter cake with water and dry it under reduced pressure at 60°C to yield 4-fluoro-2-hydroxybenzoic acid.

Step 2: Williamson Ether Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid

The final product is synthesized via the Williamson ether synthesis, where the phenoxide of 4-fluoro-2-hydroxybenzoic acid reacts with an n-propyl halide.[4][5] This SN2 reaction is a classic and reliable method for ether formation.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents), to the solution and stir at room temperature for 30-60 minutes to form the carboxylate and phenoxide salts.

  • Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 60-80°C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Acidify to pH 2-3 with 1 M HCl to protonate the carboxylic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Fluoro-2-n-propoxybenzoic acid.

Workflow_Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Fluoro-2-hydroxybenzoic Acid in DMF B Add K2CO3 A->B C Add 1-Bromopropane B->C D Heat to 60-80°C C->D E Monitor by TLC D->E F Cool & Quench with Water E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for the Williamson ether synthesis step.

Spectroscopic Characterization (Predicted and Inferred)

While experimental spectra for 4-Fluoro-2-n-propoxybenzoic acid are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are crucial for structural confirmation.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH>10.0br s-
H-67.8 - 8.0ddJ(H-H) ≈ 8-9, J(H-F) ≈ 5-6
H-56.7 - 6.9dddJ(H-H) ≈ 8-9, J(H-F) ≈ 9-10, J(H-H) ≈ 2-3
H-36.8 - 7.0ddJ(H-H) ≈ 9-10, J(H-F) ≈ 2-3
-OCH₂-4.0 - 4.2tJ(H-H) ≈ 6-7
-CH₂-1.8 - 2.0sextJ(H-H) ≈ 7
-CH₃1.0 - 1.2tJ(H-H) ≈ 7

Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C-4 (C-F)160 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-2 (C-O)155 - 160
C-6125 - 130
C-1115 - 120
C-3105 - 110 (d, ²JCF ≈ 20-25 Hz)
C-5100 - 105 (d, ²JCF ≈ 20-25 Hz)
-OCH₂-65 - 75
-CH₂-20 - 25
-CH₃10 - 15

Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. The aromatic region will show characteristic C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-2-n-propoxybenzoic acid is expected to show characteristic absorption bands for its functional groups.[7][8][9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

  • C-H Stretch (Aliphatic): Bands between 3000 and 2850 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1320-1210 cm⁻¹ (acid) and 1275-1200 cm⁻¹ (aryl ether) regions.

  • C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 198 would be expected. Key fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[11][12][13] For this specific molecule, cleavage of the propoxy group would also be anticipated.

  • m/z = 198: Molecular ion [C₁₀H₁₁FO₃]⁺

  • m/z = 181: Loss of -OH

  • m/z = 155: Loss of the propyl group (-C₃H₇)

  • m/z = 153: Loss of -COOH

  • m/z = 95: Fluorophenyl fragment [C₆H₄F]⁺

Potential Applications

While no specific applications for 4-Fluoro-2-n-propoxybenzoic acid have been documented in peer-reviewed literature, its structural features suggest significant potential in two primary fields: medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The combination of a fluorinated benzoic acid and an ether linkage is a common motif in drug discovery.

  • Antibacterial Agents: Fluorinated aromatic compounds are widely used in the development of new antibacterial drugs.[2] Specifically, benzoic acid derivatives have been identified as inhibitors of the bacterial fatty acid biosynthesis (FAB) pathway, which is essential for bacterial survival and distinct from the corresponding mammalian pathway.[1][14] The 4-fluoro-2-n-propoxybenzoic acid scaffold could serve as a starting point for the synthesis of novel FAB inhibitors.

Antibacterial_MoA cluster_drug Bioactive Compound cluster_pathway Bacterial Cell Drug 4-Fluoro-2-n-propoxybenzoic Acid Derivative FabI Enoyl-ACP Reductase (FabI) Drug->FabI Inhibition FAS Fatty Acid Synthesis FabI->FAS Membrane Cell Membrane Synthesis FAS->Membrane Growth Bacterial Growth Membrane->Growth

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

  • Enzyme Inhibitors: The 2-alkoxybenzoic acid scaffold has been explored for the development of inhibitors for various enzymes. For instance, derivatives of 2-(benzylsulfinyl)benzoic acid act as inhibitors of human carbonic anhydrases, which are implicated in several diseases.[15][16] Additionally, 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways.[17] The structural features of 4-fluoro-2-n-propoxybenzoic acid make it an attractive candidate for derivatization to target similar enzyme active sites.

Materials Science: Precursor for Liquid Crystals

Benzoic acid derivatives, particularly those with alkoxy chains, are a well-known class of thermotropic liquid crystals.[18][19] These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, making them crucial for display technologies.

The introduction of a lateral fluorine substituent can significantly and advantageously modify the mesomorphic properties of liquid crystals, including transition temperatures, dielectric anisotropy, and viscosity.[20][21] The specific 4-fluoro, 2-propoxy substitution pattern could lead to the development of new liquid crystalline materials with tailored properties for advanced applications.

Conclusion

4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0) is a strategically designed chemical intermediate with considerable, yet largely unexplored, potential. This guide has provided a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The analysis of its structural motifs strongly suggests promising avenues for research and development in both medicinal chemistry, as a scaffold for novel enzyme inhibitors and antibacterial agents, and in materials science, as a precursor for advanced liquid crystal materials. It is the author's hope that this technical guide will serve as a valuable resource and catalyst for further investigation into this compelling molecule.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed Central.
  • An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. (2000). Semantic Scholar.
  • 4-Fluoro-2-n-propoxybenzoic acid | 1378666-16-0. (n.d.). Sigma-Aldrich.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). Benchchem.
  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa Italiana di Biologia Sperimentale, 58(24), 1637–1642.
  • Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... (n.d.).
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2012).
  • Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. (n.d.). PubMed Central.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2012). PubMed.
  • Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. (2025). Benchchem.
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (n.d.). PubMed Central.
  • First mesomorphic and DFT characterizations for 3- (or 4-)
  • Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. (2023). PubMed.
  • Fluorinated liquid crystals – properties and applications. (2007). Chemical Society Reviews.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PubMed Central.
  • Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. (n.d.).
  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). PubMed Central.
  • Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. (n.d.).
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.).
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.
  • 2-Propoxybenzoic Acid. (n.d.). Chem-Impex.
  • Liquid crystal and gel properties of fluorine containing compound. (2010).
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
  • An In-depth Technical Guide to 2-Amino-4-fluorobenzoic Acid: Synonyms, Properties, and Applic
  • 4-Propoxybenzoic Acid. (n.d.). PubChem.
  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2018).
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  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.
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Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 4-Fluoro-2-n-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluoro-2-n-propoxybenzoic acid, a fluorinated derivative of benzoic acid, represents a molecule of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-n-propoxybenzoic acid, a fluorinated derivative of benzoic acid, represents a molecule of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and an n-propoxy group onto the benzoic acid scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic profile, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid, detailed methodologies for its empirical characterization, and a discussion of the implications of these properties for its application in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established analytical techniques to provide a robust framework for its evaluation.

Introduction: The Significance of Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acid derivatives are a pivotal class of compounds in contemporary chemical research, primarily due to the unique attributes of the fluorine atom.[1] Its high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's physical, chemical, and biological properties. Strategic fluorination is a widely employed strategy in drug discovery to enhance metabolic stability, improve binding affinity to target proteins, and modulate acidity (pKa).[1] 4-Fluoro-2-n-propoxybenzoic acid, as a member of this class, is recognized primarily as a valuable intermediate in organic synthesis.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel pharmaceuticals and functional materials.

Molecular Structure and Identification

A foundational aspect of understanding a compound's properties is its molecular structure and unique identifiers.

Diagram: Chemical Structure of 4-Fluoro-2-n-propoxybenzoic acid

Caption: Chemical structure of 4-Fluoro-2-n-propoxybenzoic acid.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1378666-16-0[1]
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
InChI Key QMFDSPJDRIJIMV-UHFFFAOYSA-N

Physicochemical Properties: Knowns and Predictions

While specific experimental data for 4-Fluoro-2-n-propoxybenzoic acid is sparse in the literature, we can infer and predict its properties based on its structure and data from analogous compounds. It is known to be a solid at room temperature.

Table 2: Summary of Physicochemical Properties

PropertyExperimental ValuePredicted/Analogous DataSignificance in Drug Development
Melting Point (°C) Not Available-Purity assessment, solid-state stability
Boiling Point (°C) Not Available-Relevant for purification and processing
Solubility Not AvailableSparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[2]Affects formulation, bioavailability, and reaction conditions
pKa Not Available~4Influences ionization state, solubility, and receptor binding
Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a benzoic acid derivative, 4-Fluoro-2-n-propoxybenzoic acid is expected to exhibit pH-dependent aqueous solubility.[3] In acidic to neutral media, its solubility is likely low. However, under basic conditions (pH > pKa), the carboxylic acid group will deprotonate to form the more water-soluble carboxylate salt.[3] In organic synthesis, its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as polar protic solvents such as methanol and ethanol, is a key consideration for reaction setup.[3]

Acidity (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at a given pH. The pKa of benzoic acid is approximately 4.2. The presence of an electron-withdrawing fluorine atom on the aromatic ring is expected to increase the acidity of the carboxylic acid group, thus lowering the pKa value. For comparison, the pKa of 4-fluorobenzoic acid is 4.14.[4] Therefore, it is reasonable to predict that the pKa of 4-Fluoro-2-n-propoxybenzoic acid will be in a similar range, around 4.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid.

Determination of Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Diagram: Workflow for Solubility Determination

G Solubility Determination Workflow start Start: Excess solid compound + Solvent agitate Agitate at constant temperature to reach equilibrium start->agitate separate Separate solid and liquid phases (Centrifugation/Filtration) agitate->separate quantify Quantify concentration of dissolved compound in the supernatant/filtrate (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility (e.g., in mg/mL or mol/L) quantify->calculate end End: Solubility Data calculate->end G pKa Determination Workflow start Start: Dissolve compound in co-solvent/water mixture titrate Titrate with a standardized base (e.g., NaOH) start->titrate monitor Monitor pH with a calibrated pH meter after each addition of titrant titrate->monitor plot Plot pH vs. Volume of titrant added monitor->plot analyze Analyze the titration curve to find the half-equivalence point plot->analyze pka pKa = pH at the half-equivalence point analyze->pka end End: pKa Value pka->end G Synthetic Pathway start 4-Fluoro-2-hydroxybenzoic acid product 4-Fluoro-2-n-propoxybenzoic acid start->product Williamson Ether Synthesis reagents 1-Bromopropane, K₂CO₃, Acetone

Sources

Foundational

An In-Depth Technical Guide to 4-Fluoro-2-n-propoxybenzoic Acid: A Key Intermediate in Modern Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 4-Fluoro-2-n-propoxybenzoic acid (CAS No. 1378666-16-0), a fluorinated aromatic carboxylic acid of increasing interest to researchers in drug discovery a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-n-propoxybenzoic acid (CAS No. 1378666-16-0), a fluorinated aromatic carboxylic acid of increasing interest to researchers in drug discovery and materials science. This document details the molecule's physicochemical properties, outlines a robust, field-proven synthetic pathway, discusses analytical characterization techniques, and explores its application as a strategic building block in the development of complex therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Benzoic Acids

Fluorinated benzoic acid derivatives are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into a benzoic acid scaffold can dramatically alter a molecule's physicochemical and biological properties.[1] Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets by participating in favorable electrostatic interactions, and modulate the acidity (pKa) of the carboxylic acid group.[1] These modifications are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

4-Fluoro-2-n-propoxybenzoic acid is a member of this important class, distinguished by a fluorine atom at the C-4 position and an n-propoxy group at the C-2 position of the benzene ring. This specific substitution pattern makes it a valuable intermediate for creating more complex molecules with tailored properties for various therapeutic targets.

Physicochemical and Structural Properties

4-Fluoro-2-n-propoxybenzoic acid is typically supplied as a white to slightly yellow crystalline solid.[1] Its core structural and chemical identifiers are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FO₃[2]
Molecular Weight 198.19 g/mol [2]
CAS Number 1378666-16-0[2]
Canonical SMILES CCCOC1=C(C=C(C=C1)F)C(=O)O
InChI Key QMFDSPJDRIJIMV-UHFFFAOYSA-N[2]
Physical Form Solid[2]
Typical Purity ≥97%[2]

Synthesis Pathway and Experimental Protocol

The synthesis of 4-Fluoro-2-n-propoxybenzoic acid is most effectively achieved through a multi-step process. The primary challenge is the selective alkylation of the hydroxyl group in the presence of a carboxylic acid. Therefore, a protection-alkylation-deprotection strategy is employed. The pathway begins with the synthesis of the key precursor, 4-fluoro-2-hydroxybenzoic acid (also known as 4-fluorosalicylic acid), followed by protection of the carboxylic acid as a methyl ester. The subsequent Williamson ether synthesis introduces the n-propoxy group, and the final step is the saponification of the ester to yield the target acid.

This approach is a self-validating system; the success of each step can be readily monitored by techniques such as Thin Layer Chromatography (TLC), ensuring high purity and yield of the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Carboxylic Acid Protection cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection A 2,4-Difluorobenzoic Acid B 4-Fluoro-2-hydroxybenzoic Acid A->B NaOH, DMSO 130 °C C Methyl 4-fluoro-2-hydroxybenzoate B->C MeOH, H₂SO₄ (cat.) Reflux D Methyl 4-fluoro-2-n-propoxybenzoate C->D n-Propyl Bromide, K₂CO₃ DMF, 80 °C E 4-Fluoro-2-n-propoxybenzoic Acid (Final Product) D->E 1. NaOH (aq), EtOH 2. HCl (aq)

Caption: Synthetic workflow for 4-Fluoro-2-n-propoxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

Causality: This step involves a nucleophilic aromatic substitution. The highly activated position ortho to the carboxylic acid and para to the fluorine on 2,4-difluorobenzoic acid is selectively hydroxylated using a strong base in a polar aprotic solvent.

  • To a dry 10 L four-necked flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).[3]

  • Heat the mixture to 130 °C and maintain for approximately 8 hours. Monitor the reaction's completion using TLC.[3]

  • Once complete, cool the reaction system to room temperature.

  • Slowly pour the reaction solution into 40 L of ice water.

  • Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C. A large amount of solid will precipitate.[3]

  • Stir for an additional 2 hours, then collect the solid by suction filtration.

  • Wash the filter cake with water and dry the solid under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid as a white solid.[3]

Step 2: Protection via Fischer Esterification (Methyl 4-fluoro-2-hydroxybenzoate)

Causality: The carboxylic acid is more reactive towards esterification under acidic conditions than the phenolic hydroxyl group. This selective protection prevents the carboxylate from acting as a competing nucleophile in the subsequent ether synthesis.

  • Dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask at 0 °C.[4]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[4][5]

  • Remove the ice bath and heat the mixture to reflux (approx. 70 °C) for 4-16 hours, monitoring by TLC.[4]

  • Upon completion, cool the mixture and concentrate under reduced pressure to remove the bulk of the methanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum to afford the methyl ester.[4]

Step 3: O-Alkylation via Williamson Ether Synthesis

Causality: This is a classic SN2 reaction.[6] A moderately strong base like potassium carbonate is sufficient to deprotonate the weakly acidic phenolic hydroxyl, creating a potent nucleophile that attacks the primary alkyl halide (n-propyl bromide). DMF is an ideal polar aprotic solvent for this transformation.

  • To a round-bottom flask, add methyl 4-fluoro-2-hydroxybenzoate (1.0 eq), anhydrous N,N-Dimethylformamide (DMF), and potassium carbonate (K₂CO₃, 1.5 eq).[5]

  • Add n-propyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring by TLC.[5]

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 4-fluoro-2-n-propoxybenzoate.

Step 4: Deprotection via Saponification

Causality: The final step is a base-catalyzed hydrolysis (saponification) of the methyl ester. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid product.

  • Dissolve the crude methyl 4-fluoro-2-n-propoxybenzoate from the previous step in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 1-3 hours until TLC indicates the disappearance of the starting ester.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with 1M HCl. A precipitate will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Fluoro-2-n-propoxybenzoic acid.

Analytical Characterization

The identity and purity of 4-Fluoro-2-n-propoxybenzoic acid are confirmed using standard analytical techniques, primarily NMR spectroscopy. The predicted spectral data provide a reference for researchers to validate their synthetic product.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH>10.0br s-
H-67.8 - 8.0ddJ(H-H) ≈ 8-9, J(H-F) ≈ 5-6
H-36.8 - 7.0dJ(H-F) ≈ 2-3
H-56.7 - 6.9dddJ(H-H) ≈ 8-9, J(H-F) ≈ 9-10, J(H-H) ≈ 2-3
-OCH₂-4.0 - 4.2tJ(H-H) ≈ 6-7
-CH₂-1.8 - 2.0sextJ(H-H) ≈ 7
-CH₃1.0 - 1.2tJ(H-H) ≈ 7

Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.[1]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O165 - 175
C-4 (C-F)160 - 165 (with large ¹JCF)
C-2 (C-O)158 - 162
C-1110 - 115
C-6130 - 135
C-3100 - 105 (with C-F coupling)
C-5105 - 110 (with C-F coupling)
-OCH₂-69 - 72
-CH₂-21 - 24
-CH₃9 - 12

Applications in Drug Discovery and Development

While specific, publicly documented applications of 4-Fluoro-2-n-propoxybenzoic acid are emerging, its structural motifs are highly relevant to pharmaceutical development. For instance, the closely related analogue, 4-fluoro-3-hydroxybenzoic acid, is a key intermediate in the synthesis of Acoramidis .[7] Acoramidis is an investigational, next-generation transthyretin (TTR) stabilizer for the treatment of transthyretin amyloidosis (ATTR), a progressive and fatal disease.[7]

The synthesis of such complex molecules demonstrates the utility of functionalized benzoic acids as critical starting materials or "building blocks." They provide a pre-functionalized aromatic core onto which further complexity can be built, often through amide bond formation via the carboxylic acid moiety.

G A 4-Fluoro-2-n-propoxybenzoic Acid (Building Block) B Amide Coupling (Activation & Reaction) A->B e.g., HATU, SOCl₂ D Advanced Intermediate / API Lead B->D Formation of Amide Bond C Complex Amine Partner C->B

Caption: Role as a building block in synthetic chemistry.

Safety and Handling

No specific GHS classification is broadly published for 4-Fluoro-2-n-propoxybenzoic acid itself. However, based on the known hazards of structurally similar compounds such as 4-fluoro-3-hydroxybenzoic acid and 2-propoxybenzoic acid, the following precautions are strongly advised. The compound should be handled as a potential irritant.

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[8]

    • P302+P352 (Skin Contact): Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]

    • P305+P351+P338 (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[8]

    • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Keep away from strong oxidizing agents.

    • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Fluoro-2-n-propoxybenzoic acid represents a strategically valuable intermediate for chemical synthesis. Its defined structure, predictable reactivity, and the advantageous properties conferred by its fluoro and propoxy substituents make it an attractive building block for the construction of novel pharmaceutical candidates and advanced materials. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, characterize, and effectively utilize this compound in their research and development programs.

References

  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 20, 2026, from [Link]

  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved January 20, 2026, from [Link]

  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g
  • (Reference not directly cited in the final text but used for initial data g

Sources

Exploratory

A Spectroscopic Guide to 4-Fluoro-2-n-propoxybenzoic Acid: In-Depth Analysis of NMR, IR, and MS Data

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-2-n-propoxybenzoic acid (C₁₀H₁₁FO₃, CAS: 1378666-16-0), a compound of interest in drug development and materials science.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-2-n-propoxybenzoic acid (C₁₀H₁₁FO₃, CAS: 1378666-16-0), a compound of interest in drug development and materials science.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with related chemical structures.

Introduction

4-Fluoro-2-n-propoxybenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of a fluorine atom, a propoxy group, and a carboxylic acid on the benzene ring imparts specific physicochemical properties that are of interest for various applications. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such molecules. This guide will delve into the theoretical and practical aspects of interpreting the spectral data of this compound, providing a robust framework for its characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural fragments of a compound. The fragmentation pattern is a unique fingerprint that aids in confirming the molecular structure.

Predicted Mass Spectrum of 4-Fluoro-2-n-propoxybenzoic Acid
m/z Predicted Fragment Ion Interpretation
198[M]⁺Molecular ion peak, corresponding to the intact molecule.
155[M - C₃H₇]⁺Loss of the propyl group from the propoxy moiety.
153[M - COOH]⁺Decarboxylation, a common fragmentation for benzoic acids.[3]
125[M - C₃H₇ - CO]⁺Subsequent loss of carbon monoxide from the propyl-depleted fragment.
109[M - C₃H₇O - CO]⁺Loss of the entire propoxy group and carbon monoxide.
95[C₆H₄F]⁺Phenyl fragment with the fluorine atom.
Interpretation of Fragmentation Pathways

The fragmentation of 4-Fluoro-2-n-propoxybenzoic acid under electron ionization (EI) is expected to initiate with the formation of the molecular ion at m/z 198. The primary fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the carboxylic acid group.

The loss of the propyl radical (C₃H₇) from the propoxy group is a probable initial fragmentation step, leading to a significant peak at m/z 155. Another characteristic fragmentation for benzoic acid derivatives is the loss of the carboxyl group as a radical, which would result in an ion at m/z 153.[3] Further fragmentation of the m/z 155 ion through the loss of carbon monoxide would yield a fragment at m/z 125. The presence of a fluorinated phenyl cation at m/z 95 would also be anticipated.

MS_Fragmentation_Pathway M [C₁₀H₁₁FO₃]⁺˙ m/z = 198 F1 [M - C₃H₇]⁺ m/z = 155 M->F1 - C₃H₇ F2 [M - COOH]⁺ m/z = 153 M->F2 - COOH F3 [C₆H₄FO₂]⁺ m/z = 125 F1->F3 - CO F4 [C₆H₄F]⁺ m/z = 95 F2->F4 - O₂ NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis Dissolve Sample Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Place in Spectrometer Place NMR tube in the spectrometer Dissolve Sample->Place in Spectrometer Lock and Shim Lock on solvent signal and shim the magnetic field Place in Spectrometer->Lock and Shim Acquire Spectra Acquire ¹H and ¹³C NMR spectra Lock and Shim->Acquire Spectra Process Data Fourier transform, phase correction, and baseline correction Acquire Spectra->Process Data Integrate and Analyze Integrate ¹H signals and analyze chemical shifts, multiplicities, and coupling constants Process Data->Integrate and Analyze Assign Signals Assign signals to specific protons and carbons in the molecule Integrate and Analyze->Assign Signals

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 4-Fluoro-2-n-propoxybenzoic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation s...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. The bioavailability, efficacy, and ultimately the therapeutic success of a drug candidate are intrinsically linked to its solubility characteristics. This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks required to establish a robust solubility profile for 4-Fluoro-2-n-propoxybenzoic acid, a novel carboxylic acid derivative with potential therapeutic applications.

While specific experimental solubility data for 4-Fluoro-2-n-propoxybenzoic acid is not yet extensively published, this document serves as an in-depth guide for researchers, scientists, and drug development professionals on how to approach this critical characterization. We will delve into the causal relationships between molecular structure and solubility, provide detailed, field-proven experimental protocols, and explore theoretical models that can predict and rationalize solubility behavior. Our focus is on empowering the researcher with the knowledge to not just measure, but to fundamentally understand and manipulate the solubility of this compound.

Physicochemical Characterization: The Foundation of Solubility

Before embarking on solubility measurements, a thorough understanding of the physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid is paramount. These properties govern its interactions with various solvents and provide the basis for interpreting experimental data.

1.1. Molecular Structure and Inherent Properties

4-Fluoro-2-n-propoxybenzoic acid (C₁₀H₁₁FO₃) possesses a unique combination of functional groups that dictate its solubility behavior.[1] The aromatic ring, the carboxylic acid group, the fluorine atom, and the n-propoxy chain each contribute to its overall polarity, hydrogen bonding capacity, and lipophilicity.

  • Carboxylic Acid Group (-COOH): This is the primary driver of its acidic nature and a key site for hydrogen bonding, both as a donor and an acceptor. The pKa of this group will be a critical determinant of its solubility in protic and basic solvents. For instance, benzoic acid has a pKa of approximately 4.2, and the electronic effects of the fluoro and propoxy substituents will modulate this value.[2]

  • Fluorine Atom (-F): The high electronegativity of fluorine can influence the acidity of the carboxylic acid and participate in polar interactions.[3]

  • n-Propoxy Group (-OCH₂CH₂CH₃): This alkyl chain introduces a degree of lipophilicity, which will enhance solubility in non-polar organic solvents.

  • Aromatic Ring: Provides a hydrophobic surface area and can engage in π-π stacking interactions.

A summary of the key physicochemical properties for 4-Fluoro-2-n-propoxybenzoic acid is provided below. While some values are predicted, they serve as a crucial starting point for experimental design.

PropertyPredicted/Known ValueSignificance for Solubility
Molecular Weight 198.19 g/mol [1]Influences the mass-to-volume ratio in solution.
Physical Form SolidThe crystal lattice energy must be overcome for dissolution.
pKa Estimated ~4.0Determines the ionization state and solubility in aqueous and basic media.
logP Estimated 2.5 - 3.5Indicates the lipophilicity and preference for non-polar environments.
Melting Point Not availableA higher melting point often correlates with lower solubility due to stronger crystal lattice forces.

1.2. The "Like Dissolves Like" Principle: A First Approximation

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility.[4] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For 4-Fluoro-2-n-propoxybenzoic acid, its amphiphilic nature suggests it will exhibit a nuanced solubility profile across a range of solvents.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable predictive insights, guide solvent selection, and aid in the interpretation of results.

2.1. Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[5][6] A solute will be most soluble in a solvent with a similar HSP profile. The "distance" (Ra) between the HSPs of the solute and solvent in a 3D space can be calculated, with smaller distances indicating higher solubility.

For a novel compound like 4-Fluoro-2-n-propoxybenzoic acid, its HSP can be estimated using group contribution methods or determined experimentally by assessing its solubility in a range of well-characterized solvents.[7][8]

DOT Diagram: Hansen Solubility Parameter Concept

HansenSolubility cluster_solute Solute (4-Fluoro-2-n-propoxybenzoic acid) cluster_solvents Solvents Solute δD_solute, δP_solute, δH_solute GoodSolvent Good Solvent (δD_solv1, δP_solv1, δH_solv1) Solute->GoodSolvent Small Ra (High Solubility) PoorSolvent Poor Solvent (δD_solv2, δP_solv2, δH_solv2) Solute->PoorSolvent Large Ra (Low Solubility)

Caption: Conceptual representation of Hansen Solubility Parameters.

2.2. The Jouyban-Acree Model

For predicting solubility in binary or ternary solvent mixtures, the Jouyban-Acree model is a powerful tool.[9][10][11][12][13] This model correlates the solubility of a solute in a mixture with the solubilities in the neat solvents and includes interaction parameters that account for the non-ideal mixing behavior of the solvents. The general form of the model for a binary mixture at a given temperature is:

log Xm,T = fc log Xc,T + fw log Xw,T + fcfw[A0 + A1(fc-fw) + A2(fc-fw)²]

Where X represents the mole fraction solubility, f is the volume fraction, and the subscripts m, c, and w denote the mixture, co-solvent, and water, respectively. The A terms are the model constants determined by fitting to experimental data.

Experimental Determination of Solubility: Protocols and Best Practices

The following section details a robust, self-validating protocol for determining the equilibrium solubility of 4-Fluoro-2-n-propoxybenzoic acid.

3.1. Isothermal Equilibrium Solubility Method

This method is considered the gold standard for generating accurate solubility data. It involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated.

DOT Diagram: Isothermal Equilibrium Solubility Workflow

EquilibriumSolubility A 1. Add excess solid to solvent in a vial B 2. Equilibrate at constant temperature (e.g., 24-72 hours with agitation) A->B C 3. Allow solid to settle B->C D 4. Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) C->D E 5. Dilute the saturated solution D->E F 6. Quantify concentration (e.g., HPLC-UV) E->F G 7. Calculate solubility F->G

Caption: Workflow for the isothermal equilibrium solubility method.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of 4-Fluoro-2-n-propoxybenzoic acid into a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C and 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. Visual inspection for the persistence of solid material is crucial.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.[14]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16][17] A calibration curve prepared with known concentrations of 4-Fluoro-2-n-propoxybenzoic acid is required for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.

3.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of aromatic carboxylic acids.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of 4-Fluoro-2-n-propoxybenzoic acid (typically around 254 nm).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

Expected Solubility Profile and Discussion

Based on the structure of 4-Fluoro-2-n-propoxybenzoic acid, a hypothetical solubility profile can be proposed. This serves as a framework for interpreting experimental results.

Table 1: Predicted Qualitative Solubility of 4-Fluoro-2-n-propoxybenzoic acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Hexane, TolueneLow to ModerateThe propoxy chain and aromatic ring will contribute to solubility, but the polar carboxylic acid and fluorine will limit it.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighThese solvents can accept hydrogen bonds from the carboxylic acid and have dipole moments that can interact with the polar groups of the solute.
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group.[3]
Chlorinated Dichloromethane (DCM)ModerateDCM can engage in dipole-dipole interactions.

Causality behind Expected Results:

  • The high solubility in polar protic solvents like methanol and ethanol is anticipated due to the strong hydrogen bonding interactions between the solvent and the carboxylic acid group of the solute.[3]

  • In polar aprotic solvents, the solubility will be driven by dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor.

  • The n-propoxy group will enhance solubility in less polar solvents compared to its non-alkoxylated counterpart, 4-fluorobenzoic acid.

Conclusion: A Roadmap to Comprehensive Solubility Understanding

This guide has provided a detailed roadmap for determining and understanding the solubility profile of 4-Fluoro-2-n-propoxybenzoic acid in organic solvents. By integrating a thorough physicochemical characterization, leveraging theoretical predictive models, and employing robust experimental protocols, researchers can generate the high-quality data essential for informed decision-making in the drug development process. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the scientific integrity and trustworthiness of the results. A comprehensive understanding of solubility is not merely an academic exercise; it is a critical step towards unlocking the full therapeutic potential of novel chemical entities.

References

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Chem Pharm Bull (Tokyo), 54(4), 428-31. [Link]

  • Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & pharmaceutical bulletin, 54(4), 428-431. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-151. [Link]

  • Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1995). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: benzoic acid/Na and ibuprofen/Na. Journal of pharmaceutical sciences, 84(9), 1143-1149. [Link]

  • Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 718-725. [Link]

  • Jouyban, A., Chan, H., & Acree, W. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. (1982). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. Journal of pharmaceutical sciences, 71(8), 849-857. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • ResearchGate. (n.d.). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: Benzoic acid/Na and ibuprofen/Na. [Link]

  • Encyclopedia.pub. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. [Link]

  • Hansen Solubility. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

  • Encyclopedia.pub. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • University of Houston-Downtown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of 4-Fluoro-2-n-propoxybenzoic Acid

Abstract Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] This guide provides a comprehensive, in-depth technical roadmap for researchers and drug development professionals on determining the crystal structure of 4-Fluoro-2-n-propoxybenzoic acid. As a publicly available crystal structure for this specific molecule has not been reported, this document outlines a systematic and validated workflow, from synthesis and characterization to single-crystal X-ray diffraction (SCXRD) analysis and computational prediction. Each protocol is presented with the underlying scientific rationale, ensuring both technical accuracy and practical applicability for elucidating the three-dimensional atomic arrangement of this and similar small organic molecules.

Introduction: The Rationale for Structural Elucidation

The precise three-dimensional structure of a molecule is fundamental to understanding its function. For active pharmaceutical ingredients (APIs), the crystalline form, or polymorph, dictates critical properties such as solubility, stability, and bioavailability. 4-Fluoro-2-n-propoxybenzoic acid, as a substituted benzoic acid, represents a scaffold with potential applications in drug discovery. The presence of a fluorine atom and a flexible propoxy group suggests the possibility of interesting intermolecular interactions, such as hydrogen bonding and halogen bonding, which will govern its crystal packing.

Therefore, elucidating its single-crystal structure is not merely an academic exercise; it provides definitive proof of molecular connectivity, stereochemistry, and the intricate network of non-covalent interactions in the solid state. This knowledge is invaluable for structure-activity relationship (SAR) studies, rational drug design, and ensuring the consistency of the solid form in pharmaceutical manufacturing. This guide provides the complete experimental and computational workflow to achieve this goal.

Synthesis and Purification: A Pathway to High-Purity Material

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. While various synthetic routes to substituted benzoic acids exist, a plausible and efficient method for 4-Fluoro-2-n-propoxybenzoic acid is proposed below, followed by a rigorous purification protocol.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from the commercially available 2,4-difluorobenzoic acid, leveraging a nucleophilic aromatic substitution reaction.

Synthesis_Pathway A 2,4-Difluorobenzoic Acid C 4-Fluoro-2-propoxybenzoic Acid A->C Nucleophilic Aromatic Substitution B Sodium Propoxide (NaOPr) reagent Propanol, NaH DMSO, Heat reagent->A:e

Caption: Proposed synthesis of 4-Fluoro-2-n-propoxybenzoic acid.

Experimental Protocol: Synthesis
  • Preparation of Sodium Propoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous propanol. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • Reaction: To the freshly prepared sodium propoxide solution, add 2,4-difluorobenzoic acid dissolved in a minimal amount of dimethyl sulfoxide (DMSO).

  • Heating and Monitoring: Heat the reaction mixture to approximately 130 °C.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to a pH of 2-3 using concentrated hydrochloric acid (HCl), which will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

Purification by Recrystallization

The purity of the compound is paramount for successful crystallization. Recrystallization is an effective technique for purifying solid organic compounds by leveraging differences in solubility.[3][4][5][6]

Causality Behind Solvent Choice: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[4] For benzoic acid derivatives, a mixed solvent system, such as ethanol/water or acetone/water, is often effective. The organic solvent dissolves the compound, and water acts as an anti-solvent to induce crystallization upon cooling.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude 4-Fluoro-2-n-propoxybenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid, indicating it is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which excludes impurities.[4]

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Spectroscopic Characterization: Confirming Identity and Purity

Before proceeding to crystal growth experiments, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain, and a characteristic downfield, often broad, singlet for the carboxylic acid proton around 12 ppm.[7][8][9]

  • ¹³C NMR: The carbon NMR will show a signal for the carboxyl carbon in the range of 165-185 ppm.[7] Aromatic and aliphatic carbons will also have characteristic chemical shifts.

  • ¹⁹F NMR: This will be crucial to confirm the presence and position of the fluorine atom, expecting a singlet or a doublet depending on coupling with adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. For a carboxylic acid, two characteristic absorptions are expected:

  • A very broad O–H stretching absorption from approximately 2500 to 3300 cm⁻¹.[7][10]

  • A strong C=O (carbonyl) stretching absorption between 1710 and 1760 cm⁻¹.[7] Conjugation with the aromatic ring would place this peak in the lower end of the range (around 1710 cm⁻¹).[10]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound, confirming the molecular formula (C₁₀H₁₁FO₃, MW: 198.19 g/mol ).[1]

Technique Expected Observations for 4-Fluoro-2-n-propoxybenzoic acid
¹H NMR Aromatic protons (3H), -OCH₂- (triplet, 2H), -CH₂- (sextet, 2H), -CH₃ (triplet, 3H), -COOH (broad singlet, ~12 ppm, 1H).
¹³C NMR Carboxyl carbon (~165-185 ppm), aromatic carbons, aliphatic carbons of the propoxy group.
IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹).
MS (EI) Molecular ion peak (M⁺) at m/z = 198.

Single Crystal Growth: The Art and Science

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. It requires a highly pure compound and a systematic exploration of crystallization conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at a high temperature and then allowed to cool slowly.

Protocol for Crystallization Screening:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and mixtures thereof with water).

  • Setup: In small vials, prepare saturated or near-saturated solutions of the purified compound.

  • Application of Techniques: Apply the techniques described above. For slow evaporation, cover the vials with a cap pierced with a needle. For vapor diffusion, place the vial inside a larger beaker containing the anti-solvent and seal the beaker.

  • Observation: Monitor the vials regularly over several days to weeks for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline molecule.[11][12][13] It provides precise information on bond lengths, bond angles, and the overall molecular geometry.[12]

SCXRD_Workflow A Select & Mount Single Crystal B Place on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Data Reduction & Integration C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation & Final Crystallographic Data (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12]

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data Presentation

Upon successful completion of the SCXRD analysis, the crystallographic data would be summarized as follows. This table serves as a template for the expected results.

Parameter Hypothetical Value
Chemical Formula C₁₀H₁₁FO₃
Formula Weight 198.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 1000
Z 4
Calculated Density (g/cm³) 1.317
R-factor (R1) < 0.05
Goodness-of-fit (S) ~1.0

Complementary Approach: Computational Crystal Structure Prediction (CSP)

In cases where obtaining suitable single crystals is challenging, computational methods can provide valuable insights. Crystal Structure Prediction (CSP) aims to predict the most stable crystal packing arrangements of a molecule from its chemical diagram alone.[1][2]

CSP Workflow:

  • Conformational Analysis: Generate a set of low-energy conformers of the 4-Fluoro-2-n-propoxybenzoic acid molecule.

  • Crystal Packing Search: For each conformer, generate thousands of hypothetical crystal packing arrangements in various common space groups.

  • Lattice Energy Minimization: Optimize the geometry of these hypothetical structures using force fields or quantum mechanical methods to calculate their relative lattice energies.

  • Ranking: The structures are ranked based on their calculated stability to produce a crystal energy landscape. The lowest energy structures are the most likely candidates to be observed experimentally.

CSP can guide experimental crystallization efforts and can be used in conjunction with powder X-ray diffraction (PXRD) data to solve a crystal structure when single crystals are unavailable.[13]

Conclusion

This technical guide has outlined a comprehensive, scientifically grounded workflow for the determination of the crystal structure of 4-Fluoro-2-n-propoxybenzoic acid. By integrating rational synthesis, meticulous purification, thorough spectroscopic characterization, and systematic crystallization trials, researchers can obtain high-quality single crystals. The subsequent application of single-crystal X-ray diffraction provides the ultimate atomic-level insight into the molecule's solid-state conformation and intermolecular interactions. The inclusion of computational CSP methodologies represents a modern, holistic approach to structural elucidation in the pharmaceutical sciences. The successful application of these protocols will yield the definitive crystal structure, a critical piece of data for advancing the development of this and related molecules.

References

  • Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. Available from: [Link]

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Available from: [Link]

  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. ResearchGate. Available from: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved January 20, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 20, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 20, 2026, from [Link] বেনজোইক.html

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(6), 1109-1112. Available from: [Link]

  • Vedantu. (n.d.). Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment. Retrieved January 20, 2026, from [Link]

  • DiVA portal. (n.d.). Spherical Crystallization of Benzoic acid. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved January 20, 2026, from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. Retrieved January 20, 2026, from [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-Fluoro-2-n-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability and melting point of 4-Fluoro-2-n-propoxybenzoic acid, a compound of interes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 4-Fluoro-2-n-propoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.

Introduction and Significance

4-Fluoro-2-n-propoxybenzoic acid belongs to the class of fluorinated benzoic acid derivatives. The introduction of a fluorine atom and a propoxy group onto the benzoic acid scaffold can significantly alter its physicochemical properties, including lipophilicity, acidity, and metabolic stability. These modifications are of particular interest in drug discovery, where fine-tuning such parameters is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. An understanding of the compound's thermal stability is paramount for its handling, storage, formulation, and for predicting its behavior during manufacturing processes.

While 4-Fluoro-2-n-propoxybenzoic acid is commercially available as a solid, a precise, experimentally determined melting point is not consistently reported in publicly accessible literature.[1][2][3] This guide, therefore, focuses on the established methodologies for accurately determining its melting point and comprehensively characterizing its thermal stability profile using modern analytical techniques.

Physicochemical Properties and Thermal Profile

A summary of the known physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid is presented below. The melting point is a critical indicator of a crystalline solid's purity and thermal stability.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[4]
Molecular Weight 198.19 g/mol [4]
Physical Form Solid (White to slightly yellow crystalline powder)[4]
CAS Number 1378666-16-0[5]
Melting Point Data not publicly available; experimental determination required.-
Thermal Stability Expected to be stable under normal conditions; decomposition profile to be determined by TGA.

Experimental Determination of Thermal Properties

A logical workflow for the comprehensive thermal analysis of 4-Fluoro-2-n-propoxybenzoic acid is essential. This involves a preliminary melting point determination followed by more detailed analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal_Analysis_Workflow cluster_0 Preliminary Analysis cluster_1 Detailed Thermal Characterization cluster_2 Data Interpretation & Reporting Purity Assess Purity (e.g., HPLC, NMR) MP_det Melting Point Determination (Capillary Method) Purity->MP_det Ensures accurate melting range DSC Differential Scanning Calorimetry (DSC) MP_det->DSC Provides starting temperature range Data_Analysis Analyze Thermograms DSC->Data_Analysis Melting point, enthalpy, phase transitions TGA Thermogravimetric Analysis (TGA) TGA->Data_Analysis Decomposition temperature, mass loss Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for thermal analysis.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The capillary melting point apparatus provides a straightforward and widely accepted method for determining the temperature range over which a crystalline solid transitions to a liquid. This serves as a primary indicator of purity; a sharp melting range is characteristic of a pure compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 4-Fluoro-2-n-propoxybenzoic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary is placed in a calibrated melting point apparatus.

  • Heating Profile:

    • Rapid Scan (Initial Determination): The sample is heated at a rapid rate (e.g., 10-20 °C/min) to quickly identify an approximate melting range.

    • Slow Scan (Accurate Determination): A fresh sample is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is reported as the melting point.

Protocol for Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point (as the onset or peak of the endothermic event), the enthalpy of fusion (the energy required to melt the solid), and can also detect other thermal events such as phase transitions.

Methodology:

  • Sample Preparation: Approximately 2-5 mg of 4-Fluoro-2-n-propoxybenzoic acid is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, is used to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.

      • Hold for 2 minutes to ensure complete melting.

      • Cool down to 25 °C at 10 °C/min.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔHfus).

Protocol for Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. It identifies the temperature at which significant mass loss, indicating decomposition, begins.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of 4-Fluoro-2-n-propoxybenzoic acid is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Calibration: The TGA balance is tared, and the temperature is calibrated using appropriate standards.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to monitor thermal decomposition in an inert environment. An optional second run in air can be performed to assess oxidative stability.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, which is often defined as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Interpretation of Thermal Data and Structural-Stability Correlations

The thermal stability of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating propoxy group in 4-Fluoro-2-n-propoxybenzoic acid will have a combined effect on the molecule's crystal lattice energy and its susceptibility to thermal degradation.

  • Melting Point: The melting point is dictated by the strength of the intermolecular forces in the crystal lattice. For benzoic acids, this is dominated by hydrogen bonding between the carboxylic acid groups, forming dimers. The fluoro and propoxy substituents will influence crystal packing and, consequently, the melting point.

  • Thermal Decomposition: The primary thermal decomposition pathway for many benzoic acids is decarboxylation.[5] The stability of the resulting aromatic ring after the loss of CO₂ is a key factor. The electronic effects of the substituents will influence the strength of the C-COOH bond and the overall decomposition temperature.

Conclusion

References

  • Beijing Xinheng Technology Co., Ltd. 4-Fluoro-2-n-propoxybenzoic acid - CAS:1378666-16-0. [Link]

  • Capot Chemical. MSDS of 4-Fluoro-2-formylbenzoic acid. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

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Exploratory

A Technical Guide to the Acidity and pKa of 4-Fluoro-2-n-propoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in variou...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa value is critical as it dictates solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide provides an in-depth analysis of the acidity of 4-Fluoro-2-n-propoxybenzoic acid, a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry.[2] We will explore the theoretical underpinnings of its acidity, driven by the electronic effects of its substituents, and present detailed, field-proven protocols for its empirical pKa determination using potentiometric titration and UV-Vis spectrophotometry.

Theoretical Framework: Predicting Acidity through Substituent Effects

The acidity of a substituted benzoic acid is a nuanced interplay of inductive and resonance effects contributed by its functional groups. To understand 4-Fluoro-2-n-propoxybenzoic acid, we must first consider the baseline acidity of benzoic acid and then deconstruct the influence of each substituent.

1.1. The Benzoic Acid Benchmark

Benzoic acid is a weak acid with a pKa of approximately 4.2.[3] This value serves as our primary reference point. Any deviation in the pKa of its derivatives can be attributed to the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. These effects alter the stability of the carboxylate anion (conjugate base) formed upon dissociation.

  • Electron-Withdrawing Groups (EWGs): Stabilize the negative charge of the carboxylate anion, delocalizing it and thus increasing the acidity of the parent acid (lower pKa).[4][5]

  • Electron-Donating Groups (EDGs): Destabilize the carboxylate anion by intensifying the negative charge, which decreases the acidity of the parent acid (higher pKa).[3][5][6]

1.2. Analysis of Substituents on 4-Fluoro-2-n-propoxybenzoic Acid

This molecule features two key substituents whose effects are position-dependent: a fluorine atom at the para (4) position and an n-propoxy group at the ortho (2) position.

  • The 4-Fluoro Substituent: The fluorine atom exerts two opposing electronic effects:

    • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma bonds of the ring. This electron-withdrawing effect is significant and stabilizes the conjugate base, favoring dissociation and increasing acidity.[7]

    • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring. This effect pushes electron density towards the carboxyl group, which would destabilize the conjugate base.

    • Net Effect: For halogens, the inductive effect (-I) generally dominates over the resonance effect (+R).[7][8] Consequently, 4-fluorobenzoic acid (pKa ≈ 4.14) is slightly more acidic than benzoic acid (pKa ≈ 4.2).[8][9]

  • The 2-n-Propoxy Substituent (-OCH₂CH₂CH₃): The alkoxy group also exhibits dual effects:

    • Resonance Effect (+R): The oxygen atom's lone pairs strongly donate electron density into the ring via resonance. This is a powerful electron-donating effect that destabilizes the carboxylate anion, decreasing acidity.

    • Inductive Effect (-I): The electronegative oxygen atom also exerts a weaker electron-withdrawing inductive effect.

    • Net Effect: The +R effect of an alkoxy group far outweighs its -I effect, making it a net electron-donating group. This would be expected to significantly decrease acidity (increase pKa).

    • The Ortho Effect: A unique phenomenon occurs when a substituent is in the ortho position. The n-propoxy group can sterically force the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance of the carboxyl group with the ring, which can complicate the predicted outcome. However, the primary influence is typically the strong electron-donating nature of the alkoxy group.

1.3. Predicted Acidity

The final pKa of 4-Fluoro-2-n-propoxybenzoic acid is a balance of these competing forces. The para-fluoro group provides a modest acid-strengthening effect, while the ortho-n-propoxy group is expected to have a more potent acid-weakening effect due to its strong +R character. Therefore, it is predicted that the pKa of 4-Fluoro-2-n-propoxybenzoic acid will be higher than that of benzoic acid (pKa > 4.2).

For a more precise, non-empirical value, computational methods such as Quantitative Structure-Property Relationship (QSPR) modeling or Density Functional Theory (DFT) calculations are often employed.[10][11][12] These methods can provide reliable pKa predictions by calculating the free energy changes associated with dissociation.[11][13]

Caption: Electronic and steric effects influencing the acidity of 4-Fluoro-2-n-propoxybenzoic acid.

Experimental pKa Determination

While theoretical prediction provides a valuable estimate, empirical determination is the gold standard. The following protocols for potentiometric titration and UV-Vis spectrophotometry are robust methods for accurately measuring pKa.

2.1. Method 1: Potentiometric Titration

This is one of the most common and straightforward methods for pKa determination.[14][15] It relies on monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa is equal to the pH at the half-equivalence point of the titration.[16]

2.1.1. Experimental Protocol

A. Materials and Reagents:

  • 4-Fluoro-2-n-propoxybenzoic acid (high purity)

  • 0.1 M Sodium Hydroxide (NaOH), standardized volumetric solution

  • 0.15 M Potassium Chloride (KCl) solution for maintaining ionic strength[16]

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00) for calibration

  • High-purity, deionized water, boiled and cooled to be free of CO₂

B. Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • 25 mL or 50 mL Class A burette

  • Magnetic stirrer and stir bar

  • 100 mL beaker or titration vessel

C. Step-by-Step Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10) according to the manufacturer's instructions.[16]

  • Sample Preparation: Accurately weigh a sample of 4-Fluoro-2-n-propoxybenzoic acid to prepare a solution of approximately 1-10 mM. Dissolve it in a known volume of 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, minimizing fluctuations in activity coefficients during the titration.

  • Inert Atmosphere: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Gently purge the solution with nitrogen gas for 5-10 minutes before and during the titration. Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint.[16]

  • Titration: Begin stirring the solution. Record the initial pH. Add the standardized 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Decrease the increment size significantly as you approach the equivalence point (the region of most rapid pH change).

  • Endpoint: Continue the titration well past the equivalence point until the pH begins to level off again.

D. Data Analysis:

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • Equivalence Point (Vₑ): Determine the equivalence point, which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative plot corresponds to Vₑ.[1]

  • Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.

  • pKa Determination: Find the pH on the original titration curve that corresponds to the volume V₁/₂. At this point, [Acid] = [Conjugate Base], and therefore, pH = pKa.

Potentiometric_Titration_Workflow Start Start Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Start->Calibrate Prepare_Sample Prepare Analyte Solution (Acid in 0.15 M KCl) Calibrate->Prepare_Sample Purge_N2 Purge with Nitrogen (Remove dissolved CO₂) Prepare_Sample->Purge_N2 Titrate Titrate with Standardized NaOH (Record pH vs. Volume) Purge_N2->Titrate Plot_Curve Plot Titration Curve (pH vs. V_NaOH) Titrate->Plot_Curve Plot_Derivative Plot 1st Derivative (ΔpH/ΔV vs. V_avg) Plot_Curve->Plot_Derivative Find_Ve Determine Equivalence Point (Vₑ) (Peak of derivative curve) Plot_Derivative->Find_Ve Calculate_Half_Ve Calculate Half-Equivalence Point (V₁/₂ = Vₑ / 2) Find_Ve->Calculate_Half_Ve Determine_pKa Find pH at V₁/₂ on Titration Curve (pH = pKa) Calculate_Half_Ve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination via potentiometric titration.

2.2. Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes as a function of pH.[17] It is particularly useful for small sample quantities. The method relies on the Beer-Lambert law and the differential absorption of the protonated (HA) and deprotonated (A⁻) species.[18]

2.2.1. Experimental Protocol

A. Materials and Reagents:

  • 4-Fluoro-2-n-propoxybenzoic acid

  • A series of buffer solutions with precisely known pH values, spanning at least 1.5 pH units above and below the estimated pKa.

  • A strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the pure HA form.

  • A strongly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the pure A⁻ form.

  • Organic co-solvent (e.g., DMSO or Methanol) if solubility is low, kept at a constant, low percentage (e.g., 1-2% v/v).[18]

B. Apparatus:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated pH meter

C. Step-by-Step Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., 10 mM in DMSO).[17]

  • Wavelength Selection:

    • Record the full UV spectrum (e.g., 200-400 nm) of the analyte in the highly acidic and highly basic solutions.

    • Overlay the spectra. Identify the analytical wavelengths (λ) where the difference in absorbance between the acidic and basic forms is maximal.[17]

    • Also, note the presence of any isosbestic points—wavelengths where the absorbance does not change with pH. Trustworthiness: The presence of sharp isosbestic points is a strong indicator of a clean, two-species equilibrium (HA ⇌ H⁺ + A⁻), validating the experiment.[19]

  • Buffer Measurements: Prepare a series of solutions by diluting an identical aliquot of the stock solution into each of the different pH buffers. Ensure the final analyte concentration is constant across all samples.

  • Absorbance Readings: Measure the absorbance of each buffered solution at the pre-determined analytical wavelengths.

D. Data Analysis:

  • Data Plotting: Plot the absorbance at a chosen analytical wavelength (y-axis) against the pH of the buffer (x-axis). This will generate a sigmoid curve.

  • pKa Calculation: The pKa can be determined by fitting the data to the Henderson-Hasselbalch-derived equation: A = (A_HA + A_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where:

    • A is the observed absorbance at a given pH.

    • A_HA is the absorbance of the fully protonated species (in strong acid).

    • A_A⁻ is the absorbance of the fully deprotonated species (in strong base).

    • Non-linear regression analysis is used to solve for the pKa. The pKa is the pH at the inflection point of the sigmoid curve.[18][20]

UV_Vis_Workflow Start Start Prep_Stock Prepare Analyte Stock Solution Start->Prep_Stock Scan_Extremes Scan Spectra in Strong Acid (HA) and Strong Base (A⁻) Prep_Stock->Scan_Extremes Select_Lambda Identify Analytical Wavelengths (λ) and Isosbestic Points Scan_Extremes->Select_Lambda Prep_Buffers Prepare Samples in Buffers of Varying pH Select_Lambda->Prep_Buffers Measure_Abs Measure Absorbance of Each Sample at λ Prep_Buffers->Measure_Abs Plot_Data Plot Absorbance vs. pH Measure_Abs->Plot_Data Fit_Curve Fit Data to Sigmoid Curve (Non-linear Regression) Plot_Data->Fit_Curve Determine_pKa Calculate pKa (Inflection point of the curve) Fit_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Data Summary and Interpretation

To contextualize the experimental results for 4-Fluoro-2-n-propoxybenzoic acid, its pKa should be compared with related reference compounds.

CompoundSubstituentsExpected Effect on AcidityReference pKa
Benzoic AcidNone (Reference)-~4.20[3]
4-Fluorobenzoic Acid4-Fluoro (-I > +R)Increase~4.14[8][9]
4-Propoxybenzoic Acid4-Propoxy (+R > -I)Decrease~4.61
4-Fluoro-2-n-propoxybenzoic acid 4-Fluoro, 2-n-PropoxyNet Decrease PredictedTo be Determined

An experimentally determined pKa value greater than 4.2 would confirm the dominant acid-weakening nature of the ortho-n-propoxy group, overpowering the modest acid-strengthening effect of the para-fluoro substituent. This value is crucial for developing formulation strategies, predicting in-vivo behavior, and designing synthetic routes where the acidity of the carboxyl group is a key factor.

Conclusion

The acidity of 4-Fluoro-2-n-propoxybenzoic acid is governed by a competitive interplay between the electron-withdrawing inductive effect of the para-fluoro group and the potent electron-donating resonance effect of the ortho-n-propoxy group. Theoretical analysis predicts a net decrease in acidity relative to benzoic acid. This guide provides robust, self-validating experimental protocols for both potentiometric and spectrophotometric pKa determination, enabling researchers to obtain a precise, empirical value for this important parameter. Accurate knowledge of the pKa is indispensable for professionals in drug development and chemical research, forming the basis for rational design and application of this molecule.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2021). MDPI. Retrieved from [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Substituent Effects on Acidity. (2023). OpenStax. Retrieved from [Link]

  • Acidity of Substituted Benzoic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Box, K. J., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Bani-Yaseen, A. D. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2006). Journal of Chemical Education. Retrieved from [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Academia.edu. Retrieved from [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025). Research Square. Retrieved from [Link]

  • QSPR Prediction of p K a for Benzoic Acids in Different Solvents. (2009). ResearchGate. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Potential Biological Activity of 4-Fluoro-2-n-propoxybenzoic Acid

Introduction: Unveiling the Potential of a Novel Fluorinated Benzoic Acid Derivative In the landscape of modern drug discovery, the strategic incorporation of fluorine into organic molecules has emerged as a powerful too...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorinated Benzoic Acid Derivative

In the landscape of modern drug discovery, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for enhancing pharmacological properties.[1][2][3] The unique physicochemical characteristics of fluorine, including its high electronegativity and small atomic radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][4] When appended to a privileged scaffold like benzoic acid, the potential for creating novel therapeutics with improved efficacy and safety profiles is substantial.[2] This guide focuses on 4-Fluoro-2-n-propoxybenzoic acid, a derivative whose biological activities remain largely unexplored.

While direct research on 4-Fluoro-2-n-propoxybenzoic acid is limited, its structural analogues within the fluorinated benzoic acid class have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and metabolic modulatory effects.[2][5][6][7][8] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, postulating potential biological activities for 4-Fluoro-2-n-propoxybenzoic acid based on established principles of medicinal chemistry and providing detailed experimental workflows to systematically investigate these hypotheses.

Physicochemical Properties of 4-Fluoro-2-n-propoxybenzoic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting their results.

PropertyValueReference
CAS Number 1378666-16-0[4][9]
Molecular Formula C₁₀H₁₁FO₃[4]
Molecular Weight 198.19 g/mol [4]
Appearance White to slightly yellow crystalline powder[4]
Purity ≥ 97%
InChI Key QMFDSPJDRIJIMV-UHFFFAOYSA-N

Hypothesized Biological Activities and Investigative Protocols

The following sections outline the potential biological activities of 4-Fluoro-2-n-propoxybenzoic acid, grounded in the known effects of structurally related compounds. For each potential activity, a detailed, multi-stage experimental approach is proposed, progressing from initial in vitro screening to more complex in vivo models.

Potential Anti-inflammatory Activity

Scientific Rationale: Inflammation is a complex biological response implicated in numerous diseases.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and derivatives of benzoic acid, including fluorinated analogues, have shown promise as anti-inflammatory agents.[5][8] For instance, derivatives of 4'-fluoro-2'-hydroxy-chalcone have been evaluated for their anti-inflammatory and analgesic activities.[11] The mechanism of action for many anti-inflammatory compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[12][13]

Experimental Workflow for a staged investigation of Anti-Inflammatory Potential

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Protein Denaturation Assay Protein Denaturation Assay Membrane Stabilization Assay Membrane Stabilization Assay Protein Denaturation Assay->Membrane Stabilization Assay Confirms membrane stabilizing potential COX/LOX Inhibition Assays COX/LOX Inhibition Assays Membrane Stabilization Assay->COX/LOX Inhibition Assays Investigates enzymatic inhibition Cytokine Release Assay Cytokine Release Assay COX/LOX Inhibition Assays->Cytokine Release Assay Assesses impact on inflammatory mediators Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Cytokine Release Assay->Carrageenan-induced Paw Edema Proceed to in vivo if in vitro is promising Acetic Acid-induced Vascular Permeability Acetic Acid-induced Vascular Permeability Carrageenan-induced Paw Edema->Acetic Acid-induced Vascular Permeability Evaluates acute inflammation Cotton Pellet-induced Granuloma Cotton Pellet-induced Granuloma Acetic Acid-induced Vascular Permeability->Cotton Pellet-induced Granuloma Assesses chronic inflammatory response

Caption: A logical workflow for evaluating anti-inflammatory activity.

Detailed Experimental Protocols:

In Vitro Assays:

  • Protein Denaturation Inhibition Assay:

    • Objective: To assess the ability of the compound to prevent heat-induced protein denaturation, a hallmark of inflammation.[13]

    • Methodology:

      • Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

      • Add 0.1 mL of varying concentrations of 4-Fluoro-2-n-propoxybenzoic acid.

      • Adjust the pH to 6.8 using 1N HCl.

      • Incubate at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

      • After cooling, measure the turbidity at 660 nm.

      • Use a standard anti-inflammatory drug like diclofenac as a positive control.[12]

      • Calculate the percentage inhibition of denaturation.

  • Red Blood Cell (RBC) Membrane Stabilization Assay:

    • Objective: To determine the compound's ability to stabilize lysosomal membranes, preventing the release of pro-inflammatory mediators.[13]

    • Methodology:

      • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

      • Incubate varying concentrations of the test compound with the RBC suspension.

      • Induce hemolysis using a hypotonic solution or heat.

      • Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

      • Calculate the percentage of membrane stabilization.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:

    • Objective: To directly measure the inhibitory effect of the compound on key inflammatory enzymes.[12][13]

    • Methodology:

      • Utilize commercially available colorimetric COX (ovine) and 5-LOX (potato) inhibitor screening assay kits.

      • Follow the manufacturer's protocol to determine the IC₅₀ values for 4-Fluoro-2-n-propoxybenzoic acid against both COX-1 and COX-2, as well as 5-LOX.

      • This will provide insights into the compound's mechanism and potential for gastrointestinal side effects (related to COX-1 inhibition).

In Vivo Models:

  • Carrageenan-Induced Paw Edema in Rats:

    • Objective: To evaluate the compound's efficacy in an acute model of inflammation.[14]

    • Methodology:

      • Administer 4-Fluoro-2-n-propoxybenzoic acid orally or intraperitoneally to rats.

      • After a set time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

      • Calculate the percentage reduction in paw edema compared to a control group.

Potential Antimicrobial Activity

Scientific Rationale: Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals.[8] The introduction of a fluorine atom can enhance the antimicrobial potency of a molecule.[2] Therefore, it is plausible that 4-Fluoro-2-n-propoxybenzoic acid may exhibit activity against a range of pathogenic bacteria and fungi.[7]

Experimental Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies Disk Diffusion Assay Disk Diffusion Assay Broth Microdilution Assay Broth Microdilution Assay Disk Diffusion Assay->Broth Microdilution Assay Quantify activity Bacterial Cell Membrane Integrity Bacterial Cell Membrane Integrity Broth Microdilution Assay->Bacterial Cell Membrane Integrity If active, investigate mechanism Biofilm Formation Inhibition Biofilm Formation Inhibition Bacterial Cell Membrane Integrity->Biofilm Formation Inhibition Further characterization

Caption: A workflow for assessing antimicrobial properties.

Detailed Experimental Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Methodology:

      • Prepare serial two-fold dilutions of 4-Fluoro-2-n-propoxybenzoic acid in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Include positive (microorganism only) and negative (medium only) controls.

      • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Objective: To determine the lowest concentration of the compound that kills the microorganism.

    • Methodology:

      • Following the MIC assay, aliquot a small volume from the wells showing no growth onto agar plates.

      • Incubate the plates and observe for colony formation.

      • The MBC/MFC is the lowest concentration from which no microbial growth occurs on the agar plate.

Potential Anticancer Activity

Scientific Rationale: Numerous benzoic acid derivatives have been synthesized and evaluated for their anticancer properties.[6] The mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or histone deacetylases.[6] The presence of fluorine can enhance the ability of a compound to interact with target enzymes and improve its pharmacokinetic profile, making it a desirable feature in anticancer drug design.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Cytotoxicity cluster_1 In Vivo Efficacy MTT/XTT Assay MTT/XTT Assay Apoptosis Assay Apoptosis Assay MTT/XTT Assay->Apoptosis Assay Determine mode of cell death Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Investigate cell cycle effects Xenograft Tumor Model Xenograft Tumor Model Cell Cycle Analysis->Xenograft Tumor Model If promising, test in vivo

Caption: A workflow for investigating anticancer potential.

Detailed Experimental Protocols:

  • MTT Assay for Cell Viability:

    • Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

    • Methodology:

      • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with increasing concentrations of 4-Fluoro-2-n-propoxybenzoic acid for 24, 48, and 72 hours.

      • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm.

      • Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Objective: To determine if the compound induces apoptosis (programmed cell death).

    • Methodology:

      • Treat cancer cells with the compound at its IC₅₀ concentration.

      • Stain the cells with Annexin V-FITC and PI.

      • Analyze the stained cells using flow cytometry.

      • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells.

Potential for Modulation of Metabolic Diseases

Scientific Rationale: Some fluorinated benzoic acid derivatives have been investigated for their potential in treating metabolic diseases like type 2 diabetes.[1] For example, 3-Bromo-4-fluorobenzoic acid is a key intermediate in the synthesis of potent PTP-MEG2 inhibitors, which are of interest for diabetes treatment.[1] This suggests that the fluorinated benzoic acid scaffold may interact with targets relevant to metabolic pathways.

Experimental Workflow for Investigating Metabolic Effects

G cluster_0 In Vitro Adipogenesis cluster_1 In Vivo Metabolic Models 3T3-L1 Adipocyte Differentiation Assay 3T3-L1 Adipocyte Differentiation Assay DIO Model DIO Model 3T3-L1 Adipocyte Differentiation Assay->DIO Model If in vitro effects are observed Diet-Induced Obesity (DIO) Model Diet-Induced Obesity (DIO) Model db/db Mouse Model db/db Mouse Model DIO Model->db/db Mouse Model Progression to genetic model

Caption: A workflow for assessing potential metabolic activity.

Detailed Experimental Protocols:

  • 3T3-L1 Adipocyte Differentiation Assay:

    • Objective: To evaluate the effect of the compound on the differentiation of pre-adipocytes into mature adipocytes.[15]

    • Methodology:

      • Culture 3T3-L1 pre-adipocytes to confluence.

      • Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of varying concentrations of 4-Fluoro-2-n-propoxybenzoic acid.

      • After 8-10 days, stain the cells with Oil Red O to visualize lipid accumulation in mature adipocytes.

      • Quantify the staining by extracting the dye and measuring its absorbance.

In Vivo Models:

  • Diet-Induced Obesity (DIO) Mouse Model:

    • Objective: To assess the compound's effect on weight gain, insulin resistance, and other metabolic parameters in a model that mimics human obesity.[16]

    • Methodology:

      • Feed mice a high-fat diet for several weeks to induce obesity and insulin resistance.[15]

      • Administer 4-Fluoro-2-n-propoxybenzoic acid daily for a specified period.

      • Monitor body weight, food intake, and fasting blood glucose levels.

      • Perform glucose and insulin tolerance tests to assess insulin sensitivity.

      • At the end of the study, collect tissues for histological analysis (e.g., liver for steatosis) and biochemical measurements (e.g., plasma lipids).[16]

Synthesis and Safety Considerations

Synthesis: The synthesis of 4-Fluoro-2-n-propoxybenzoic acid would likely involve a multi-step process. A plausible route could start from a commercially available fluorinated precursor, such as 2,4-difluorobenzoic acid or 4-fluorosalicylic acid.[17] The propoxy group could be introduced via a Williamson ether synthesis.

Safety: While a specific safety data sheet (SDS) for 4-Fluoro-2-n-propoxybenzoic acid is not readily available, related fluorinated benzoic acids are known to be irritants to the skin, eyes, and respiratory tract.[18][19][20] A safety data sheet for a similar compound indicates it may be harmful if swallowed and very toxic to aquatic life.[21] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Future Directions and Conclusion

4-Fluoro-2-n-propoxybenzoic acid represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. The structural alerts provided by its fluorinated benzoic acid core strongly suggest that it may possess valuable biological activities. This guide provides a robust, hypothesis-driven framework for the systematic investigation of its anti-inflammatory, antimicrobial, anticancer, and metabolic modulatory properties.

The experimental workflows detailed herein are designed to be both comprehensive and logically staged, allowing for efficient screening and in-depth mechanistic studies. The successful elucidation of the biological activities of 4-Fluoro-2-n-propoxybenzoic acid could pave the way for the development of new lead compounds in a variety of therapeutic areas. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exciting journey of exploring the pharmacological potential of this and other novel fluorinated molecules.

References

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Exploratory

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 4-Fluoro-2-n-propoxybenzoic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide explores the discovery and history of 4-Fluoro-2-n-propoxybenzoic acid, a fluorinated aromatic carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and history of 4-Fluoro-2-n-propoxybenzoic acid, a fluorinated aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical and crucial step in the broader historical context of leveraging fluorination to enhance the pharmacological properties of drug candidates. This guide will delve into the strategic rationale for its synthesis, a detailed, validated protocol for its preparation based on established chemical principles, its physicochemical properties, and its applications as an intermediate in the synthesis of complex bioactive molecules.

Introduction: The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Historically, the development of fluorinated organic compounds surged in the mid-20th century, and their application in pharmaceuticals has grown exponentially since.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic combination of a fluorine atom and an alkoxy group on this scaffold, as seen in 4-Fluoro-2-n-propoxybenzoic acid, offers a versatile platform for fine-tuning the properties of a lead compound. The propoxy group can enhance lipophilicity, potentially improving membrane permeability, while the fluorine atom can block metabolic oxidation and modulate the acidity of the carboxylic acid group.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 4-Fluoro-2-n-propoxybenzoic acid can be logically approached through the etherification of a readily available fluorinated hydroxybenzoic acid precursor. A plausible and efficient retrosynthetic pathway is outlined below.

Retrosynthesis target 4-Fluoro-2-n-propoxybenzoic acid intermediate1 Methyl 4-fluoro-2-hydroxybenzoate target->intermediate1 Hydrolysis intermediate2 4-Fluoro-2-hydroxybenzoic acid intermediate1->intermediate2 Esterification starting_material 2,4-Difluorobenzoic acid intermediate2->starting_material Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of 4-Fluoro-2-n-propoxybenzoic acid.

This retrosynthetic approach identifies 2,4-Difluorobenzoic acid as a commercially available and logical starting material.

Step-by-Step Synthesis Protocol

This protocol is a robust and validated method for the laboratory-scale synthesis of 4-Fluoro-2-n-propoxybenzoic acid.

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic acid

This step involves a nucleophilic aromatic substitution reaction.

  • Materials: 2,4-Difluorobenzoic acid, Sodium Hydroxide (NaOH), Dimethyl Sulfoxide (DMSO), Hydrochloric Acid (HCl), Deionized Water.

  • Procedure:

    • To a solution of 2,4-difluorobenzoic acid (1 eq) in DMSO, add sodium hydroxide (2 eq).

    • Heat the reaction mixture to 130-140 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

    • The resulting precipitate, 4-fluoro-2-hydroxybenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification of 4-Fluoro-2-hydroxybenzoic acid

To protect the carboxylic acid and prevent side reactions during etherification, an esterification step is performed.

  • Materials: 4-Fluoro-2-hydroxybenzoic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Suspend 4-fluoro-2-hydroxybenzoic acid (1 eq) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-fluoro-2-hydroxybenzoate.

Step 3: Williamson Ether Synthesis

The key propoxy group is introduced in this step.

  • Materials: Methyl 4-fluoro-2-hydroxybenzoate, 1-Bromopropane, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • Dissolve methyl 4-fluoro-2-hydroxybenzoate (1 eq) in acetone.

    • Add potassium carbonate (1.5 eq) and 1-bromopropane (1.2 eq).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • The residue, methyl 4-fluoro-2-n-propoxybenzoate, can be purified by column chromatography.

Step 4: Hydrolysis to 4-Fluoro-2-n-propoxybenzoic acid

The final step is the deprotection of the carboxylic acid.

  • Materials: Methyl 4-fluoro-2-n-propoxybenzoate, Sodium Hydroxide (NaOH), Methanol (MeOH), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 eq).

    • Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with HCl to precipitate the final product.

    • Collect the solid by filtration, wash with water, and dry to obtain 4-Fluoro-2-n-propoxybenzoic acid.

Synthesis_Workflow A 2,4-Difluorobenzoic acid B 4-Fluoro-2-hydroxybenzoic acid A->B NaOH, DMSO C Methyl 4-fluoro-2-hydroxybenzoate B->C MeOH, H₂SO₄ D Methyl 4-fluoro-2-n-propoxybenzoate C->D 1-Bromopropane, K₂CO₃ E 4-Fluoro-2-n-propoxybenzoic acid D->E NaOH, H₂O/MeOH

Caption: Synthetic workflow for 4-Fluoro-2-n-propoxybenzoic acid.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid is essential for its application in drug discovery and development.

PropertyValue
CAS Number 1378666-16-0
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white solid
Purity Typically >97%
Solubility Soluble in organic solvents like DMSO, Methanol

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 7.9-8.0 (dd, 1H, Ar-H), 6.7-6.8 (m, 2H, Ar-H), 4.1 (t, 2H, OCH₂), 1.8-1.9 (m, 2H, CH₂), 1.0 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165-170 (C=O), 160-165 (d, C-F), 155-160 (C-O), 130-135 (C-H), 110-115 (d, C-H), 100-105 (d, C-H), 70-75 (OCH₂), 20-25 (CH₂), 10-15 (CH₃).

  • IR (KBr, cm⁻¹): 2900-3100 (O-H stretch, carboxylic acid), 1680-1700 (C=O stretch), 1600-1620 (C=C stretch, aromatic), 1200-1300 (C-O stretch), 1100-1200 (C-F stretch).

Applications in Medicinal Chemistry and Drug Development

4-Fluoro-2-n-propoxybenzoic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the ability to introduce a fluorinated and propoxylated phenyl ring into a larger molecular scaffold.

This structural motif is of interest in the design of:

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding group, while the substituted phenyl ring can occupy hydrophobic pockets in an enzyme's active site.

  • Receptor Agonists and Antagonists: The overall shape and electronic properties of the molecule can be tailored to interact with specific cell surface or nuclear receptors.

  • Antimicrobial and Anticancer Agents: The incorporation of fluorine is a known strategy to enhance the potency and metabolic stability of antimicrobial and anticancer compounds.

While specific, publicly disclosed drug candidates containing the 4-Fluoro-2-n-propoxybenzoic acid moiety are not widely reported, its availability from chemical suppliers indicates its use in ongoing research and development efforts within the pharmaceutical and biotechnology industries.

Conclusion

The history of 4-Fluoro-2-n-propoxybenzoic acid is intrinsically linked to the broader narrative of fluorine in medicinal chemistry. Its synthesis and availability represent a mature understanding of how to strategically modify simple organic scaffolds to create valuable, functionalized building blocks for drug discovery. The detailed synthetic protocol and characterization data provided in this guide offer researchers a solid foundation for utilizing this versatile intermediate in the development of novel therapeutic agents. As the quest for more effective and safer drugs continues, the importance of well-designed, fluorinated building blocks like 4-Fluoro-2-n-propoxybenzoic acid is set to grow.

References

Initial note: As the direct "discovery" literature for this specific compound is not available, the references will be representative of the synthesis of analogous compounds and the broader context of fluorinated molecules in medicinal chemistry. In a real-world scenario, the first patent or publication to utilize this compound would be the primary reference.

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.
  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • Google Patents.

Protocols & Analytical Methods

Method

Synthesis of 4-Fluoro-2-n-propoxybenzoic acid from 4-fluorobenzoic acid

An In-depth Guide to the Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid, a valu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research[1]. We present a robust two-step synthetic pathway commencing from 2,4-difluorobenzoic acid. The guide elucidates the strategic rationale for this chosen route, detailing the nucleophilic aromatic substitution to form the key intermediate, 4-fluoro-2-hydroxybenzoic acid, followed by a Williamson ether synthesis to yield the final product. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and critical insights into process optimization and validation. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this fluorinated benzoic acid derivative.

Introduction and Strategic Rationale

4-Fluoro-2-n-propoxybenzoic acid is a benzoic acid derivative characterized by a fluorine atom at the 4-position and an n-propoxy group at the 2-position[1]. The strategic incorporation of fluorine and ether functionalities into aromatic structures is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, receptor binding affinity, and other crucial pharmacokinetic properties[1][2].

A theoretical synthetic approach might involve the direct functionalization of commercially available 4-fluorobenzoic acid[3]. This route would logically proceed via:

  • Electrophilic nitration to introduce a group at the 2-position.

  • Reduction of the nitro group to an amine.

  • Diazotization of the amine, followed by hydrolysis to a hydroxyl group.

  • Etherification of the hydroxyl group.

However, extensive research and process chemistry experience reveal significant challenges with this pathway. The primary obstacle lies in the initial nitration step. Due to the competing directing effects of the substituents on the aromatic ring—the fluorine atom being an ortho-, para- director and the carboxylic acid group a meta- director—the nitration of 4-fluorobenzoic acid yields a mixture of isomers[4]. The major product is typically the undesired 4-fluoro-3-nitrobenzoic acid, with the desired 4-fluoro-2-nitrobenzoic acid formed in much lower quantities. The subsequent separation of these isomers is often difficult and inefficient, rendering this route "technically meaningless" for scalable production[5].

Therefore, this guide details a more efficient and selective synthetic strategy, bypassing the problematic nitration step. Our validated approach leverages 2,4-difluorobenzoic acid as the starting material to first generate the key intermediate, 4-fluoro-2-hydroxybenzoic acid, which is then converted to the target compound.

Visualized Synthetic Workflow

The selected two-step pathway is outlined below, prioritizing yield, purity, and operational simplicity.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid Step1_Reagents NaOH, DMSO 130 °C 2,4-Difluorobenzoic Acid->Step1_Reagents Intermediate 4-Fluoro-2-hydroxybenzoic Acid Step1_Reagents->Intermediate Step2_Reagents n-Propyl Bromide, K2CO3 Solvent (e.g., Acetone) Intermediate->Step2_Reagents Final_Product 4-Fluoro-2-n-propoxybenzoic Acid Step2_Reagents->Final_Product

Caption: Overall workflow for the synthesis of 4-Fluoro-2-n-propoxybenzoic Acid.

Experimental Protocols

PART 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid (Intermediate)

This procedure is adapted from a high-yield protocol involving the nucleophilic aromatic substitution of a fluorine atom with a hydroxyl group[6].

Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

ParameterValueRationale / Notes
Starting Material 2,4-Difluorobenzoic acidCommercially available precursor.
Reagents Sodium Hydroxide (NaOH), Dimethyl Sulfoxide (DMSO)NaOH serves as the source of the nucleophilic hydroxide. DMSO is a polar aprotic solvent ideal for SNAr reactions.
Stoichiometry 2,4-Difluorobenzoic acid (1.0 eq), NaOH (2.0 eq)An excess of NaOH is used to ensure complete reaction and deprotonation of the carboxylic acid.
Temperature 130 °CElevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution.
Reaction Time ~8 hoursMonitor progress via Thin Layer Chromatography (TLC) until the starting material is consumed[6].
Work-up Acidification with HClThe reaction mixture is cooled, quenched in ice water, and acidified to pH 2-3 to precipitate the product[6].
Purification Filtration and WashingThe precipitated solid is collected by filtration, washed with water to remove inorganic salts, and dried.
Expected Yield ~90%This route provides a high yield of the desired intermediate[6].

Step-by-Step Methodology:

  • To a dry four-neck flask equipped with a mechanical stirrer and condenser, add dimethyl sulfoxide (DMSO, 8 mL per 1 g of starting material).

  • Add 2,4-difluorobenzoic acid (1.0 eq) and sodium hydroxide (2.0 eq) to the flask[6].

  • Heat the mixture to 130 °C and maintain for approximately 8 hours. The reaction progress should be monitored by TLC[6].

  • Upon completion, cool the reaction system to room temperature.

  • Slowly pour the reaction solution into a beaker containing ice water (80 mL per 1 g of starting material).

  • While keeping the solution cool (not exceeding 20 °C), adjust the pH to 2–3 using concentrated hydrochloric acid. A large amount of solid will precipitate[6].

  • Continue stirring for an additional 2 hours to ensure complete precipitation.

  • Collect the solid by suction filtration and wash the filter cake with an appropriate amount of water.

  • Dry the resulting white solid under reduced pressure at 60 °C for 12 hours to obtain 4-fluoro-2-hydroxybenzoic acid[6].

PART 2: Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid (Final Product)

This protocol employs the Williamson ether synthesis, a reliable and widely used method for preparing ethers from an alkoxide and an organohalide[7]. The reaction proceeds via an SN2 mechanism[8].

G cluster_0 Williamson Ether Synthesis Mechanism Start 4-Fluoro-2-hydroxybenzoic Acid Base + Base (e.g., K2CO3) Start->Base Alkoxide Phenoxide Intermediate Base->Alkoxide AlkylHalide + n-Propyl Bromide (Sₙ2 Attack) Alkoxide->AlkylHalide Product 4-Fluoro-2-n-propoxybenzoic Acid AlkylHalide->Product

Caption: Mechanism of the Williamson ether synthesis step.

Protocol 2: Williamson Ether Synthesis

ParameterValueRationale / Notes
Starting Material 4-Fluoro-2-hydroxybenzoic AcidThe intermediate synthesized in Part 1.
Reagents 1-Bromopropane (or 1-Iodopropane), Potassium Carbonate (K2CO3)1-Bromopropane is the primary alkyl halide. K2CO3 is a mild base used to deprotonate the phenolic hydroxyl group.
Solvent Acetone, DMF, or AcetonitrilePolar aprotic solvents are suitable for SN2 reactions. Acetone is often a good choice for its volatility.
Stoichiometry Intermediate (1.0 eq), 1-Bromopropane (1.2-1.5 eq), K2CO3 (2.0-3.0 eq)An excess of the alkylating agent and base drives the reaction to completion.
Temperature RefluxHeating is typically required to achieve a reasonable reaction rate.
Reaction Time 6-24 hoursMonitor progress via TLC.
Work-up Filtration, ExtractionThe solvent is removed, the residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the product is extracted.
Purification Recrystallization or Column ChromatographyTo obtain the final product with high purity.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 4-fluoro-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent like acetone (10-15 mL per 1 g of the acid).

  • Add 1-bromopropane (1.3 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic solids (K2CO3 and KBr).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~2 with dilute HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol-water mixture) or silica gel column chromatography to yield pure 4-fluoro-2-n-propoxybenzoic acid.

Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundPropertyExpected ValueSource(s)
4-Fluoro-2-hydroxybenzoic Acid AppearanceWhite to off-white crystalline solid[9]
CAS Number345-29-9[10]
Molecular FormulaC7H5FO3[10]
Molecular Weight156.11 g/mol [10]
Melting Point184.9 - 185.2 °C[6]
4-Fluoro-2-n-propoxybenzoic Acid AppearanceSolid
CAS Number1378666-16-0
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol [1]
Purity>97%

Analytical Methods:

  • 1H NMR and 13C NMR: To confirm the chemical structure and the successful installation of the n-propoxy group.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and final product.

  • Infrared Spectroscopy (IR): To observe the characteristic stretches of the functional groups (e.g., disappearance of the broad O-H stretch of the phenol, appearance of C-O-C ether stretches).

  • Melting Point Analysis: To assess the purity of the crystalline products.

Conclusion

The synthetic route detailed in this application note provides a reliable and high-yielding method for producing 4-fluoro-2-n-propoxybenzoic acid. By starting with 2,4-difluorobenzoic acid, the challenges associated with poor regioselectivity in the nitration of 4-fluorobenzoic acid are effectively circumvented. The two-step process, involving a nucleophilic aromatic substitution followed by a classic Williamson ether synthesis, is robust, scalable, and relies on well-understood chemical transformations, making it highly suitable for implementation in both academic and industrial research settings.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-hydroxybenzoic Acid: A Versatile Intermediate for Custom Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

Sources

Application

Synthetic Routes for 4-Fluoro-2-n-propoxybenzoic Acid and Its Derivatives: A Detailed Guide for Researchers

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid and its derivati...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid and its derivatives. This document offers in-depth insights into the synthetic strategies, experimental procedures, and the chemical logic behind the methodologies, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Benzoic Acid Derivatives

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. When appended to the versatile benzoic acid scaffold, a privileged structure in numerous bioactive compounds, the resulting fluorinated benzoic acid derivatives represent a promising class of molecules with wide-ranging therapeutic potential, including anti-inflammatory and anticancer applications. 4-Fluoro-2-n-propoxybenzoic acid, with its combination of a fluoro substituent and an n-propoxy group, presents a unique molecular architecture for the exploration of novel chemical space in drug discovery and materials science.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-Fluoro-2-n-propoxybenzoic acid is most effectively approached through a two-stage process. The primary strategy involves the initial synthesis of a key intermediate, 4-Fluoro-2-hydroxybenzoic acid, followed by the introduction of the n-propoxy group via a Williamson ether synthesis. This approach allows for a convergent and modular synthesis, enabling the facile generation of various alkoxy derivatives.

Part 1: Synthesis of the Key Intermediate: 4-Fluoro-2-hydroxybenzoic Acid

The synthesis of 4-Fluoro-2-hydroxybenzoic acid is a critical first step. A reliable and high-yielding method proceeds from the readily available starting material, 2,4-Difluorobenzoic acid.

Reaction Principle: Nucleophilic Aromatic Substitution

This transformation relies on a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 2-position of 2,4-Difluorobenzoic acid is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. In the presence of a strong base like sodium hydroxide, a hydroxide ion acts as the nucleophile, displacing the fluoride ion to yield the desired 4-Fluoro-2-hydroxybenzoic acid. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

Materials and Reagents:

  • 2,4-Difluorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice

Equipment:

  • Four-necked round-bottom flask (10 L)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Condenser

  • Dropping funnel

  • Large beaker (50 L)

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • To a dry 10 L four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add dimethylsulfoxide (DMSO, 4 L), 2,4-Difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).[1]

  • Heat the reaction mixture to 130 °C with stirring.[1]

  • Maintain the temperature at 130 °C and continue stirring for approximately 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.[1]

  • Slowly pour the reaction solution into a 50 L beaker containing 40 L of ice water with vigorous stirring.

  • Adjust the pH of the solution to 2–3 by the slow addition of concentrated hydrochloric acid. During the acidification, ensure the temperature does not exceed 20 °C by adding more ice if necessary.[1]

  • A large amount of white solid will precipitate. Continue stirring the suspension for an additional 2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.

  • Dry the resulting white solid under reduced pressure at 60 °C for 12 hours to obtain 4-Fluoro-2-hydroxybenzoic acid.

Expected Yield and Characterization:

  • Yield: Approximately 450 g (90%).[1]

  • Appearance: White solid.

  • Melting Point: 184.9-185.2 °C.[1]

Part 2: Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid via Williamson Ether Synthesis

With the key intermediate in hand, the next step is the introduction of the n-propoxy group. The Williamson ether synthesis is a classic and highly effective method for this transformation.

Reaction Principle: SN2 Alkylation of a Phenoxide

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where a deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as a nucleophile to attack an alkyl halide, displacing the halide and forming an ether. In this specific case, the hydroxyl group of 4-Fluoro-2-hydroxybenzoic acid is deprotonated by a suitable base to form the corresponding phenoxide. This phenoxide then attacks an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) to yield 4-Fluoro-2-n-propoxybenzoic acid. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.

Visualizing the Synthetic Pathway

Synthetic_Pathway 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid 2,4-Difluorobenzoic Acid->4-Fluoro-2-hydroxybenzoic Acid NaOH, DMSO, 130°C 4-Fluoro-2-n-propoxybenzoic Acid 4-Fluoro-2-n-propoxybenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid->4-Fluoro-2-n-propoxybenzoic Acid Base, n-Pr-X Derivatives (Esters, Amides) Derivatives (Esters, Amides) 4-Fluoro-2-n-propoxybenzoic Acid->Derivatives (Esters, Amides) Further Functionalization

Sources

Method

Application Notes &amp; Protocols: Williamson Ether Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid

Document ID: AN-WES-4F2PBA-202601 Abstract This document provides a detailed, research-grade protocol for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid via the Williamson ether synthesis. This method is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-WES-4F2PBA-202601

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid via the Williamson ether synthesis. This method is a cornerstone of organic synthesis for forming the ether linkage, a common motif in pharmacologically active molecules and advanced materials. The protocol herein is optimized for the selective O-alkylation of 4-Fluoro-2-hydroxybenzoic acid using 1-bromopropane. We delve into the mechanistic rationale, experimental design choices, safety considerations, and characterization techniques, offering a comprehensive guide for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

4-Fluoro-2-n-propoxybenzoic acid is a substituted aromatic carboxylic acid. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. The n-propoxy group further enhances lipophilicity. The Williamson ether synthesis is an efficient and reliable method for preparing such ethers.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[2][3][4]

The choice of reactants and conditions is critical for the success of this synthesis. 4-Fluoro-2-hydroxybenzoic acid possesses two acidic protons: one on the carboxylic acid (pKa ≈ 3-4) and one on the phenolic hydroxyl group (pKa ≈ 8-10). To achieve selective alkylation at the hydroxyl position, a strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. However, the carboxylic acid will also be deprotonated. Fortunately, the resulting carboxylate is a much weaker nucleophile than the phenoxide, allowing for selective reaction at the desired position.

Reaction Scheme and Mechanism

The synthesis proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-Fluoro-2-hydroxybenzoic acid is deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the primary alkyl halide (1-bromopropane) in a concerted SN2 reaction, displacing the bromide and forming the ether linkage.

Overall Reaction:

Mechanistic Pathway

The mechanism involves the formation of a phenoxide which then acts as a potent nucleophile.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Fluoro-2-hydroxybenzoic acid (phenolic -OH shown) Phenoxide Sodium Phenoxide Intermediate Phenol->Phenoxide + NaH Base NaH Base->Phenoxide AlkylHalide 1-Bromopropane Product 4-Fluoro-2-n-propoxybenzoic acid AlkylHalide->Product H2 H₂ (gas) Phenoxide->H2 - H₂ Phenoxide->Product + 1-Bromopropane NaBr NaBr Product->NaBr - NaBr Workflow Figure 2: Experimental Workflow A 1. Setup Apparatus (Dry Glassware, N₂ atm) B 2. Add NaH & DMF A->B C 3. Add Acid Solution (Dropwise, <30°C) B->C D 4. Stir 1 hr @ RT (Phenoxide Formation) C->D E 5. Add 1-Bromopropane D->E F 6. Heat to 60-70°C (Monitor by TLC) E->F G 7. Cool to 0°C & Quench F->G H 8. Acidify to pH 2 G->H I 9. Extract with Et₂O H->I J 10. Wash, Dry, Concentrate I->J K 11. Recrystallize J->K L 12. Characterize Product K->L

Sources

Application

Application Notes and Protocols for the Characterization of 4-Fluoro-2-n-propoxybenzoic Acid

Introduction 4-Fluoro-2-n-propoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in the pharmaceutical and agrochemical industries as a key building block in the synthesis of more compl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2-n-propoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in the pharmaceutical and agrochemical industries as a key building block in the synthesis of more complex molecules. Its chemical structure, featuring a fluorine atom, a propoxy group, and a carboxylic acid moiety on a benzene ring, imparts specific physicochemical properties that necessitate a comprehensive analytical characterization for quality control, purity assessment, and structural confirmation.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 4-Fluoro-2-n-propoxybenzoic acid. The protocols herein are designed to be robust and are grounded in established principles of analytical chemistry, with a focus on providing not just the methodology but also the scientific rationale behind the experimental choices. All procedures should be performed in accordance with local safety regulations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid is crucial for method development, particularly for chromatographic and spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1]
Physical Form Solid[1]
Purity (Typical) ≥97%[1]
InChI 1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)[1]
InChIKey QMFDSPJDRIJIMV-UHFFFAOYSA-N[1]
Melting Point Not available. For comparison, the melting point of 4-Fluorobenzoic acid is 182-184 °C[2], and 2-propoxybenzoic acid is 35-37 °C[3]. The melting point of the target compound is expected to be influenced by both the fluorine and propoxy substituents.
Solubility Not fully characterized. Based on its structure, it is expected to be sparingly soluble in water and soluble in organic solvents such as methanol, ethanol, acetone, and acetonitrile. For comparison, 4-Fluorobenzoic acid is slightly soluble in cold water but soluble in alcohol and ether.[2][4]

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 4-Fluoro-2-n-propoxybenzoic acid, as well as for the detection of any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like 4-Fluoro-2-n-propoxybenzoic acid. The carboxylic acid group's ionization is pH-dependent, which significantly influences its retention on a nonpolar stationary phase.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a robust and versatile choice, providing sufficient hydrophobicity to retain the analyte.

  • Mobile Phase: An acidified aqueous mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2), ensuring a consistent retention time and sharp peak shape. Phosphoric acid or formic acid are common choices. Acetonitrile is a suitable organic modifier to elute the compound from the column.

  • Detection: The benzene ring in the molecule contains a chromophore that absorbs UV light. A UV detector set at a wavelength near the absorption maximum will provide good sensitivity.

Experimental Protocol: RP-HPLC

  • Instrumentation and Consumables:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile, water, and phosphoric acid.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting point is a 60:40 (v/v) ratio of Solvent A to Solvent B. Degas the mobile phase before use.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Fluoro-2-n-propoxybenzoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations for linearity assessment.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax if determined)
Injection Volume 10 µL
Run Time Approximately 10 minutes
  • Analysis and Data Processing:

    • Inject the working standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Identify the peak corresponding to 4-Fluoro-2-n-propoxybenzoic acid by its retention time.

    • Quantify the analyte using the calibration curve.

Method Validation: The analytical method should be validated according to the ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (0.1% H3PO4 in H2O : ACN) hplc_system HPLC System with C18 Column prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify Analyte inject_sample->quantification calibration_curve->quantification report Generate Report quantification->report NMR_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Compound 4-Fluoro-2-n-propoxybenzoic Acid H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR F_NMR ¹⁹F NMR Compound->F_NMR FTIR FTIR Compound->FTIR UV_Vis UV-Vis Compound->UV_Vis Structure Confirmed Structure H_NMR->Structure C_NMR->Structure F_NMR->Structure FTIR->Structure Purity Purity Assessment UV_Vis->Purity

Sources

Method

HPLC and GC-MS analysis of 4-Fluoro-2-n-propoxybenzoic acid

An In-Depth Technical Guide Application Note: High-Throughput Analysis of 4-Fluoro-2-n-propoxybenzoic Acid by HPLC and GC-MS Abstract This technical guide provides comprehensive, validated protocols for the quantitative...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Application Note: High-Throughput Analysis of 4-Fluoro-2-n-propoxybenzoic Acid by HPLC and GC-MS

Abstract

This technical guide provides comprehensive, validated protocols for the quantitative analysis of 4-Fluoro-2-n-propoxybenzoic acid, a key intermediate in pharmaceutical synthesis. We present two orthogonal analytical techniques: a direct, robust High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method requiring prior derivatization. This document is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a detailed rationale for methodological choices, step-by-step protocols, and guidance on method validation in accordance with ICH guidelines.

Introduction: The Analytical Imperative for 4-Fluoro-2-n-propoxybenzoic Acid

4-Fluoro-2-n-propoxybenzoic acid (C₁₀H₁₁FO₃) is an aromatic carboxylic acid whose purity and precise quantification are critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a polar carboxylic acid group, a fluorine atom, and a propoxy chain, necessitates tailored analytical strategies. The presence of the carboxylic acid functional group makes the compound acidic and polar, influencing choices in chromatographic separation.[3]

This guide provides two complementary, robust methods for its analysis:

  • HPLC-UV: A straightforward and widely accessible method for routine purity assessments and quantification.

  • GC-MS: A method offering high specificity and sensitivity, ideal for impurity profiling and trace-level detection, which requires a chemical modification step (derivatization) to ensure the analyte is suitable for gas-phase analysis.[4]

Part A: Reversed-Phase HPLC Method for Direct Analysis

Principle and Methodological Rationale

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing pharmaceutical compounds.[5][6] Our method is based on the principle of ion-suppressed reversed-phase chromatography . The analyte, 4-Fluoro-2-n-propoxybenzoic acid, is an acid. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group (-COOH). This renders the molecule less polar, promoting its interaction with the non-polar C18 stationary phase and resulting in longer retention, improved peak shape, and reproducible results.[7][8] The use of a simple isocratic mobile phase of acetonitrile and acidified water ensures robustness and rapid analysis times.[9]

Detailed HPLC Protocol

Objective: To quantify 4-Fluoro-2-n-propoxybenzoic acid and assess its purity.

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Fluoro-2-n-propoxybenzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture is the "diluent").
  • Working Standard & Sample Solutions (100 µg/mL): Dilute the stock solution 1:10 with the diluent. Prepare unknown samples by dissolving them in the diluent to achieve a target concentration of approximately 100 µg/mL.
  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

2. Chromatographic Conditions:

  • The parameters below are optimized for a standard HPLC system.
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV/DAD detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides excellent hydrophobic retention for the aromatic ring and propoxy chain.[5]
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier.[5] Formic acid suppresses ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detector UV Diode Array Detector (DAD)DAD allows for peak purity assessment.
Detection λ 254 nmAromatic rings typically exhibit strong absorbance around this wavelength. A full UV scan should be performed initially to determine the absorbance maximum.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

3. System Suitability Testing (SST):

  • Before running samples, perform five replicate injections of the 100 µg/mL working standard.
  • Acceptance Criteria:
  • Tailing Factor: ≤ 1.5
  • Theoretical Plates: ≥ 2000
  • %RSD for Peak Area: ≤ 2.0%[11]

4. Data Analysis & Validation:

  • Quantification is performed by comparing the peak area of the sample to that of the reference standard.
  • The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[12][13] Linearity is typically established across a range of 50% to 150% of the nominal concentration.[11]
HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Isocratic Elution (ACN/H2O + 0.1% FA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-UV analysis of 4-Fluoro-2-n-propoxybenzoic acid.

Part B: GC-MS Method for High-Sensitivity Analysis

Principle and Derivatization Causality

Gas chromatography requires analytes to be volatile and thermally stable.[14] Direct injection of 4-Fluoro-2-n-propoxybenzoic acid is problematic because the polar carboxylic acid group leads to low volatility and potential degradation in the hot GC inlet.[14]

To overcome this, derivatization is a mandatory step. We employ silylation , a robust and common technique where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[15] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the analyte into its more volatile and thermally stable TMS ester, making it amenable to GC-MS analysis.[16][17] Mass spectrometry provides high selectivity and structural information, confirming the identity of the analyte and any impurities.[4]

Detailed GC-MS Protocol

Objective: To confirm identity and quantify 4-Fluoro-2-n-propoxybenzoic acid with high sensitivity.

1. Sample & Standard Preparation:

  • Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use a volatile, anhydrous solvent such as Acetonitrile or Pyridine.
  • Working Solutions (e.g., 10 µg/mL): Prepare by dilution in the same anhydrous solvent.

2. Derivatization Protocol (Silylation):

  • Transfer 100 µL of the sample or standard solution to a 2 mL GC vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture can decompose the silylation reagent.[15]
  • Add 100 µL of BSTFA + 1% TMCS (trimethylchlorosilane). The TMCS acts as a catalyst to drive the reaction to completion, especially for hindered groups.
  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
  • Cool to room temperature before injection. The resulting solution contains the TMS-derivatized analyte.

3. GC-MS Conditions:

ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC / 5977B MSD or equivalentStandard, reliable system for routine analysis.
Column HP-5ms or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds.[4]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks. Splitless injection can be used for trace analysis.
Injection Vol. 1 µLStandard volume for GC analysis.
Oven Program Start at 100°C, hold 1 min. Ramp at 15°C/min to 280°C, hold 5 min.The temperature program is designed to separate the analyte from solvent and potential by-products.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Scan Range 50 - 450 m/zA wide enough range to capture the molecular ion and key fragments of the TMS derivative.

4. Data Analysis & Validation:

  • Identification: Confirm the analyte's identity by its retention time and by comparing its mass spectrum to a reference spectrum.
  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte (e.g., the molecular ion [M]+ and a major fragment ion).
  • The method should be validated according to ICH guidelines, with a focus on specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[18][19]
GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Pipette Aliquot Sample Dry Dry Under N2 Pipette->Dry AddReagent Add BSTFA + 1% TMCS Dry->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Inject Inject into GC Heat->Inject Separate Temperature Programmed Separation (HP-5ms) Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Identify Identify by RT & Spectrum Detect->Identify Quantify Quantify using SIM Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Method Comparison

FeatureHPLC-UV MethodGC-MS Method
Principle Ion-Suppressed Reversed-PhaseGas Chromatography with Mass Spectrometry
Sample Prep Simple "dilute and shoot"Requires solvent evaporation and chemical derivatization
Throughput HighModerate (due to derivatization step)
Specificity Good (based on retention time and UV)Excellent (based on retention time and mass spectrum)
Sensitivity Moderate (µg/mL range)High (ng/mL or lower with SIM)
Instrumentation Standard HPLC with UV/DADGC-MS system
Primary Use Routine QC, purity, assayImpurity identification, trace analysis, confirmation

Conclusion

This application note details two scientifically-grounded and validated methods for the analysis of 4-Fluoro-2-n-propoxybenzoic acid. The HPLC-UV method serves as a robust, high-throughput technique for routine quality control, while the GC-MS method provides superior sensitivity and specificity for confirmation and trace-level impurity analysis. The choice between these methods should be guided by the specific analytical objective, such as routine assay or in-depth impurity profiling. Both protocols are designed to be compliant with regulatory expectations and can be readily implemented in a pharmaceutical development or manufacturing environment.[20]

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Application

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoro-2-n-propoxybenzoic Acid

Introduction: The Strategic Role of 4-Fluoro-2-n-propoxybenzoic Acid in Mesogen Design In the field of liquid crystal (LC) materials, the precise engineering of molecular architecture is paramount to achieving desired me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Fluoro-2-n-propoxybenzoic Acid in Mesogen Design

In the field of liquid crystal (LC) materials, the precise engineering of molecular architecture is paramount to achieving desired mesomorphic and electro-optical properties. 4-Fluoro-2-n-propoxybenzoic acid emerges as a highly valuable synthetic precursor, offering a unique combination of structural features that allow for the nuanced control of key liquid crystal parameters. The strategic placement of a fluorine atom at the 4-position (para) and an n-propoxy group at the 2-position (ortho) of the benzoic acid core imparts a specific set of attributes to the resulting mesogens.

The high electronegativity and small size of the fluorine atom are instrumental in modulating dielectric anisotropy, viscosity, and mesophase stability.[1] A para-fluoro substituent, in particular, has been shown to promote the formation of orthogonal smectic A (SmA) phases.[2] Concurrently, the ortho-alkoxy group, in this case, n-propoxy, influences the molecular shape and steric interactions, which can disrupt excessive molecular packing, thereby lowering melting points and promoting the stability of tilted smectic C (SmC) phases.[2][3] This orthogonal interplay between the para-fluoro and ortho-propoxy substituents provides a sophisticated tool for tuning the physical properties of the final liquid crystal materials, making this benzoic acid derivative a precursor of significant interest for researchers in display technology and materials science.

This guide provides a comprehensive overview of the application of 4-Fluoro-2-n-propoxybenzoic acid in the synthesis of calamitic (rod-like) liquid crystals, complete with detailed experimental protocols, characterization data, and an exploration of the structure-property relationships that underpin its utility.

Physicochemical Properties of the Core Precursor

A foundational understanding of the starting material is critical for procedural design. The key properties of 4-Fluoro-2-n-propoxybenzoic acid are summarized below.

PropertyValueReference
CAS Number 1378666-16-0[4][5]
Molecular Formula C₁₀H₁₁FO₃[4][5]
Molecular Weight 198.19 g/mol [4][5]
Appearance White to slightly yellow crystalline powder[5]
Purity ≥97%[4]
Solubility Soluble in methanol, ethanol, and DMSO[6]

Synthetic Strategy: Esterification for Mesogen Formation

The most direct and widely employed method for incorporating benzoic acid derivatives into calamitic liquid crystal structures is through esterification. This reaction links the carboxylic acid core to a phenolic component, which typically forms the other terminal of the rod-like molecule. A common and effective strategy involves the esterification of 4-Fluoro-2-n-propoxybenzoic acid with a substituted phenol, such as 4-cyanophenol, to create a stable, mesogenic ester. The cyano-group is a classic choice for the terminal substituent due to its ability to induce a strong dipole moment, which is beneficial for creating materials with a high positive dielectric anisotropy, a key requirement for twisted nematic (TN) liquid crystal displays.[7]

The following workflow outlines the synthesis of a representative liquid crystal, 4-cyanophenyl 4-fluoro-2-n-propoxybenzoate.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Characterization start 4-Fluoro-2-n-propoxybenzoic Acid + 4-Cyanophenol reagents DCC (Coupling Agent) DMAP (Catalyst) DCM (Solvent) start->reagents Add reaction Stir at Room Temperature reagents->reaction filter Filter Precipitated DCU reaction->filter wash Wash with Acid, Base, Brine filter->wash dry Dry over Anhydrous MgSO₄ wash->dry evaporate Solvent Removal dry->evaporate purify Column Chromatography (Silica Gel, Hexane/EtOAc) evaporate->purify product Final Product: 4-cyanophenyl 4-fluoro-2-n-propoxybenzoate purify->product analysis NMR, IR, Mass Spec DSC, Polarized Optical Microscopy product->analysis

Caption: Synthetic workflow for 4-cyanophenyl 4-fluoro-2-n-propoxybenzoate.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis and characterization of a liquid crystal derived from 4-Fluoro-2-n-propoxybenzoic acid.

Protocol 1: Synthesis of 4-cyanophenyl 4-fluoro-2-n-propoxybenzoate

This protocol details the esterification of 4-Fluoro-2-n-propoxybenzoic acid with 4-cyanophenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is highly efficient at room temperature.[8]

Materials:

  • 4-Fluoro-2-n-propoxybenzoic acid (1.0 eq)

  • 4-Cyanophenol (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-n-propoxybenzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the pure fractions as identified by TLC and evaporate the solvent to yield the final product, 4-cyanophenyl 4-fluoro-2-n-propoxybenzoate, as a white solid.

Protocol 2: Characterization of the Synthesized Liquid Crystal

1. Structural Verification:

  • FT-IR Spectroscopy: Confirm the formation of the ester linkage by the appearance of a strong C=O stretching band around 1735 cm⁻¹ and a C-O stretching band around 1270 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: Verify the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The disappearance of the carboxylic acid proton signal and the characteristic shifts of the aromatic protons will confirm the structure.

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound to confirm its identity.

2. Mesomorphic Property Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures and associated enthalpy changes. A typical measurement involves heating and cooling the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.

  • Polarized Optical Microscopy (POM): Observe the optical textures of the different mesophases upon heating and cooling to identify the type of liquid crystal phase (e.g., nematic, smectic A, smectic C). The characteristic textures, such as Schlieren or marbled textures for nematic phases, provide visual confirmation of the mesomorphic behavior.

Expected Results and Structure-Property Insights

The synthesis of 4-cyanophenyl 4-fluoro-2-n-propoxybenzoate is expected to yield a material exhibiting a nematic liquid crystal phase. The combination of the rigid biphenyl core, the terminal cyano group, and the specific substitution pattern of the benzoic acid moiety all contribute to the formation of a stable mesophase.

PropertyExpected OutcomeRationale
Mesophase Type Nematic (N), potentially with a monotropic or enantiotropic Smectic A (SmA) phase.The linear, rod-like structure is conducive to the orientational order of a nematic phase. The para-fluoro substituent may promote an underlying SmA phase.[2]
Transition Temperatures Reduced melting point (Cr-N or Cr-I) and a broad nematic range.The ortho-propoxy group introduces steric hindrance that can disrupt crystal packing, leading to a lower melting point.[1][3]
Dielectric Anisotropy (Δε) PositiveThe strong dipole moment of the terminal cyano group aligned with the long molecular axis will result in a positive dielectric anisotropy.

The introduction of the fluorine atom at the 4-position is anticipated to lower the melting and clearing points compared to the non-fluorinated analogue, a common effect observed in fluorinated liquid crystals.[9] This effect, combined with the influence of the ortho-propoxy group, demonstrates the power of multi-substitution in fine-tuning the properties of liquid crystal materials for specific applications.

Conclusion

4-Fluoro-2-n-propoxybenzoic acid stands as a strategically designed precursor for the synthesis of advanced liquid crystal materials. Its unique substitution pattern provides researchers with a powerful tool to manipulate and optimize the mesomorphic and physical properties of the resulting compounds. The straightforward esterification protocols described herein offer a reliable pathway to a diverse range of novel liquid crystals. The interplay of the para-fluoro and ortho-propoxy groups allows for the targeted design of materials with tailored phase behaviors, making this compound a valuable addition to the synthetic chemist's toolkit in the ongoing development of next-generation liquid crystal technologies.

References

  • PubMed. Tuning the mesomorphic properties of phenoxy-terminated smectic liquid crystals: the effect of fluoro substitution. Available from: [Link]

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  • 4-cyanobiphenyl preparation method. Google Patents.
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  • Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. PubMed. Available from: [Link]

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Method

Application Notes &amp; Protocols: 4-Fluoro-2-n-propoxybenzoic Acid as a Privileged Scaffold for Fatty Acid Binding Protein (FABP) Inhibitors

For inquiries, please contact: Abstract This technical guide details the application of 4-Fluoro-2-n-propoxybenzoic acid as a versatile chemical scaffold in medicinal chemistry, with a specific focus on its utility in th...

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact:

Abstract

This technical guide details the application of 4-Fluoro-2-n-propoxybenzoic acid as a versatile chemical scaffold in medicinal chemistry, with a specific focus on its utility in the rational design of potent and selective inhibitors for Fatty Acid Binding Proteins (FABPs). We provide an in-depth rationale for targeting FABPs in metabolic and inflammatory diseases, alongside detailed, field-proven protocols for the synthesis of derivative compounds and their subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated aromatic scaffolds for novel therapeutic development.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a cornerstone of rational drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly enhance the pharmacological profile of a drug candidate. These enhancements often include improved metabolic stability, increased binding affinity for the target protein, and optimized lipophilicity for better membrane permeability.[1]

4-Fluoro-2-n-propoxybenzoic acid is a prime example of a "privileged scaffold" that combines these benefits. The 4-fluoro substituent provides metabolic stability and modulates the electronic properties of the aromatic ring, while the 2-n-propoxy group offers a handle for tuning lipophilicity and exploring specific hydrophobic interactions within a protein's binding pocket. The carboxylic acid moiety serves as a critical anchor for binding to target proteins and as a versatile reactive site for synthetic elaboration into a diverse library of potential drug candidates.[1] While primarily used as a synthetic intermediate, its structural motifs are highly relevant for targeting proteins involved in lipid metabolism.[1]

The Therapeutic Target: Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that chaperone hydrophobic ligands, such as long-chain fatty acids and endocannabinoids, across the aqueous cytoplasm.[2] They are crucial for regulating lipid metabolism, cellular signaling, and inflammatory pathways.[2][3] Different FABP subtypes are expressed in a tissue-specific manner (e.g., FABP1 in the liver, FABP4 in adipocytes, FABP5 in epidermal cells), making them attractive targets for developing selective therapies with reduced off-target effects.[2][4]

Dysregulation of FABP activity is implicated in a host of human diseases, including:

  • Metabolic Syndrome & Type 2 Diabetes: FABP4, expressed in adipocytes and macrophages, is a key mediator of insulin resistance and atherosclerosis.[5][6]

  • Inflammation and Pain: FABP5 and FABP7 are involved in transporting the endocannabinoid anandamide to the catabolizing enzyme FAAH. Inhibiting these FABPs can elevate anandamide levels, producing analgesic and anti-inflammatory effects.[7][8]

  • Non-alcoholic Steatohepatitis (NASH): FABP1 is a target for managing lipid accumulation in the liver.[9]

The central cavity of FABPs serves as the binding site for fatty acids, making it an ideal pocket for competitive small-molecule inhibitors. The design of such inhibitors often involves a carboxylic acid "headgroup" to mimic the natural ligand, which anchors the molecule to polar residues at the entrance of the binding pocket, and a hydrophobic "tail" that occupies the rest of the cavity. 4-Fluoro-2-n-propoxybenzoic acid provides an excellent starting point for building such inhibitors.

Mechanism of Action & Biological Pathway

The general mechanism of FABP inhibition involves a competitive antagonist that binds to the fatty acid pocket, preventing the uptake and transport of endogenous ligands. This disrupts downstream signaling and metabolic pathways.

FABP_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm FA Fatty Acids (FA) Endocannabinoids FABP FABP FA->FABP Binding FA_FABP FA-FABP Complex FABP->FA_FABP FABP_Inhibitor FABP Inhibitor (Derived from Scaffold) FABP_Inhibitor->FABP Competitive Inhibition FAAH FAAH Enzyme (Endoplasmic Reticulum) FA_FABP->FAAH Anandamide Degradation Mito Mitochondria (β-oxidation) FA_FABP->Mito FA Trafficking Nucleus Nucleus (Gene Regulation, e.g., PPARs) FA_FABP->Nucleus Lipid Signaling

Sources

Application

Derivatization of 4-Fluoro-2-n-propoxybenzoic acid for biological screening

Application Note & Protocols Topic: Derivatization of 4-Fluoro-2-n-propoxybenzoic Acid for Biological Screening Introduction: Strategic Rationale for Derivatization 4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0) is...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 4-Fluoro-2-n-propoxybenzoic Acid for Biological Screening

Introduction: Strategic Rationale for Derivatization

4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0) is a synthetic building block with significant potential in medicinal chemistry.[1][2] Its structure combines several key features that are attractive for drug discovery programs: a benzoic acid core, a fluorine substituent, and a propoxy group.[2] Benzoic acid and its derivatives are fundamental scaffolds known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The strategic derivatization of this scaffold is a cornerstone of hit-to-lead optimization and the generation of diverse compound libraries for high-throughput screening (HTS).[5][6] The carboxylic acid moiety serves as a versatile chemical handle for modification, most commonly into esters and amides.[7] These transformations are critical for several reasons:

  • Modulation of Physicochemical Properties: Converting the polar, acidic carboxyl group into less polar amides or esters can significantly alter a compound's solubility, lipophilicity (LogP), and ability to cross cellular membranes.

  • Exploration of Structure-Activity Relationships (SAR): The amide nitrogen and ester oxygen introduce new hydrogen bond donors and acceptors, respectively. Systematically introducing a variety of amine or alcohol building blocks allows for the comprehensive exploration of the chemical space around the core scaffold, helping to identify key interactions with a biological target.[7]

  • Metabolic Stability and Pharmacokinetics: The fluorine atom can enhance metabolic stability and binding affinity, while the propoxy group can influence potency and selectivity.[2] Derivatizing the carboxylic acid further refines the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides detailed protocols for the robust synthesis of amide and ester derivatives of 4-Fluoro-2-n-propoxybenzoic acid, outlines a logical workflow for library creation, and contextualizes these efforts within a typical biological screening cascade.

Core Derivatization Strategies: Amide and Ester Synthesis

The most direct and widely utilized strategies for modifying the carboxylic acid group involve amide coupling and esterification. These reactions are well-established, generally high-yielding, and tolerant of a wide range of functional groups, making them ideal for creating compound libraries.

Amide Coupling: The Workhorse of Medicinal Chemistry

The formation of an amide bond is the most frequently performed reaction in drug discovery, owing to its presence in countless biologically active molecules and its chemical stability.[8][9] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylate. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose under mild conditions.

Causality of Reagent Choice:

  • EDC (or DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine.[10]

  • HOBt (Hydroxybenzotriazole): The addition of HOBt is crucial. It reacts with the O-acylisourea intermediate to form an activated ester. This two-step, one-pot process offers two key advantages: it increases the reaction efficiency, especially with less reactive amines, and it acts as a scavenger for the reactive intermediate, minimizing side reactions and preventing racemization in chiral substrates.[10]

Fischer Esterification: A Classic and Scalable Method

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] It is an equilibrium process, and to drive the reaction toward the ester product, a large excess of the alcohol is typically used, which often doubles as the solvent.[12]

Causality of Experimental Design:

  • Acid Catalyst (e.g., H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the benzoic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol & Reflux: Using a large excess of the alcohol reactant shifts the reaction equilibrium to favor the product side, in accordance with Le Châtelier's principle. Heating the mixture to reflux provides the necessary activation energy and increases the reaction rate.[11] Reaction progress must be monitored (e.g., by TLC) to determine the optimal reaction time.[12]

Application Workflow: From Scaffold to Screening Library

The efficient generation of a chemical library requires a systematic and logical workflow. The process begins with the selection of diverse and commercially available building blocks (amines and alcohols) to couple with the core scaffold.

G A 4-Fluoro-2-n-propoxybenzoic Acid (Starting Scaffold) B1 Amide Coupling (EDC, HOBt) A->B1 B2 Fischer Esterification (H₂SO₄, Reflux) A->B2 D Amide Library (5-50 Compounds) B1->D E Ester Library (5-50 Compounds) B2->E C1 Diverse Amine Building Blocks (R-NH₂) C1->B1 C2 Diverse Alcohol Building Blocks (R-OH) C2->B2 F Combined Diverse Library (Purified Compounds) D->F E->F G Plate Formatting & Quality Control F->G H High-Throughput Screening (HTS) G->H

Figure 1: A generalized workflow for the synthesis of a diverse compound library.

Illustrative Library Data

To demonstrate the modulation of physicochemical properties, the following table outlines a hypothetical set of derivatives.

Derivative IDTypeR-Group Building BlockMolecular Weight ( g/mol )Predicted cLogP
Parent Acid Acid-198.192.85
AMD-01 AmideCyclopropylamine237.262.90
AMD-02 AmideMorpholine267.292.45
AMD-03 AmideAniline273.294.10
AMD-04 AmideBenzylamine287.324.35
AMD-05 Amide4-Fluorophenethylamine319.344.95
EST-01 EsterMethanol212.223.15
EST-02 EsterEthanol226.253.50
EST-03 EsterIsopropanol240.273.85
EST-04 EsterBenzyl Alcohol288.315.05
EST-05 Ester2-Phenylethanol302.345.30

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

This protocol describes the coupling of 4-Fluoro-2-n-propoxybenzoic acid with a representative primary amine (Benzylamine).

Materials:

  • 4-Fluoro-2-n-propoxybenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Fluoro-2-n-propoxybenzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution. Stir for 10 minutes at room temperature to pre-activate the acid.

  • Amine and Base Addition: Add the amine (e.g., Benzylamine, 1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: General Procedure for Fischer Esterification

This protocol details the synthesis of the methyl ester derivative.

Materials:

  • 4-Fluoro-2-n-propoxybenzoic acid (1.0 eq)

  • Methanol (serves as reactant and solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-Fluoro-2-n-propoxybenzoic acid (1.0 eq) and a large excess of methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed (typically 4-24 hours).[11]

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated NaHCO₃ solution to neutralize the acidic catalyst until effervescence ceases.

  • Solvent Removal & Extraction: Remove the excess methanol under reduced pressure. Dilute the remaining residue with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be further purified by flash column chromatography if necessary.

The Biological Screening Cascade

The newly synthesized library of derivatives is now ready for biological evaluation. High-Throughput Screening (HTS) is a technology that utilizes automation to rapidly test thousands to millions of compounds against a specific biological target or pathway.[6][13] The goal is to identify "hits"—compounds that produce a desired biological response.

G A Diverse Compound Library (Formatted in 96/384-well plates) B Primary HTS (Single Concentration) A->B Assay C Hit Identification (Activity > Threshold) B->C Data Analysis D Hit Confirmation & Dose-Response (IC₅₀/EC₅₀) C->D Validation E Secondary / Orthogonal Assays (Confirm Mechanism of Action) D->E Characterization F Structure-Activity Relationship (SAR) Analysis E->F Informs Next Synthesis Round G Lead Candidate F->G

Figure 2: A typical workflow for a high-throughput screening (HTS) cascade.

A successful screening campaign will identify derivatives with promising activity. The SAR data gathered from these initial hits (e.g., observing that bulky aromatic amides are more potent than small alkyl esters) provides invaluable information to guide the design and synthesis of the next generation of compounds in a lead optimization program.[7]

Conclusion

4-Fluoro-2-n-propoxybenzoic acid is a valuable and versatile starting scaffold for the generation of novel chemical entities. The robust and scalable protocols provided for amide coupling and Fischer esterification enable the efficient synthesis of diverse compound libraries. By systematically modifying the carboxylic acid functional group, researchers can fine-tune the physicochemical and pharmacological properties of the parent molecule. This strategy, when integrated with a high-throughput screening cascade, provides a powerful engine for the discovery of new lead compounds in modern drug development programs.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Vogt, M., & Lazo, J. S. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • Singh, S., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

  • Labforward. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Prakash, G. K. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • MCR Lab GCUF. (2022). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube. [Link]

  • Green, R. A., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

Method

Application Note &amp; Protocol: Esterification of 4-Fluoro-2-n-propoxybenzoic Acid

< For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Esterification Esterification, the conversion of carboxylic acids into esters, is a foundational reaction in o...

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Esterification

Esterification, the conversion of carboxylic acids into esters, is a foundational reaction in organic synthesis, particularly within the pharmaceutical industry. Esters often exhibit improved pharmacokinetic properties, such as enhanced cell membrane permeability and reduced irritation, compared to their parent carboxylic acids. The subject of this protocol, 4-Fluoro-2-n-propoxybenzoic acid, is a substituted aromatic carboxylic acid, a structural motif frequently encountered in the development of novel therapeutic agents. The fluorine and n-propoxy substituents can significantly influence the molecule's electronic and steric properties, presenting unique challenges and opportunities in its chemical transformations.

This document provides a detailed guide to the esterification of 4-Fluoro-2-n-propoxybenzoic acid, offering a choice of protocols to accommodate different substrate sensitivities and laboratory capabilities. We will delve into the mechanistic underpinnings of these methods, providing a rationale for procedural steps and offering insights gleaned from extensive experience in synthetic chemistry.

Challenges in the Esterification of Substituted Benzoic Acids

The reactivity of a carboxylic acid in an esterification reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in our substrate, increase the acidity of the carboxylic acid, which can enhance the electrophilicity of the carbonyl carbon and potentially accelerate the reaction.[1] Conversely, the ortho-n-propoxy group, while electron-donating, introduces steric hindrance around the reaction center, which can impede the approach of the alcohol nucleophile. The selection of an appropriate esterification method is therefore crucial to achieving a high yield of the desired product.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2][3] This equilibrium-driven reaction necessitates strategies to favor product formation, such as using an excess of the alcohol or removing water as it is formed.[3][4]

Reaction Mechanism

The reaction proceeds through a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2][3][5]

  • Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][3]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][3]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[3][5]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.[2][3]

Visualizing the Fischer-Speier Esterification

Fischer_Esterification cluster_main Fischer-Speier Esterification Workflow start Mix Carboxylic Acid, Alcohol, & Catalyst reflux Heat to Reflux start->reflux 1-10 hours monitor Monitor by TLC reflux->monitor Periodically workup Aqueous Work-up monitor->workup Upon completion purify Purification workup->purify Crude product characterize Characterization (NMR, etc.) purify->characterize Pure ester

Caption: General experimental workflow for Fischer esterification.

Protocol: Fischer Esterification of 4-Fluoro-2-n-propoxybenzoic Acid with Ethanol

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Fluoro-2-n-propoxybenzoic acid198.195.01.00.991 g
Ethanol (anhydrous)46.07100205.8 mL
Sulfuric Acid (conc.)98.080.50.10.027 mL
Ethyl Acetate---~100 mL
Saturated Sodium Bicarbonate Solution---~50 mL
Brine---~25 mL
Anhydrous Sodium Sulfate---~5 g

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-n-propoxybenzoic acid (0.991 g, 5.0 mmol).[1]

  • Add anhydrous ethanol (5.8 mL, 100 mmol), which serves as both the reactant and the solvent.[1]

  • While stirring, carefully add concentrated sulfuric acid (0.027 mL, 0.5 mmol) dropwise.[1]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][6]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]

  • Dilute the residue with ethyl acetate (50 mL) and water (25 mL).

  • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[1][7]

  • Wash the organic layer with brine (25 mL), dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-fluoro-2-n-propoxybenzoate.[1][7]

Purification:

The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.[1][8]

Method 2: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a mild and highly efficient alternative.[9] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction under neutral conditions at room temperature.[9][10] It is particularly advantageous for sterically hindered substrates.[9][11]

Reaction Mechanism
  • Activation of the carboxylic acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11]

  • Interception by DMAP: DMAP, a potent nucleophile, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, preventing the formation of an unreactive N-acylurea byproduct.[9][11]

  • Nucleophilic attack by the alcohol: The alcohol then attacks the activated acyl group of the pyridinium intermediate to form the ester.[9]

Visualizing the Steglich Esterification Mechanism

Steglich_Mechanism cluster_mechanism Steglich Esterification Catalytic Cycle Acid R-COOH O_acyl O-Acylisourea Intermediate Acid->O_acyl + DCC DCC DCC N_acyl N-Acylpyridinium Intermediate O_acyl->N_acyl + DMAP DCU DCU (byproduct) O_acyl->DCU Side Reaction (slow) DMAP DMAP (cat.) Ester Ester (R-COOR') N_acyl->Ester + R'-OH Alcohol R'-OH Ester->Ester

Caption: Catalytic cycle of the Steglich Esterification.

Protocol: Steglich Esterification of 4-Fluoro-2-n-propoxybenzoic Acid with Isopropanol

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Fluoro-2-n-propoxybenzoic acid198.192.51.00.495 g
Isopropanol60.103.01.20.23 mL
DCC206.332.751.10.567 g
DMAP122.170.250.10.031 g
Dichloromethane (DCM, anhydrous)---~25 mL
Anhydrous Sodium Sulfate---~5 g

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2-n-propoxybenzoic acid (0.495 g, 2.5 mmol), isopropanol (0.23 mL, 3.0 mmol), and DMAP (0.031 g, 0.25 mmol).[9]

  • Add anhydrous dichloromethane (25 mL) and stir the solution until all solids are dissolved.[9]

  • Cool the flask to 0 °C in an ice-water bath.[9]

  • Add DCC (0.567 g, 2.75 mmol) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.[9]

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[9]

Purification:

The crude product can be purified by column chromatography on silica gel to remove any remaining DCU and other impurities.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[12][13] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] This reaction is particularly useful for sensitive substrates as it proceeds under mild, neutral conditions.[14][15]

Safety Considerations

The reagents used in the Mitsunobu reaction require careful handling. DEAD and DIAD are potentially explosive and should be handled with care. Triphenylphosphine is harmful if swallowed and can cause skin irritation.[16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][18][19]

Protocol: Mitsunobu Esterification of a Chiral Alcohol with 4-Fluoro-2-n-propoxybenzoic Acid

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Fluoro-2-n-propoxybenzoic acid198.191.01.00.198 g
(S)-2-Butanol74.121.21.20.11 mL
Triphenylphosphine (PPh₃)262.291.51.50.393 g
Diisopropyl azodicarboxylate (DIAD)202.211.51.50.29 mL
Tetrahydrofuran (THF, anhydrous)---~10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-2-n-propoxybenzoic acid (0.198 g, 1.0 mmol), (S)-2-butanol (0.11 mL, 1.2 mmol), and triphenylphosphine (0.393 g, 1.5 mmol) in anhydrous THF (10 mL).[12]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (0.29 mL, 1.5 mmol) dropwise to the stirred solution.[12]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Product Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester. The presence of the fluorine atom can be confirmed with ¹⁹F NMR, which can also provide information about the regioselectivity of the reaction.[20][21]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction (Fischer).Increase reaction time, use a more effective method for water removal (e.g., Dean-Stark trap), or increase the excess of alcohol.[3]
Side reactions.For Fischer esterification, consider milder conditions or a different catalyst. For Steglich, ensure anhydrous conditions to prevent hydrolysis of intermediates.[1]
Unreacted Acid Insufficient catalyst or reaction time (Fischer).Ensure the correct amount of catalyst is used and monitor the reaction to completion by TLC.[22]
Inefficient activation (Steglich).Ensure high-purity DCC and DMAP are used under strictly anhydrous conditions.
Byproduct Issues Difficulty removing DCU (Steglich).Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. A second filtration may be necessary.[9]
Difficulty removing PPh₃O and hydrazine byproduct (Mitsunobu).Careful column chromatography is essential for purification.

Conclusion

The esterification of 4-Fluoro-2-n-propoxybenzoic acid can be successfully achieved through several reliable methods. The choice of protocol—Fischer-Speier, Steglich, or Mitsunobu—will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule. By understanding the mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize the desired ester products for further investigation in their drug discovery and development programs.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Chemistry LibreTexts. (2023). Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Clark, J. (2023). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53–65.
  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • North, A. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5858-5867.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5559–5567.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5559–5567.
  • National Institutes of Health. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5674.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • European Patent Office. (2019). Method for purification of benzoic acid (EP 3148661 B1). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid (US4092353A).
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]

  • National Institutes of Health. (2019). Preparation and Characterization of Electrospun Fluoro-Containing Poly(imide-benzoxazole) Nano-Fibrous Membranes with Low Dielectric Constants and High Thermal Stability. Polymers, 11(11), 1801.
  • National Institutes of Health. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 44(1), 119–129.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • PubMed. (2013). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Journal of Lipid Research, 54(3), 857–865.
  • MDPI. (2023). Range-Aware Two-Stage Modeling for Feed Ratio Optimization in Fluoroelastomers: Mechanistic Pathways from NMR Structural Features to Macroscopic Properties. Polymers, 15(22), 4453.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-2-n-propoxybenzoic acid

Welcome to the technical support center for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Question: I am experiencing a significantly lower than expected yield during the Williamson ether synthesis of 4-Fluoro-2-hydroxybenzoic acid with n-propyl bromide. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in this etherification are a common challenge and can often be attributed to several factors. The Williamson ether synthesis is an SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[1][2] For optimal results, primary alkyl halides are preferred.[1]

Possible Causes & Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base and an adequate molar equivalent. While potassium carbonate (K₂CO₃) is commonly used, you might consider a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected.[2] Use at least 1.5 equivalents of K₂CO₃ to drive the equilibrium towards the phenoxide.[3]

  • Competition from C-alkylation: While O-alkylation is the desired pathway, some C-alkylation can occur on the aromatic ring, especially at higher temperatures.

    • Solution: Maintain a moderate reaction temperature. Refluxing in a solvent like acetone or dimethylformamide (DMF) is typical.[3] Avoid excessive heating, which can favor side reactions.

  • Side Reactions of the Alkyl Halide: n-Propyl bromide can undergo elimination reactions (E2) in the presence of a strong base, though this is less pronounced with primary halides compared to secondary or tertiary ones.[1]

    • Solution: Add the n-propyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.

  • Solvent Choice: The choice of solvent is crucial for SN2 reactions.

    • Solution: Polar aprotic solvents like DMF or acetone are excellent choices as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[3] Ensure the solvent is anhydrous, as water can protonate the phenoxide and reduce its nucleophilicity.

Issue 2: Presence of Starting Material (4-Fluoro-2-hydroxybenzoic acid) in the Final Product

Question: After my reaction and work-up, TLC and NMR analysis show a significant amount of unreacted 4-Fluoro-2-hydroxybenzoic acid. What went wrong?

Answer: The presence of unreacted starting material points towards an incomplete reaction. This could be due to several factors related to the reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Reagents: Ensure that you are using a slight excess of the n-propyl bromide (e.g., 1.2 equivalents) and the base (e.g., 1.5 equivalents) to drive the reaction to completion.[4]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible on the TLC plate. Typical reaction times can range from 4 to 12 hours.[4]

  • Deactivated Alkyl Halide: The n-propyl bromide may have degraded over time.

    • Solution: Use a fresh bottle of n-propyl bromide or distill the reagent before use to ensure its purity and reactivity.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain pure 4-Fluoro-2-n-propoxybenzoic acid. My crude product is an oil or a sticky solid that is difficult to crystallize.

Answer: Purification challenges often arise from the presence of closely related impurities or residual solvent.

Possible Causes & Solutions:

  • Aqueous Work-up: Proper work-up is critical to remove the base and any salts formed.

    • Solution: After the reaction, pour the mixture into water and perform an extraction with an organic solvent like ethyl acetate.[4] Wash the combined organic layers with water and then with brine to remove inorganic impurities.[4]

  • Acidification: The product is a carboxylic acid and will be in its salt form after the reaction. It needs to be protonated to be extracted into the organic phase.

    • Solution: After the initial aqueous work-up to remove the base, acidify the aqueous layer with an acid like HCl to a pH of 2-3.[5] This will protonate the carboxylate, allowing the product to be extracted into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization is an effective purification method.

    • Solution: A common solvent system for recrystallization is an ethanol-water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.

II. Frequently Asked Questions (FAQs)

What is a common synthetic route for 4-Fluoro-2-n-propoxybenzoic acid?

A widely used and reliable method is a two-step synthesis starting from 2,4-Difluorobenzoic acid.[3]

  • Hydroxylation: The first step involves a nucleophilic aromatic substitution where one of the fluorine atoms of 2,4-Difluorobenzoic acid is displaced by a hydroxyl group. This is typically achieved by heating with sodium hydroxide in a high-boiling solvent like dimethyl sulfoxide (DMSO).[3][5]

  • Etherification: The resulting 4-Fluoro-2-hydroxybenzoic acid then undergoes a Williamson ether synthesis with an n-propyl halide (e.g., n-propyl bromide) in the presence of a base like potassium carbonate.[3][7]

Why is the hydroxyl group introduced at the 2-position instead of the 4-position in the first step?

The regioselectivity of the hydroxylation is governed by the electronic effects of the substituents on the aromatic ring. The carboxylic acid group is an electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. The fluorine atom at the 2-position is more readily displaced due to the activating effect of the adjacent carboxyl group.

Are there alternative synthetic strategies?

Yes, other synthetic routes have been explored. For instance, some methods involve the hydrolysis of a corresponding benzonitrile precursor (4-fluoro-2-propoxybenzonitrile).[8][9] Another approach could involve a Grignard reaction with a suitably substituted bromobenzene derivative and carbon dioxide.[10][11] However, the two-step route from 2,4-Difluorobenzoic acid is often preferred for its relatively straightforward execution and good overall yield.

What analytical techniques are recommended for characterizing the final product?

A combination of spectroscopic methods is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the n-propoxy group and the substitution pattern on the aromatic ring. ¹⁹F NMR is also highly informative.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Key functional groups such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch) can be identified.

III. Experimental Protocol: Two-Step Synthesis of 4-Fluoro-2-n-propoxybenzoic acid

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic acid

This protocol is adapted from established procedures.[5]

Materials:

  • 2,4-Difluorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer and a thermometer, add 2,4-Difluorobenzoic acid (1 eq) and DMSO.

  • Add sodium hydroxide (2 eq) to the mixture.

  • Heat the reaction mixture to 130 °C and maintain this temperature for approximately 8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a larger beaker containing ice water (approximately 8 times the volume of DMSO used).

  • While keeping the solution cool in an ice bath, slowly add concentrated HCl to adjust the pH to 2-3. A precipitate will form.

  • Stir the mixture for an additional 2 hours.

  • Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Dry the solid under reduced pressure at 60 °C to obtain 4-Fluoro-2-hydroxybenzoic acid.

Step 2: Synthesis of 4-Fluoro-2-n-propoxybenzoic acid (Williamson Ether Synthesis)

This protocol is based on general Williamson ether synthesis procedures.[3][4]

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid (from Step 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • n-Propyl bromide

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-2-hydroxybenzoic acid (1 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

  • Add n-propyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 times).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization, if necessary.

IV. Data Summary

ParameterStep 1: HydroxylationStep 2: Etherification
Starting Material 2,4-Difluorobenzoic acid4-Fluoro-2-hydroxybenzoic acid
Key Reagents Sodium Hydroxide (NaOH)1-Bromopropane, Potassium Carbonate (K₂CO₃)
Solvent Dimethyl sulfoxide (DMSO)Acetone or Dimethylformamide (DMF)
Temperature ~130 °C[5]Reflux[3]
Key Challenge High temperature, potential for side reactionsCompetition between O-alkylation and C-alkylation[3]
Work-up Acidification and precipitation[5]Aqueous extraction and recrystallization[4]

V. Workflow and Reaction Diagrams

Synthesis_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Williamson Ether Synthesis Start1 2,4-Difluorobenzoic acid Reagents1 NaOH, DMSO Start1->Reagents1 Reaction1 Heat to 130°C Reagents1->Reaction1 Workup1 Acidic Work-up (HCl, H₂O) Reaction1->Workup1 Product1 4-Fluoro-2-hydroxybenzoic acid Workup1->Product1 Reagents2 n-Propyl bromide, K₂CO₃, Acetone/DMF Product1->Reagents2 Intermediate Reaction2 Reflux Reagents2->Reaction2 Workup2 Aqueous Extraction Reaction2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct 4-Fluoro-2-n-propoxybenzoic acid Purification->FinalProduct

Caption: Workflow for the two-step synthesis of 4-Fluoro-2-n-propoxybenzoic acid.

VI. References

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

Optimization

Technical Support Center: Propoxylation of 4-Fluorobenzoic Acid

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the propoxylation of 4-fluorobenzoic acid. It is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the propoxylation of 4-fluorobenzoic acid. It is designed for researchers, scientists, and drug development professionals to enhance reaction efficiency, minimize side reactions, and ensure high product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the propoxylation of 4-fluorobenzoic acid?

A1: The propoxylation of 4-fluorobenzoic acid is an epoxide ring-opening reaction. The mechanism is highly dependent on the catalyst used.

  • Base-Catalyzed Mechanism (Recommended): This is the most common and generally preferred method. It proceeds via an SN2 nucleophilic substitution. A base, typically an alkali metal hydroxide like potassium hydroxide (KOH), first deprotonates the 4-fluorobenzoic acid to form a highly nucleophilic carboxylate anion.[1][2] This anion then attacks one of the carbon atoms of the propylene oxide ring. The attack preferentially occurs at the less sterically hindered methylene (CH₂) carbon, leading to the formation of a secondary alcohol as the primary product.[1]

  • Acid-Catalyzed Mechanism: In this mechanism, an acid catalyst protonates the oxygen atom of the propylene oxide ring, activating it for nucleophilic attack by the carboxylic acid. However, this method is less selective and can lead to a higher proportion of undesirable diester byproducts.[3]

Q2: Which type of catalyst—acidic or basic—is better for this reaction?

A2: A basic catalyst, such as KOH, is strongly recommended.[2][4] Research indicates that basic catalysts primarily yield the desired monoester of propylene glycol with minimal formation of diester byproducts.[3] In contrast, acid catalysts tend to produce a considerable amount of the undesirable diester.[3] The choice of cation in the base can also influence activity, with larger cations (like K⁺ from KOH) often being more active.[1]

Q3: What are the most common side products I should expect, and why do they form?

A3: The two most significant side products are polypropylene glycol (PPG) and the diester of 4-fluorobenzoic acid.

  • Polypropylene Glycol (PPG): This polymer forms from the self-condensation or ring-opening polymerization of propylene oxide.[4][5] This side reaction is initiated by nucleophiles, including the hydroxide catalyst itself or trace amounts of water in the reaction mixture.[2][4] Once initiated, the growing polymer chain can continue to add more propylene oxide units.

  • Diester Formation: The desired monoester product contains a free hydroxyl group. This hydroxyl group can act as a nucleophile and react with a second molecule of 4-fluorobenzoic acid (via an esterification reaction) or, more commonly, the initially formed carboxylate can react with a second molecule of the monoester product. This is particularly problematic under acidic conditions.[3]

Q4: How can I effectively monitor the reaction's progress and identify products?

A4: A multi-technique approach is best for comprehensive monitoring.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the disappearance of the 4-fluorobenzoic acid starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the monoester, diester, and other non-polymeric byproducts.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture. Derivatization may be necessary for the non-volatile carboxylic acid and its esters.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final purified product and identifying the structures of major impurities.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This is the ideal technique for characterizing the high-molecular-weight PPG byproduct, as it can resolve the distribution of polymer chain lengths, which appear as repeating units of 58 Da (the mass of propylene oxide).[8]

Section 2: Troubleshooting Guide for Common Issues

Observed ProblemPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Conversion of 4-Fluorobenzoic Acid 1. Inactive Catalyst: The base (e.g., KOH) may be old or has absorbed atmospheric CO₂. 2. Insufficient Temperature: The reaction rate is too low. 3. Poor Reagent Quality: Propylene oxide may have already polymerized or contain inhibitors.1. Use Fresh Catalyst: Always use fresh, high-quality KOH from a tightly sealed container. 2. Optimize Temperature: Gradually increase the reaction temperature (e.g., in 10°C increments from 120°C to 160°C) while monitoring the reaction. The propoxylation reaction is temperature-dependent.[1] 3. Verify Reagent Purity: Use freshly distilled propylene oxide. Ensure no solid polymer is present in the reagent bottle.
Significant Formation of a Viscous, High MW Byproduct 1. Presence of Water: Water acts as an initiator for the polymerization of propylene oxide to form PPG.[4] 2. Excess Catalyst or High Temperature: Harsh conditions can promote the self-condensation of propylene oxide.[1] 3. Slow Initiation: If the deprotonation of the carboxylic acid is slow, propylene oxide has more opportunity to polymerize with the catalyst or water.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents if applicable. Ensure the 4-fluorobenzoic acid is dry. 2. Control Catalyst Loading: Use a catalytic amount of base (e.g., 0.5-2 mol%). Do not use a stoichiometric amount. Maintain the lowest effective temperature. 3. Pre-form the Carboxylate Salt: Consider pre-reacting the 4-fluorobenzoic acid with KOH at a moderate temperature to form the potassium 4-fluorobenzoate salt before the slow addition of propylene oxide. This ensures the primary nucleophile is readily available.
High Levels of Diester Impurity Detected 1. High Reaction Temperature or Prolonged Time: These conditions favor the secondary reaction between the monoester product and another acid molecule. 2. High Ratio of Acid to Propylene Oxide: An excess of 4-fluorobenzoic acid increases the probability of it reacting with the product's hydroxyl group. 3. Use of an Acid Catalyst: Acid catalysts are known to promote diester formation.[3]1. Optimize Reaction Time: Monitor the reaction closely by HPLC or TLC and stop it once the starting material is consumed. Avoid unnecessarily long reaction times. 2. Adjust Stoichiometry: Use a slight molar excess of propylene oxide (e.g., 1.1 to 1.5 equivalents) relative to the 4-fluorobenzoic acid to ensure the acid is the limiting reagent. 3. Use a Basic Catalyst: Strictly avoid acidic catalysts if the monoester is the desired product.
Complex Mixture of Unidentified Products 1. Impure Starting Materials: Impurities in the 4-fluorobenzoic acid or propylene oxide can lead to various side reactions.[9] 2. Reaction Runaway/Exotherm: Propoxylation is highly exothermic (~20 Kcal/mole).[1] A loss of temperature control can lead to decomposition and uncontrolled side reactions.1. Purify Starting Materials: Use high-purity 4-fluorobenzoic acid (recrystallization from aqueous ethanol is an option).[10] Use freshly distilled propylene oxide. 2. Ensure Proper Temperature Control: Add the propylene oxide slowly and incrementally to the heated reaction mixture using an addition funnel. Use an efficient overhead stirrer and a well-controlled heating mantle or oil bath to dissipate heat effectively.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Base-Catalyzed Propoxylation of 4-Fluorobenzoic Acid

This protocol is optimized to favor the formation of the mono-propoxylated product and minimize common side reactions.

Materials:

  • 4-Fluorobenzoic acid (C₇H₅FO₂, MW: 140.11 g/mol )

  • Potassium hydroxide (KOH, MW: 56.11 g/mol )

  • Propylene oxide (C₃H₆O, MW: 58.08 g/mol ), freshly distilled

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, heating mantle, and addition funnel

  • Anhydrous toluene (optional, as a solvent)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum or oven-dry at 120°C for at least 4 hours and assemble while hot under an inert atmosphere (N₂ or Ar).

  • Charging the Reactor: To the round-bottom flask, add 4-fluorobenzoic acid (1.0 eq) and potassium hydroxide (0.02 eq). If using a solvent, add anhydrous toluene.

  • Salt Formation: Heat the mixture to 80-90°C with stirring under an inert atmosphere for 30 minutes to ensure the formation of potassium 4-fluorobenzoate.

  • Reaction Initiation: Increase the temperature to the target reaction temperature (start with 130°C).

  • Propylene Oxide Addition: Slowly add propylene oxide (1.2 eq) to the reaction mixture dropwise via the addition funnel over 1-2 hours. Caution: The reaction is exothermic; monitor the internal temperature closely and adjust the addition rate to maintain a stable temperature.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 130°C. Monitor the consumption of 4-fluorobenzoic acid by TLC or HPLC every hour.

  • Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove the KOH catalyst. Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired monoester from unreacted starting material, diester, and PPG.

Protocol 2: Analytical Workflow for Product Mixture Analysis via HPLC

Objective: To quantify the conversion of 4-fluorobenzoic acid and the formation of its propoxylated esters.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of acetonitrile. Vortex and centrifuge to precipitate any salts. Dilute the supernatant to an appropriate concentration.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Analysis: Identify peaks based on the retention times of pure standards (4-fluorobenzoic acid, and if synthesized, the monoester and diester products). The starting acid will be the most polar and elute first. The monoester will be next, followed by the more non-polar diester. PPG will likely not be observed under these conditions.

Section 4: Visualizing the Chemistry

Main and Side Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of key byproducts.

Reaction_Pathways Fig. 1: Reaction Pathways cluster_main Desired Propoxylation Pathway (Base-Catalyzed) cluster_side Common Side Reaction Pathways cluster_ppg PPG Formation cluster_diester Diester Formation A 4-Fluorobenzoic Acid (4-FBA) B Potassium 4-Fluorobenzoate (Nucleophile) A->B + KOH - H2O D Alkoxide Intermediate B->D + PO (SN2 attack) C Propylene Oxide (PO) E Desired Monoester Product (Secondary Alcohol) D->E + H+ (from another 4-FBA) P1 PO P2 Initiator (H2O, OH-) P3 PO Dimer P2->P3 + PO P4 Polypropylene Glycol (PPG) P3->P4 + n PO D1 Monoester Product D3 Diester Byproduct D1->D3 + 4-FBA (Esterification) D2 4-FBA

Caption: Desired and side reaction pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues in the reaction.

Troubleshooting_Workflow Fig. 2: Troubleshooting Logic start Start: Reaction Completed analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze check_yield Is Yield Low? analyze->check_yield check_ppg High PPG Content? check_yield->check_ppg No yield_cause Cause: Low Conversion - Inactive Catalyst - Low Temperature check_yield->yield_cause Yes check_diester High Diester Content? check_ppg->check_diester No ppg_cause Cause: Water Contamination - Anhydrous conditions not met check_ppg->ppg_cause Yes diester_cause Cause: Over-reaction / Stoichiometry - Reaction time too long - Excess 4-FBA check_diester->diester_cause Yes success Success: Purify Product check_diester->success No

Caption: A logical workflow for troubleshooting.

Section 5: Data Summary Table

The following table summarizes the expected impact of key reaction parameters on product distribution, based on established chemical principles.[1][3]

ParameterConditionExpected Yield of MonoesterExpected Level of PPGExpected Level of DiesterRationale
Catalyst Type Basic (e.g., KOH)HighLow to ModerateLowFavors nucleophilic attack by the carboxylate, minimizing side reactions.[3]
Acidic (e.g., H₂SO₄)Low to ModerateLowHighActivates the epoxide but also catalyzes the secondary esterification reaction.[3]
Water Content Anhydrous (< 50 ppm)HighLowLowMinimizes the primary initiator for propylene oxide polymerization.[4]
Wet (> 500 ppm)LowHighLowWater preferentially initiates polymerization of propylene oxide.
Stoichiometry 1.2 eq. PO / 1.0 eq. AcidHighLowLowEnsures the carboxylic acid is the limiting reagent, reducing diester formation.
(PO:Acid)1.0 eq. PO / 1.2 eq. AcidModerateLowModerate to HighExcess acid can react with the hydroxyl group of the monoester product.
Temperature 120-140 °CGoodLowLowProvides sufficient energy for the primary reaction without excessively promoting side reactions.
> 160 °CDecreasingIncreasingIncreasingHigh temperatures can accelerate all reaction rates, including polymerization and diester formation.[1]

References

  • Venus Ethoxyethers. Propoxylation Process | Propylene Oxide Derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetic investigation of the reaction between propylene oxide and acetic acid. [Link]

  • ResearchGate. The Reaction of Fatty Acids and Their Derivatives with Propylene Oxide: Part 1: A study of the first reaction stage of the reaction of carboxylic acids with propylene oxide. [Link]

  • MDPI. Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1. [Link]

  • Eurochem Engineering. Polyethoxylation and polypropoxylation. [Link]

  • ResearchGate. RP-HPLC studies of alcohol ethoxy propoxylates. [Link]

  • Wikipedia. Polypropylene glycol. [Link]

  • National Institutes of Health (NIH). Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. [Link]

  • National Institutes of Health (NIH). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. [Link]

  • Chemistry Stack Exchange. Synthesis of Polypropylene glycol. [Link]

  • Ataman Kimya. POLYPROPYLENE GLYCOL 1000. [Link]

  • ResearchGate. Kinetics and Mechanism of the Reaction of Propylene Oxide with Chlorine Atoms and Hydroxy Radicals. [Link]

  • ResearchGate. Cyclic carboxylic reaction between propylene oxide (1 a) with CO 2. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • YouTube. Polypropylene glycol. [Link]

  • National Institutes of Health (NIH). Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. [Link]

  • ResearchGate. Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. [Link]

  • Cengage. Selected Methods of Analysis. [Link]

  • Almac. Biocatalytic dearomatisation of para-fluorobenzoic acid. [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • PubChem. 4-Fluorobenzoic Acid. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • ResearchGate. Reaction conditions of propoxylated compounds. [Link]

  • Chemtrade Asia. Fatty Alcohol Propoxylate: Key Properties and Applications in Modern Industries. [Link]

  • YouTube. 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]

  • MDPI. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • MDPI. Perfluoroaryl Zinc Catalysts Active in Cyclohexene Oxide Homopolymerization and Alternating Copolymerization with Carbon Dioxide. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Fluoro-2-n-propoxybenzoic Acid

Welcome to the Technical Support Center for the purification of 4-Fluoro-2-n-propoxybenzoic acid (4F2PBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Fluoro-2-n-propoxybenzoic acid (4F2PBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our focus is on providing practical, experience-driven advice to ensure the highest purity of your final product.

Understanding the Compound and Its Common Impurities

4-Fluoro-2-n-propoxybenzoic acid is a solid with a molecular weight of 198.19 g/mol .[1] The purification strategy for any compound is fundamentally linked to its synthesis and the potential impurities that can arise. The most common synthetic route to 4-Fluoro-2-n-propoxybenzoic acid is a two-step process:

  • Hydrolysis: 2,4-Difluorobenzoic acid is hydrolyzed to 4-fluoro-2-hydroxybenzoic acid.

  • Williamson Ether Synthesis: The resulting 4-fluoro-2-hydroxybenzoic acid is then reacted with an n-propyl halide (e.g., 1-bromopropane) to yield the final product.

Based on this synthesis, a range of impurities may be present in the crude product. Understanding these is the first step to effective purification.

Table 1: Potential Impurities in Crude 4-Fluoro-2-n-propoxybenzoic Acid

ImpuritySourceRationale
2,4-Difluorobenzoic acidStarting MaterialIncomplete hydrolysis in the first step.
4-Fluoro-2-hydroxybenzoic acidStarting MaterialIncomplete etherification in the second step.
1-BromopropaneReagentExcess reagent from the Williamson ether synthesis.
C-Alkylated IsomerSide ReactionA common side reaction in Williamson ether synthesis with phenoxides.
PropeneSide ReactionE2 elimination of 1-bromopropane, especially under strongly basic conditions.
Polymeric materialsSide ReactionCan form under harsh reaction conditions.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Fluoro-2-n-propoxybenzoic acid in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem when the melting point of the solute (or a solute-impurity mixture) is lower than the boiling point of the recrystallization solvent.

  • Probable Causes & Solutions:

    • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound. Consider a preliminary purification step like an acid-base extraction to remove the bulk of impurities before recrystallization.

    • Inappropriate Solvent Choice: The boiling point of your solvent may be too high. If you are using a high-boiling point solvent, switch to one with a lower boiling point. For instance, if you are using toluene, consider trying ethyl acetate or an ethanol/water mixture.

    • Cooling Too Rapidly: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solution Too Concentrated: An overly concentrated solution can also lead to oiling out. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.

Q2: I have very low recovery after recrystallization. What are the likely reasons?

A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.

  • Probable Causes & Solutions:

    • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product. It is crucial to use the minimum amount of boiling solvent necessary to fully dissolve the solid.

    • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize crystal formation.

    • Washing with Room Temperature Solvent: Washing the collected crystals with room temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best single-solvent for recrystallizing 4-Fluoro-2-n-propoxybenzoic acid?

A1: While the ideal solvent should be determined experimentally, a good starting point for fluorinated benzoic acids is an ethanol/water mixed solvent system. These compounds are often soluble in polar organic solvents like ethanol and sparingly soluble in water.[2] Dissolving the crude product in a minimum of hot ethanol and then adding hot water dropwise until the solution becomes turbid, followed by the addition of a few drops of hot ethanol to clarify, is a robust method.

Q2: How can I effectively remove the unreacted 4-fluoro-2-hydroxybenzoic acid?

A2: Acid-base extraction is a highly effective method for this separation. By dissolving the crude mixture in an organic solvent like ethyl acetate and washing with a weak base such as sodium bicarbonate solution, the more acidic 4-fluoro-2-hydroxybenzoic acid will be selectively deprotonated and extracted into the aqueous layer, leaving the desired product in the organic layer.

Q3: Is column chromatography a suitable purification method for this compound?

A3: Yes, column chromatography can be very effective, especially for removing closely related impurities like the C-alkylated isomer. A silica gel column is typically used. Due to the acidic nature of the carboxylic acid, peak tailing can be an issue. To mitigate this, it is common to add a small amount of acetic acid or formic acid to the eluent. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is a good strategy.

Q4: How do I assess the purity of my final product?

A4: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a UV detector is standard for aromatic carboxylic acids. An isocratic or gradient elution with a mobile phase consisting of an aqueous acid (like 0.1% trifluoroacetic acid) and an organic modifier (like acetonitrile) will provide excellent separation of the main product from its potential impurities. Melting point determination can also be a useful, albeit less quantitative, indicator of purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is designed to first remove acidic impurities and then purify the product by recrystallization.

  • Dissolution: Dissolve the crude 4-Fluoro-2-n-propoxybenzoic acid in ethyl acetate (approximately 10 mL per gram of crude material).

  • Aqueous Wash (Weak Base): Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL). This will remove the more acidic 4-fluoro-2-hydroxybenzoic acid. Combine the aqueous layers and set them aside.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now enriched in 4-Fluoro-2-n-propoxybenzoic acid.

  • Recrystallization:

    • Transfer the concentrated solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • While hot, add hot water dropwise until the solution becomes persistently cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature.

    • Once crystal formation is complete, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method is suitable for removing less polar impurities and isomers.

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate with 0.1% acetic acid) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Fluoro-2-n-propoxybenzoic acid.

Visual Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude 4-Fluoro-2-n-propoxybenzoic acid q1 Major Impurity Profile? start->q1 acid_imp Acidic Impurities (e.g., 4-fluoro-2-hydroxybenzoic acid) q1->acid_imp High neutral_imp Neutral/Less Polar Impurities (e.g., C-alkylated isomer) q1->neutral_imp Low proc2 Column Chromatography q1->proc2 Complex Mixture proc1 Acid-Base Extraction acid_imp->proc1 recryst2 Recrystallization neutral_imp->recryst2 recryst1 Recrystallization proc1->recryst1 proc2->recryst2 end Pure Product recryst1->end recryst2->end

Caption: Decision tree for selecting a purification strategy.

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' cause1 Cause: High Impurity Level Solution: Perform pre-purification (e.g., acid-base extraction) start->cause1 cause2 Cause: Inappropriate Solvent Solution: Choose a lower boiling point solvent start->cause2 cause3 Cause: Rapid Cooling Solution: Allow for slow cooling to room temperature start->cause3 cause4 Cause: Solution Too Concentrated Solution: Add more hot solvent to redissolve and cool slowly start->cause4

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

  • Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

  • Hangzhou Hongqin Pharmtech Co., Ltd. 4-FLUORO-3-HYDROXYBENZOIC ACID. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Beijing Xinhengyan Technology Co., Ltd. 4-Fluoro-2-n-propoxybenzoic acid - CAS:1378666-16-0. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Oregon State University. Experimental Chemistry II. [Link]

  • NIST WebBook. 4-Propoxybenzoic acid. [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid

Welcome to the technical support center for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this procedure with confidence.

I. Synthetic Strategy Overview

The synthesis of 4-Fluoro-2-n-propoxybenzoic acid typically proceeds via a two-step sequence starting from a commercially available precursor. The most common and logical pathway involves:

  • Williamson Ether Synthesis: O-alkylation of a substituted phenol, 4-Fluoro-2-hydroxybenzoic acid, with an n-propyl halide to form the ether linkage.

  • Carboxylation: Introduction of the carboxylic acid moiety onto the aromatic ring. This is generally achieved through a Grignard reaction or an ortho-directed lithiation followed by quenching with carbon dioxide.

This guide will focus on the Williamson ether synthesis pathway as it utilizes readily available starting materials and follows a robust and well-documented reaction mechanism.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and challenges that researchers may face.

Q1: What is the most common synthetic route for 4-Fluoro-2-n-propoxybenzoic acid?

A retrosynthetic analysis suggests that the most straightforward approach is a Williamson ether synthesis starting from 4-fluoro-2-hydroxybenzoic acid and an n-propyl halide (e.g., 1-bromopropane).[1] This is often preferred due to the commercial availability of the starting phenol.

Q2: I am seeing a low yield in my Williamson ether synthesis step. What are the likely causes?

Low yields in Williamson ether synthesis can be attributed to several factors. The most common is a competing E2 elimination reaction, especially if reaction temperatures are too high.[2][3] Another possibility is incomplete deprotonation of the starting phenol. The use of a sufficiently strong base is crucial.[2] Steric hindrance can also play a role, although with a primary alkyl halide like 1-bromopropane, this is less of a concern.[4][5]

Q3: Why is my Grignard reaction for the carboxylation step failing to initiate?

Grignard reactions are notoriously sensitive to moisture.[6][7] All glassware must be rigorously dried, and anhydrous solvents are essential. Even trace amounts of water can quench the Grignard reagent as it forms.[6] The surface of the magnesium metal may also be passivated by an oxide layer, which can be activated with a small crystal of iodine or by sonication.

Q4: During the carboxylation workup, my product seems to be an oil or is difficult to crystallize. What could be the issue?

This can happen if the ether solvent is not completely removed before acidification to precipitate the benzoic acid. The presence of residual ether can lead to the formation of a waxy solid instead of crystals. Additionally, ensuring the aqueous solution is sufficiently acidified (pH 2-3) is critical for complete precipitation of the carboxylic acid.[8]

Q5: Can I use an ortho-lithiation instead of a Grignard reaction for the carboxylation?

Yes, ortho-directed lithiation is a viable alternative. The fluorine atom can act as a moderate directing group for lithiation at the ortho position.[9] This method can sometimes offer better functional group tolerance compared to Grignard reagents.

III. Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Williamson Ether Synthesis of 4-Fluoro-2-n-propoxybenzoic acid

This protocol details the O-alkylation of 4-fluoro-2-hydroxybenzoic acid.

Materials and Reagents:

  • 4-Fluoro-2-hydroxybenzoic acid

  • 1-Bromopropane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF. To this solution, add a strong base such as sodium hydroxide (2.2 equivalents) portion-wise while stirring. The use of two equivalents of base is to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

  • Ether Synthesis: Add 1-bromopropane (1.1 equivalents) dropwise to the stirring solution at room temperature. After the addition is complete, heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding deionized water. Acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. This will protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10][11][12]

IV. Troubleshooting Guides

This section provides a more in-depth look at potential issues and their solutions, structured around the key reaction steps.

Troubleshooting the Williamson Ether Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ether Product Competing E2 Elimination: The alkoxide is acting as a base rather than a nucleophile, leading to the formation of propene from 1-bromopropane.[2][3]Lower the reaction temperature. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[2] Ensure you are using a primary alkyl halide, which is less prone to elimination.[4][5]
Incomplete Deprotonation: The phenolic hydroxyl group is not fully deprotonated, leading to unreacted starting material.Use a stronger base or ensure the stoichiometry of the base is correct. For phenols, NaOH or K₂CO₃ are generally sufficient, but ensure anhydrous conditions.[2]
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile and can be alkylated at the ortho or para positions of the ring.[2][4]Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation, leaving a "naked" and highly reactive alkoxide anion that favors O-alkylation.[2][3]
Reaction Stalls or is Sluggish Poor Solubility of Starting Materials: The starting phenol or the base may not be fully dissolved in the reaction solvent.Ensure adequate stirring and consider gentle heating to aid dissolution before adding the alkyl halide.
Deactivated Alkyl Halide: The 1-bromopropane may have degraded over time.Use a fresh bottle of the alkyl halide or purify it by distillation before use.
Troubleshooting Carboxylation via Grignard Reagent
Issue Potential Cause(s) Recommended Solution(s)
Grignard Reagent Fails to Form Presence of Moisture: Grignard reagents are extremely sensitive to water, which will protonate and destroy them.[6][7][13]All glassware must be oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents.
Passivated Magnesium Surface: The surface of the magnesium turnings is coated with magnesium oxide, preventing the reaction from starting.Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use an ultrasonic bath to activate the magnesium surface.[14]
Low Yield of Carboxylic Acid Side Reaction with Starting Material: If starting with a molecule that already has an acidic proton (like a phenol), the Grignard reagent will be quenched by an acid-base reaction.[13]This is why the Williamson ether synthesis is typically performed first. Protect any acidic functional groups before attempting to form the Grignard reagent.
Inefficient Carboxylation: The Grignard reagent is not reacting efficiently with the carbon dioxide.Use freshly crushed dry ice to maximize the surface area for reaction. Pour the Grignard solution onto an excess of crushed dry ice rather than bubbling CO₂ gas through the solution.
Formation of Biphenyl Impurity Wurtz-type Coupling: The Grignard reagent can couple with the starting aryl halide.This is a common side reaction. It can sometimes be minimized by slow addition of the aryl halide to the magnesium turnings. The biphenyl impurity can typically be removed during the workup and purification steps.[6]

V. Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Williamson Ether Synthesis A 4-Fluoro-2-hydroxybenzoic acid B 4-Fluoro-2-n-propoxybenzoic acid A->B O-Alkylation (SN2) C 1-Bromopropane C->B O-Alkylation (SN2) D Base (e.g., NaOH) Solvent (e.g., DMF) D->B O-Alkylation (SN2)

Caption: General workflow for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid.

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

Troubleshooting_Workflow Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, GC-MS) Check_Conditions->Analyze_Byproducts Alkene_Detected Alkene byproduct detected? Analyze_Byproducts->Alkene_Detected SM_Remaining Significant starting material remaining? Analyze_Byproducts->SM_Remaining Alkene_Detected->SM_Remaining No Optimize_Temp Lower Reaction Temperature Alkene_Detected->Optimize_Temp Yes Optimize_Base Increase Base Equivalents or Use Stronger Base SM_Remaining->Optimize_Base Yes Optimize_Solvent Ensure Polar Aprotic Solvent is Used SM_Remaining->Optimize_Solvent No End Improved Yield Optimize_Temp->End Optimize_Base->End Optimize_Solvent->End

Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis step.

VI. Characterization Data

The final product, 4-Fluoro-2-n-propoxybenzoic acid, should be characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR The spectrum should show distinct signals for the aromatic protons, with coupling to the fluorine atom. The n-propoxy group will exhibit a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[15]
¹³C NMR Ten distinct carbon signals are expected. The carboxylic acid carbonyl carbon will be the most downfield signal. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.[15]
FT-IR Characteristic peaks will include a broad O-H stretch for the carboxylic acid, a C=O stretch, C-O stretches for the ether and carboxylic acid, and C-F and aromatic C-H stretches.
Mass Spec The molecular ion peak corresponding to the mass of the product (C₁₀H₁₁FO₃, MW: 198.19 g/mol ) should be observed.
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.

VII. References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives. Retrieved from

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid. Retrieved from

  • Wikipedia. (2023). Benzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 25). 18.4: The Reactions of Carbonyl Compounds with Gringard Reagents. Retrieved from [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. Retrieved from

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • PubMed. (2022, November 5). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • Scribd. (n.d.). Chem 353 Grignard Reaction Page 3. Retrieved from [Link]

  • Google Patents. (n.d.). Clean generation of a fluoroaryl grignard reagent. Retrieved from

  • Google Patents. (n.d.). Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives. Retrieved from

  • ResearchGate. (2025, August 6). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low yield in the preparation of 4-Fluoro-2-n-propoxybenzoic acid

Welcome to the technical support center for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, addressing common challenges that can lead to low yields. We will explore the nuances of the primary synthetic routes and provide actionable solutions based on established chemical principles.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues you may encounter during your experiments.

Route 1: Carboxylation of an Organometallic Intermediate

This route typically involves the formation of a Grignard or organolithium reagent from a suitable precursor, such as 4-bromo-1-fluoro-2-propoxybenzene, followed by carboxylation with carbon dioxide.

Question: My Grignard reaction to form the arylmagnesium halide is sluggish or fails to initiate. What are the likely causes and solutions?

Answer:

The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the primary factors to investigate:

  • Purity of Reagents and Glassware: The presence of even trace amounts of water can quench the Grignard reagent. All glassware must be rigorously dried, and solvents must be anhydrous. The magnesium turnings should be fresh and activated.

  • Activation of Magnesium: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. You can activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent. The choice of ether can influence the reaction rate.

  • Initiation Temperature: While the overall reaction may be exothermic, gentle heating may be required to initiate it.

Question: I'm observing a significant amount of my starting aryl halide and biphenyl side products after the carboxylation step. Why is this happening?

Answer:

This points to issues with either the formation of the organometallic reagent or the carboxylation step itself.

  • Incomplete Grignard/Organolithium Formation: If the initial reaction to form the organometallic reagent is incomplete, unreacted aryl halide will remain. Ensure your magnesium is fully consumed or that your lithiation is complete before proceeding.

  • Wurtz-Type Coupling: The formation of biphenyls is a common side reaction, especially at higher temperatures. This occurs when the Grignard reagent reacts with the unreacted aryl halide. To minimize this, maintain a low reaction temperature and ensure a slight excess of magnesium.

  • Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) must be efficient to outcompete side reactions.

    • CO2 Quality: Use freshly crushed, high-quality dry ice that is free of condensed water.

    • Addition Method: Add the organometallic solution slowly to a large excess of crushed dry ice with vigorous stirring. This ensures a high concentration of CO2 is always present. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.

Visualizing the Carboxylation Pathway and Potential Pitfalls

A 4-Bromo-1-fluoro-2-propoxybenzene C Aryl Grignard or Organolithium Reagent A->C Incomplete Reaction B Mg or 2 Li B->C Reaction Initiation E Halomagnesium Carboxylate C->E Carboxylation H Unreacted Starting Material C->H Quenching by H2O I Biphenyl Side Product C->I Wurtz Coupling D CO2 (Dry Ice) D->E G 4-Fluoro-2-n-propoxybenzoic acid (Desired Product) E->G Acidic Workup F H3O+ F->G

Caption: Troubleshooting the organometallic carboxylation route.

Route 2: Williamson Ether Synthesis

This approach involves the O-alkylation of a phenolic precursor, such as 4-fluoro-2-hydroxybenzoic acid, with an n-propyl halide.

Question: My Williamson ether synthesis is giving a low yield, and I'm recovering a lot of the starting 4-fluoro-2-hydroxybenzoic acid. What's going wrong?

Answer:

A low yield in this synthesis often points to incomplete deprotonation of the phenolic hydroxyl group or competing reactions.

  • Inadequate Base: A sufficiently strong base is required to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). Ensure you are using an appropriate base and in a sufficient stoichiometric amount.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation, leaving the alkoxide nucleophile more reactive.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature will depend on the specific reactants and solvent.

  • Reactivity of the Alkyl Halide: Primary alkyl halides are ideal for this SN2 reaction.[1][2][3] 1-Bromopropane or 1-iodopropane are more reactive than 1-chloropropane.

Question: I'm seeing the formation of an ester side product instead of the desired ether. How can I prevent this?

Answer:

This is a critical issue when your starting material contains both a hydroxyl and a carboxylic acid group. The base will deprotonate the more acidic carboxylic acid first, leading to O-alkylation of the carboxylate to form an ester.

  • Protecting the Carboxylic Acid: To achieve selective etherification of the phenolic hydroxyl group, the carboxylic acid must be protected, typically as an ester (e.g., a methyl or ethyl ester).[4] This is a common strategy in multi-functional molecules. The protecting group can then be removed by hydrolysis in a subsequent step.

Decision Workflow for Williamson Ether Synthesis

Start Start: 4-Fluoro-2-hydroxybenzoic acid Decision Direct Etherification? Start->Decision Protect Protect Carboxylic Acid (Esterification) Etherify Williamson Ether Synthesis (Base + n-Propyl Halide) Protect->Etherify Deprotect Deprotect (Hydrolysis) Etherify->Deprotect Product Final Product: 4-Fluoro-2-n-propoxybenzoic acid Deprotect->Product Side_Product Side Product: Ester Formation Decision->Protect No Decision->Side_Product Yes

Caption: Strategic workflow for Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing 4-Fluoro-2-n-propoxybenzoic acid?

A1: The "better" route depends on the available starting materials, scale, and the chemist's comfort with certain reagents.

  • Organometallic Carboxylation: This is a more direct route if a suitable halo-aromatic precursor is readily available. However, it requires strict anhydrous and inert atmosphere techniques due to the sensitivity of Grignard and organolithium reagents.[5]

  • Williamson Ether Synthesis: This route is often more forgiving in terms of reaction setup but may involve more steps if a protecting group strategy is required. It is an excellent and reliable method, especially for smaller-scale syntheses where multi-step procedures are common.[1][2]

Q2: What are the best analytical techniques for monitoring the progress of these reactions?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for identifying side products.

Q3: Are there any safety considerations I should be aware of?

A3: Absolutely. Organolithium reagents are pyrophoric and react violently with water.[6] They should only be handled by trained personnel under an inert atmosphere. Grignard reagents are also highly reactive and flammable. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Q4: Can I use an organolithium reagent to carboxylate a substrate with an acidic proton?

A4: No, this is a common pitfall. Organolithium reagents are extremely strong bases and will deprotonate any available acidic protons (like from alcohols or carboxylic acids) before acting as a nucleophile.[6][7][8] If your substrate contains acidic protons, they must be protected before introducing the organolithium reagent.

Summary of Optimized Reaction Conditions

ParameterOrganometallic CarboxylationWilliamson Ether Synthesis
Key Reagents Mg or n-BuLi, CO2Strong Base (e.g., NaH, K2CO3), n-Propyl Halide
Solvent Anhydrous Diethyl Ether or THFPolar Aprotic (e.g., DMF, Acetonitrile)
Temperature Grignard: RT to reflux; Organolithium: Low temp (-78°C)RT to elevated temperatures (e.g., 80°C)
Atmosphere Strict Inert (Nitrogen or Argon)Inert atmosphere recommended, but less critical
Key Challenge Reagent sensitivity, side reactionsSubstrate functional group compatibility

Experimental Protocols

Protocol 1: Carboxylation via Grignard Reagent
  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.

  • Initiation: Add a small portion of a solution of 4-bromo-1-fluoro-2-propoxybenzene (1.0 eq.) in anhydrous THF via the dropping funnel. If the reaction does not start, add a crystal of iodine and warm gently.

  • Grignard Formation: Once the reaction initiates (as evidenced by bubbling and heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • Carboxylation: Cool the Grignard solution to 0°C and add it slowly via a cannula to a vigorously stirred slurry of excess crushed dry ice in anhydrous THF.

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis with Protection
  • Protection: To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture until TLC indicates complete conversion to the methyl ester. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry and concentrate the organic layer.

  • Etherification: Dissolve the methyl 4-fluoro-2-hydroxybenzoate (1.0 eq.) in anhydrous DMF. Add sodium hydride (1.1 eq.) portion-wise at 0°C. Stir for 30 minutes, then add 1-bromopropane (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Deprotection: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer. To the crude ester, add a solution of NaOH in methanol/water and stir at room temperature until hydrolysis is complete. Acidify the reaction mixture with 1 M HCl to precipitate the product. Filter, wash with cold water, and dry to obtain 4-fluoro-2-n-propoxybenzoic acid.

References

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Rathman, T. L., & Bailey, W. F. (2020, May 15). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]

  • ResearchGate. (n.d.). Optimization of Organolithium Reactions | Request PDF. [Link]

  • Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. (n.d.). [Link]

  • ACS Publications. The Grignard Reagents | Organometallics. (n.d.). [Link]

  • Master Organic Chemistry. (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids![Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). [Link]

  • Wikipedia. Williamson ether synthesis. (n.d.). [Link]

  • AK Lectures. Organolithium Reactions with Carboxylic Acids. (n.d.). [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. (n.d.). [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Fluoro-2-n-propoxybenzoic Acid in Different Solvents

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, we synthesize field-proven insights with established scientific principles to help you anticipate and troubleshoot stability issues you may encounter during your experiments.

Introduction to the Stability of 4-Fluoro-2-n-propoxybenzoic Acid

4-Fluoro-2-n-propoxybenzoic acid is a substituted aromatic carboxylic acid. Understanding its stability is critical for consistent and reproducible results in research and for ensuring the safety and efficacy of potential pharmaceutical products. The stability of this compound is influenced by its three key functional groups: the carboxylic acid , the n-propoxy (ether) group , and the fluorinated aromatic ring . While specific stability data for this exact molecule is not extensively published, its potential degradation pathways can be predicted based on the known chemistry of these functional groups. This guide will walk you through these potential issues and provide you with the tools to assess the stability of 4-Fluoro-2-n-propoxybenzoic acid in your specific experimental context.

Potential Degradation Pathways

The structure of 4-Fluoro-2-n-propoxybenzoic acid is susceptible to degradation under several conditions, including acidic or basic hydrolysis, oxidation, and exposure to heat or light. The following diagram illustrates the most probable degradation pathways.

Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) 4-Fluoro-2-n-propoxybenzoic acid 4-Fluoro-2-n-propoxybenzoic acid 4-Fluoro-2-hydroxybenzoic acid 4-Fluoro-2-hydroxybenzoic acid + Propanol 4-Fluoro-2-n-propoxybenzoic acid->4-Fluoro-2-hydroxybenzoic acid Acid/Base Hydrolysis of Ether Decarboxylation Product 3-Fluoro-n-propoxybenzene + CO2 4-Fluoro-2-n-propoxybenzoic acid->Decarboxylation Product Thermal Degradation Phenolic Impurities Phenolic Impurities 4-Fluoro-2-n-propoxybenzoic acid->Phenolic Impurities Oxidative Attack Defluorination Product Defluorination Product 4-Fluoro-2-n-propoxybenzoic acid->Defluorination Product UV Exposure Ring Opening Products Ring Opening Products Phenolic Impurities->Ring Opening Products

Caption: Potential degradation pathways of 4-Fluoro-2-n-propoxybenzoic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My solution of 4-Fluoro-2-n-propoxybenzoic acid in an aqueous buffer (pH > 7) is showing a new peak in the HPLC analysis over time. What is the likely cause?

Answer:

This is a classic sign of base-catalyzed hydrolysis. The ether linkage (n-propoxy group) in 4-Fluoro-2-n-propoxybenzoic acid can be susceptible to cleavage under basic conditions.

Causality: The hydroxide ions in the basic solution can act as a nucleophile, attacking the carbon atom of the ether linkage attached to the aromatic ring. This leads to the cleavage of the ether bond.

Troubleshooting Steps:

  • Confirm the Degradation Product: The most likely degradation product is 4-fluoro-2-hydroxybenzoic acid . You can confirm this by:

    • LC-MS Analysis: Analyze your degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The molecular weight of 4-fluoro-2-hydroxybenzoic acid is 156.11 g/mol .

    • Reference Standard: If available, inject a standard of 4-fluoro-2-hydroxybenzoic acid into your HPLC system to compare its retention time with the new peak in your sample.

  • pH Adjustment: If your experimental conditions allow, lower the pH of your solution. Benzoic acid derivatives are generally more stable in acidic to neutral conditions.[1][2] The carboxylic acid group will be protonated at lower pH, which can also influence stability.

  • Solvent Selection: If possible, use a non-aqueous solvent for long-term storage of your stock solutions. Anhydrous DMSO or ethanol are generally good choices.

  • Temperature Control: Store your solutions at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.

Question 2: I dissolved 4-Fluoro-2-n-propoxybenzoic acid in methanol, and the solution turned a pale yellow after being left on the benchtop. What could be happening?

Answer:

The yellowing of the solution suggests a potential oxidative or photolytic degradation. Aromatic compounds, especially those with electron-donating groups like the propoxy group, can be susceptible to oxidation.

Causality:

  • Oxidation: Dissolved oxygen in the solvent, potentially catalyzed by trace metal impurities or light, can lead to the formation of colored phenolic impurities.[3]

  • Photolysis: Exposure to ambient light, especially UV wavelengths, can provide the energy to initiate degradation reactions, which can sometimes result in colored byproducts.[4][5]

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[6]

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize contaminants that could catalyze oxidation.

  • Degas Solvents: For sensitive experiments, consider degassing your solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution may prevent oxidation.[7]

  • Analyze for Degradants: Use HPLC with a photodiode array (PDA) detector to analyze the yellowed solution. The UV spectrum of the new peak(s) may give clues about the nature of the degradation product.

Question 3: I am conducting a reaction at an elevated temperature, and I'm seeing a loss of my starting material and the formation of a non-polar byproduct. What degradation pathway should I consider?

Answer:

At elevated temperatures, the most likely degradation pathway for a benzoic acid derivative is thermal decarboxylation.[8][9][10][11][12][13][14][15]

Causality: The carboxylic acid group can be lost as carbon dioxide (CO2) upon heating, leading to the formation of the corresponding decarboxylated aromatic compound.

Troubleshooting Steps:

  • Identify the Byproduct: The expected byproduct of thermal decarboxylation is 3-fluoro-n-propoxybenzene . This compound will be more non-polar than your starting material and will likely have a longer retention time in reversed-phase HPLC. You can confirm its identity using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • Lower the Reaction Temperature: If possible, investigate if the reaction can be performed at a lower temperature, perhaps with a more efficient catalyst or for a longer reaction time.

  • Protect the Carboxylic Acid: If the carboxylic acid is not directly involved in the desired reaction, you could consider protecting it as an ester. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Fluoro-2-n-propoxybenzoic acid? A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][16] A desiccator can be used to protect it from moisture.

Q2: Which solvents are best for preparing stock solutions for long-term storage? A2: For long-term storage, it is best to use a high-purity, anhydrous aprotic solvent like dimethyl sulfoxide (DMSO) or a polar protic solvent like ethanol.[17] Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[17]

Q3: How does pH affect the solubility and stability of 4-Fluoro-2-n-propoxybenzoic acid in aqueous solutions? A3: As a carboxylic acid, its solubility in water is pH-dependent.[1][18] In acidic to neutral pH, the compound is in its less soluble protonated form. In basic conditions (pH above its pKa), it deprotonates to form a more soluble carboxylate salt.[1][18] However, as discussed in the troubleshooting section, basic conditions may lead to hydrolysis of the ether linkage. Therefore, for aqueous solutions, a slightly acidic pH (e.g., pH 3-5) is often a good compromise for both solubility and stability.[19][20]

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Fluoro-2-n-propoxybenzoic acid

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal (60°C, in solution) StockSolution->Thermal Photolytic Photolytic (UV light, RT) StockSolution->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-PDA/MS Dilute->HPLC

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 4-Fluoro-2-n-propoxybenzoic acid in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[17]

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C, protected from light.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., in a photostability chamber).[17]

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating 4-Fluoro-2-n-propoxybenzoic acid from its potential degradation products.[21][22][23][24]

Instrumentation and Conditions:

ParameterRecommended Starting Condition
HPLC System HPLC or UHPLC with PDA or UV detector
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for λmax)
Injection Volume 10 µL

Method Development Notes:

  • The acidic mobile phase helps to ensure good peak shape for the carboxylic acid.[22]

  • A gradient elution is recommended to ensure the separation of potential degradation products with a wide range of polarities.

  • The forced degradation samples from Protocol 1 should be used to test the separation capability of the method. The goal is to achieve baseline resolution between the parent peak and all degradation product peaks.

Data Summary

Table 1: Qualitative Solubility

The following table provides a qualitative guide to the solubility of 4-Fluoro-2-n-propoxybenzoic acid in common laboratory solvents, based on the properties of similar benzoic acid derivatives.

SolventSolvent TypeQualitative Solubility
WaterPolar ProticSparingly soluble (pH dependent)
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonitrilePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble
Dichloromethane (DCM)Non-polarSlightly Soluble
TolueneNon-polarSparingly Soluble

References

  • Khalloufi, F., Owen, N., & Gu, Y. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(34), 5471-5477. [Link]

  • Taylor, K. E., & Laidler, K. J. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 48(24), 3797-3802. [Link]

  • Harwood, C. S., & Gibson, J. (1997). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 20(3-4), 435-453. [Link]

  • Taylor, K. E. (1970). The gas phase thermal decomposition of Benzoic acid. Memorial University of Newfoundland. [Link]

  • Taylor, K. E., & Laidler, K. J. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 48(24), 3797-3802. [Link]

  • Pielichowski, J., & Njuguna, J. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 58(3), 727-736. [Link]

  • McCloud, S. G., Criquet, J., & Scheringer, M. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(21), 13685-13695. [Link]

  • Kinsella, T. M., & Hage, D. S. (2009). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 75(19), 6241-6247. [Link]

  • Thompson, T. L., & Gellman, A. J. (2012). Photostability and Thermal Decomposition of Benzoic Acid on TiO2. The Journal of Physical Chemistry C, 116(39), 20876-20884. [Link]

  • McCloud, S. G., Criquet, J., & Scheringer, M. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]

  • Li, H., et al. (2021). Catalytic Hydrolysis/Hydrogenolysis of Lignin-Derived Aryl Ethers over Bimetallic Pd-Ni Systems: The Directional Regulation of Reaction Pathways. ACS Sustainable Chemistry & Engineering, 9(3), 1358-1368. [Link]

  • Khalloufi, F., Owen, N., & Gu, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

  • Pielichowski, J., & Njuguna, J. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 58(3), 727-736. [Link]

  • Ghaswalla, R. P., & Dorman, F. G. (1987). Facile aryl ether hydrolysis: kinetics and mechanism of 9-anthryl ether cleavage in aqueous solution. The Journal of Organic Chemistry, 52(17), 3843-3847. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Metal-Catalysed Ether Cleavages. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17565-17575. [Link]

  • Van der Mynsbrugge, J., et al. (2021). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Catalysis, 11(1), 452-463. [Link]

  • McCloud, S. G., Criquet, J., & Scheringer, M. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(21), 13685-13695. [Link]

  • JECFA. (2004). ALIPHATIC AND AROMATIC ETHERS. INCHEM. [Link]

  • Greño, M., et al. (2014). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. [Link]

  • Wu, J. I., & Tantillo, D. J. (2011). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(1), 15-23. [Link]

  • Quora. (2015). Why does the efficiency of benzoic acid for food preservatives depend on the pH of the food? Quora. [Link]

  • Wenk, J., Eustis, S. N., McNeill, K., & Canonica, S. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12096-12106. [Link]

  • Schmid, A., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 67(11), 5231-5237. [Link]

  • McCloud, S. G., Criquet, J., & Scheringer, M. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Figshare. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • Topczewski, J. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • O'Hagan, D. (2021). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. Nature Astronomy, 5, 744-751. [Link]

  • University of California, Santa Barbara. (n.d.). Practices for Proper Chemical Storage. UCSB EH&S. [Link]

  • Lucy, C. A., & Fu, X. (2010). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 48(8), 634-640. [Link]

  • Kolb, J., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15901-15911. [Link]

  • Sainsbury, M., & Wyatt, J. (1979). Electrochemical oxidation of aromatic ethers. Part 8. Evidence of homogeneous electron transfer during the 'low potential' oxidation of laudanosine. Journal of the Chemical Society, Perkin Transactions 1, 108-112. [Link]

  • Dalvit, C., et al. (2003). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemBioChem, 4(10), 1058-1067. [Link]

  • Eklund, T. (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Clinical Pharmacy and Therapeutics, 12(2), 107-115. [Link]

  • University of California, Riverside. (n.d.). Corrosive Storage Guidelines. UCR EH&S. [Link]

  • Yang, X. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums. [Link]

  • Kelly, M., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 118-127. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]

  • Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. Post Apple Scientific. [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Agilent Technologies. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Purdue University. [Link]

  • University of Washington. (n.d.). Safe Storage. UW Environmental Health & Safety. [Link]

  • Wollen, A., et al. (2022). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography with UV and Fluorescence Detection. ACS Omega, 7(51), 47854-47865. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

Sources

Troubleshooting

Troubleshooting guide for the analysis of 4-Fluoro-2-n-propoxybenzoic acid

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for 4-Fluoro-2-n-propoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 4-Fluoro-2-n-propoxybenzoic acid. This guide, structured in a flexible question-and-answer format, provides field-proven insights from a Senior Application Scientist's perspective. It addresses common challenges and frequently asked questions encountered during the analytical characterization of this compound, ensuring scientific integrity and robust experimental outcomes.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for any analytical work.

PropertyValueSource
CAS Number 1378666-16-0[1][2][3][4]
Molecular Formula C₁₀H₁₁FO₃[1][2]
Molecular Weight 198.19 g/mol [1][3][4]
Physical Form Solid[1][3]
Purity (Typical) ≥97%[1][3]
InChI Key QMFDSPJDRIJIMV-UHFFFAOYSA-N[1][3]

Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and analysis of 4-Fluoro-2-n-propoxybenzoic acid.

Q1: What are the best initial solvents for dissolving 4-Fluoro-2-n-propoxybenzoic acid for analysis?

A1: Given its carboxylic acid functionality and aromatic structure, 4-Fluoro-2-n-propoxybenzoic acid exhibits good solubility in common organic solvents like methanol, acetonitrile, and ethyl acetate. For reversed-phase HPLC, it is best practice to dissolve the sample in the mobile phase itself or a solvent with a weaker elution strength than the mobile phase (e.g., a higher percentage of the aqueous component) to prevent peak distortion.

Q2: What are the expected starting points for HPLC-UV analysis?

A2: A good starting point for a reversed-phase HPLC method would utilize a C18 column.[5] The mobile phase would typically consist of an acidified aqueous component (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier like acetonitrile.[5] The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and more stable retention times.[6] A common detection wavelength is around 254 nm, where the benzene ring exhibits strong absorbance.[5]

Q3: Is GC-MS a suitable technique for analyzing this compound?

A3: Direct GC-MS analysis is challenging due to the low volatility of the carboxylic acid. To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile ester or silyl ester. Trimethylsilyl (TMS) derivatization is a common and effective approach for this purpose.[7]

Q4: What key features should I look for in the NMR spectra of 4-Fluoro-2-n-propoxybenzoic acid?

A4: In the ¹H NMR spectrum, you should expect to see signals for the n-propoxy group (a triplet for the terminal CH₃, and two multiplets for the two CH₂ groups) and distinct aromatic protons. The fluorine atom will cause splitting in the signals of nearby aromatic protons. In the ¹⁹F NMR spectrum, a single resonance is expected. The ¹³C NMR will show ten distinct carbon signals, including the carbonyl carbon of the carboxylic acid. The carbon signals in the aromatic ring will show coupling to the fluorine atom (C-F coupling).[8][9][10]

Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of 4-Fluoro-2-n-propoxybenzoic acid, categorized by analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC_Troubleshooting_Workflow

Q: My HPLC peak for 4-Fluoro-2-n-propoxybenzoic acid is tailing severely. What is the cause and how can I fix it?

A: Peak tailing for an acidic compound like this is most commonly caused by secondary interactions between the analyte's carboxyl group and active silanol groups on the silica-based stationary phase.[6]

  • Probable Cause 1: Insufficient Mobile Phase Buffering: If the pH of the mobile phase is not low enough, a portion of the carboxylic acid molecules will be ionized (deprotonated), and the silanol groups on the column packing can also be ionized. This leads to strong, undesirable ionic interactions.

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is typically sufficient to keep the analyte in its neutral, protonated form, which minimizes these interactions and results in a sharp, symmetrical peak.[6]

  • Probable Cause 2: Column Contamination: The column may have adsorbed impurities from previous injections that are interacting with your analyte.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[11][12] To prevent future issues, always use a guard column and ensure proper sample cleanup.[13]

Q: The retention time for my analyte is gradually decreasing with each injection. What's happening?

A: A gradual decrease in retention time, known as retention time drift, often points to changes in the mobile phase composition or the column itself.[11]

  • Probable Cause 1: Mobile Phase Composition Change: If you are using a premixed mobile phase, the more volatile component (usually the organic solvent like acetonitrile) can evaporate over time, increasing the aqueous content and thus decreasing retention in reversed-phase chromatography.[13]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[12] If using an online mixing system, ensure the proportioning valves are functioning correctly.

  • Probable Cause 2: Column Temperature Fluctuations: An increase in ambient laboratory temperature can decrease mobile phase viscosity and increase analyte diffusion, leading to shorter retention times.

    • Solution: Use a thermostatically controlled column oven to maintain a constant temperature (e.g., 30 °C).[5][11][12] This is crucial for reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am not seeing a peak for my compound after derivatization and injection on the GC-MS. What could be wrong?

A: This issue typically points to a problem with either the derivatization step or the injection.

  • Probable Cause 1: Incomplete or Failed Derivatization: Carboxylic acids require derivatization to become volatile enough for GC analysis.[14] If the reaction with your silylating agent (e.g., BSTFA) is incomplete, the analyte will remain in its polar, non-volatile form.

    • Solution: Ensure your sample and derivatization agent are completely anhydrous, as moisture will readily consume the reagent. Perform the reaction in a sealed vial with gentle heating (e.g., 60-70 °C for 30 minutes) to drive it to completion. Analyze the sample as soon as possible after derivatization, as silyl esters can be susceptible to hydrolysis.

  • Probable Cause 2: Inlet Discrimination: The hot GC inlet can cause degradation of thermally labile compounds. While the silyl derivative is more stable than the parent acid, it can still degrade if the inlet temperature is too high.

    • Solution: Try lowering the inlet temperature by 20-30 °C. Use a splitless injection for trace analysis to ensure the entire sample is transferred to the column, but be mindful that this increases the residence time in the hot inlet.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Impurity_ID_Workflow

Q: The aromatic region of my ¹H NMR spectrum is more complex than expected. How do I interpret this?

A: Unexpected complexity in the aromatic region often suggests the presence of impurities, which could be starting materials, byproducts, or positional isomers.

  • Probable Cause 1: Presence of Isomers: The synthesis of 4-Fluoro-2-n-propoxybenzoic acid might produce small quantities of other isomers (e.g., 4-Fluoro-3-n-propoxybenzoic acid). These isomers will have slightly different chemical shifts and coupling patterns in the aromatic region.

    • Solution: Use 2D NMR techniques like COSY and HMBC to establish connectivity between protons and carbons. This can help you definitively assign the signals for your target compound and identify the structure of the isomeric impurity. Comparing your spectrum to reference spectra of known related compounds is also highly valuable.

  • Probable Cause 2: Residual Starting Material: If the synthesis started from a related fluorobenzoic acid, its presence could complicate the spectrum. For example, 4-Fluorosalicylic acid (4-Fluoro-2-hydroxybenzoic acid) is a potential precursor or byproduct.[16]

    • Solution: Obtain a spectrum of the suspected starting material and compare it to your sample spectrum. "Spiking" your sample with a small amount of the suspected impurity and observing which signals increase in intensity is a definitive way to confirm its presence.

Standard Operating Protocols

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol outlines a standard method for determining the purity of 4-Fluoro-2-n-propoxybenzoic acid.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and DAD or UV detector.[5]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, 60:40 (v/v) A:B.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Solution Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard stock solution.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2%).

    • Inject the sample solution in duplicate.

    • Calculate the purity by comparing the peak area of the analyte in the sample solution to the average peak area from the standard solution (Area Percent method).

Protocol 2: Analysis by GC-MS with TMS Derivatization

This method is for the identification and semi-quantitative analysis of the compound.

  • Instrumentation & Conditions:

    • GC-MS System: Standard GC with a capillary column interfaced to a mass spectrometer.

    • Column: DB-5ms or similar non-polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Inlet: Splitless mode, 250 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • MS Scan Range: m/z 50-400.

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis Procedure:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Identify the analyte peak by its retention time and mass spectrum. The mass spectrum should show a molecular ion for the TMS-ester and characteristic fragment ions.

References

  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with... Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ChromSword. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-propoxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved from [Link]

  • Eurofins. (2023, December 10). Analytical Method Summaries. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry. PMC. Retrieved from [Link]

  • Chromatography Forum. (2016, September 16). benzoic acid low response factors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

Sources

Optimization

How to improve the solubility of 4-Fluoro-2-n-propoxybenzoic acid for reactions

Welcome to the technical support center for 4-Fluoro-2-n-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-n-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in various reaction conditions. As Senior Application Scientists, we have compiled field-proven insights and experimental protocols to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Fluoro-2-n-propoxybenzoic acid?

A1: 4-Fluoro-2-n-propoxybenzoic acid is an aromatic carboxylic acid. Its solubility is dictated by the interplay of its structural features: the polar carboxylic acid group, the relatively nonpolar n-propoxy group, and the fluorinated phenyl ring. Generally, it exhibits moderate solubility in polar organic solvents and low solubility in nonpolar organic solvents and water.[1][2] The presence of the carboxylic acid group allows for significant solubility enhancement in basic aqueous solutions due to salt formation.[3][4][5]

Q2: I am struggling to dissolve 4-Fluoro-2-n-propoxybenzoic acid in my reaction solvent. What are my options?

A2: This is a common challenge. The optimal approach depends on your specific reaction conditions. Here are three primary strategies to consider:

  • In-situ Salt Formation: Convert the carboxylic acid to a more soluble salt by adding a suitable base.

  • Co-solvent System: Employ a mixture of solvents to achieve the desired solubility.

  • Phase-Transfer Catalysis (PTC): Utilize a catalyst to transport the deprotonated acid into the organic phase of a biphasic system.

Each of these strategies is detailed in the Troubleshooting Guide below.

Q3: What is the estimated pKa of 4-Fluoro-2-n-propoxybenzoic acid and why is it important?

Troubleshooting Guide: Enhancing Solubility for Reactions

Issue 1: My 4-Fluoro-2-n-propoxybenzoic acid is poorly soluble in a common organic solvent for my reaction (e.g., THF, Dichloromethane).

Solution A: In-situ Salt Formation

  • Principle: By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt.[3][4] This salt is an ionic compound and often exhibits significantly higher solubility in polar organic solvents.[8][9]

  • Recommended Bases:

    • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), N,N-Dimethylaminopyridine (DMAP - use catalytically).

    • Inorganic Bases: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃). The choice of base will depend on the compatibility with your reaction.

  • Experimental Protocol:

    • To your reaction vessel containing the solvent, add the 4-Fluoro-2-n-propoxybenzoic acid.

    • Add 1.0 to 1.2 equivalents of the selected base.

    • Stir the mixture at room temperature. You should observe the solid dissolving.

    • Proceed with the addition of your other reagents.

  • Causality: The conversion of the neutral carboxylic acid to its ionic salt disrupts the crystal lattice of the solid and allows for stronger interactions with polar solvent molecules, leading to increased solubility.

Solution B: Utilize a Co-solvent System

  • Principle: A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired polarity and solvating power.[10][11] For 4-Fluoro-2-n-propoxybenzoic acid, adding a more polar, aprotic solvent can often enhance solubility in a less polar medium.

  • Recommended Co-solvents:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

  • Experimental Protocol:

    • Attempt to dissolve the 4-Fluoro-2-n-propoxybenzoic acid in your primary reaction solvent.

    • If solubility is poor, add the co-solvent dropwise while stirring until the solid dissolves.

    • Be mindful of the total volume and the ratio of the co-solvent, as it may affect your reaction rate and work-up procedure. A common starting point is a 10:1 to 5:1 ratio of the primary solvent to the co-solvent.

  • Causality: The highly polar co-solvent can disrupt the intermolecular hydrogen bonding between the carboxylic acid molecules, facilitating their solvation.

Issue 2: My reaction requires a non-polar solvent (e.g., Toluene, Hexane), and the starting material is completely insoluble.

Solution: Phase-Transfer Catalysis (PTC)

  • Principle: Phase-transfer catalysis is a powerful technique for reacting water-soluble anions with organic-soluble substrates.[12][13] In this case, the carboxylate anion is generated in an aqueous phase (or at the solid-liquid interface) and transported into the organic phase by a phase-transfer catalyst.[14]

  • Recommended Catalysts:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Benzyltriethylammonium chloride (TEBAC)

  • Experimental Protocol (Liquid-Liquid PTC):

    • Dissolve the 4-Fluoro-2-n-propoxybenzoic acid in a minimal amount of aqueous base (e.g., 1M NaOH or K₂CO₃ solution).

    • In a separate reaction vessel, prepare a solution of your other reactant in the non-polar organic solvent.

    • Add the phase-transfer catalyst (typically 1-10 mol%) to the organic phase.

    • Combine the aqueous and organic phases and stir vigorously to ensure a large interfacial area for the reaction to occur.

  • Causality: The lipophilic cation of the phase-transfer catalyst pairs with the carboxylate anion, forming an ion pair that is soluble in the organic phase, thereby making the carboxylate available for reaction.

Data Summary Table

Solubility Enhancement StrategyRecommended Solvents/ReagentsKey Advantages
In-situ Salt Formation TEA, DIPEA, K₂CO₃, Cs₂CO₃Simple, one-pot procedure; avoids biphasic systems.
Co-solvent System DMF, DMSO, NMPAllows for fine-tuning of solvent polarity.
Phase-Transfer Catalysis Toluene, Hexanes with TBAB, TBAHSEnables reactions in non-polar solvents; can increase reaction rates.[15]

Visualizing the Solubility Enhancement Strategies

Here are diagrams illustrating the mechanisms behind the proposed solubility enhancement techniques.

G cluster_0 In-situ Salt Formation Acid R-COOH (Insoluble) Salt R-COO⁻ + H-Base⁺ (Soluble Salt) Acid->Salt + Base Base Base (e.g., TEA)

Caption: In-situ salt formation increases solubility.

G cluster_1 Co-solvent System Insoluble R-COOH in Primary Solvent Soluble Homogeneous Soluble Mixture Insoluble->Soluble + Co-solvent Co_Solvent Polar Aprotic Co-solvent (e.g., DMF)

Caption: Co-solvents create a soluble mixture.

G cluster_2 Phase-Transfer Catalysis Aqueous_Phase Aqueous Phase R-COO⁻ Na⁺ Ion_Pair Q⁺R-COO⁻ (Soluble in Organic Phase) Aqueous_Phase->Ion_Pair + Q⁺X⁻ Organic_Phase Organic Phase (Non-polar) Catalyst Q⁺X⁻ (PTC) Ion_Pair->Organic_Phase Interface Interface

Caption: PTC transports anions to the organic phase.

References

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. Retrieved from [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Retrieved from [Link]

  • Chemistry with Mrs. K. (2014, February 27). 3B 5.8 Carboxylic Acid Salts [Video]. YouTube. Retrieved from [Link]

  • Jew, S. S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Sihauli Chemicals. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Retrieved from [Link]

  • MDPI. (2019). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A comprehensive review on solubility and dissolution enhancement of poorly soluble drugs. World Journal of Pharmaceutical Research, 9(5), 2349-2362.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Britannica. Retrieved from [Link]

  • LibreTexts. (2023). Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia. Retrieved from [Link]

  • Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives. Solubility of Things. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. The Organic Companion. Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of 4-Fluoro-2-n-propoxybenzoic acid during storage

Welcome to the dedicated technical support center for 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Fluoro-2-n-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this compound. Our goal is to equip you with the necessary information to prevent decomposition and troubleshoot any issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common questions and concerns regarding the stability and handling of 4-Fluoro-2-n-propoxybenzoic acid.

Q1: What are the ideal storage conditions for 4-Fluoro-2-n-propoxybenzoic acid?

A1: To ensure the long-term stability and purity of 4-Fluoro-2-n-propoxybenzoic acid, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The container should be tightly sealed to prevent moisture absorption and contamination. For optimal preservation, especially for long-term storage, blanketing the material under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2]

Q2: I've noticed a slight discoloration (yellowing) of my solid 4-Fluoro-2-n-propoxybenzoic acid over time. Is this a sign of decomposition?

A2: Yes, a change in color from white or off-white to a yellowish or brownish hue can be an indicator of degradation.[3] This is often due to minor oxidation or the formation of polymeric impurities, potentially accelerated by exposure to light and air. While slight discoloration may not significantly impact the bulk purity for some applications, it is a sign that the compound is beginning to degrade. For high-purity applications, it is crucial to re-analyze the material to confirm its integrity.

Q3: What are the potential decomposition pathways for 4-Fluoro-2-n-propoxybenzoic acid during storage?

A3: Based on its chemical structure, 4-Fluoro-2-n-propoxybenzoic acid is susceptible to a few primary degradation pathways, especially under improper storage conditions:

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group to form 1-fluoro-3-propoxybenzene.[4][5]

  • Oxidative Degradation: The benzene ring, activated by the propoxy group, can be susceptible to oxidation, especially if exposed to air and light over extended periods. This can lead to the formation of phenolic byproducts or more complex colored impurities.[6][7]

  • Ether Hydrolysis: While the n-propoxy ether linkage is generally stable, it can be susceptible to cleavage under strongly acidic conditions or in the presence of certain contaminants, which is less common during standard storage but a possibility. This would result in the formation of 4-fluoro-2-hydroxybenzoic acid and propanol.

Q4: Can I store 4-Fluoro-2-n-propoxybenzoic acid in a standard laboratory refrigerator?

A4: Storing the compound in a refrigerator is generally a good practice to minimize thermal degradation. However, it is crucial to ensure the container is very tightly sealed to prevent condensation and moisture absorption when it is removed and brought to room temperature. A desiccator inside the refrigerator can provide an additional layer of protection against moisture.

Q5: What is the recommended solvent for dissolving 4-Fluoro-2-n-propoxybenzoic acid for analysis?

A5: 4-Fluoro-2-n-propoxybenzoic acid is soluble in alcohols like methanol and ethanol, as well as other common organic solvents. For analytical purposes such as HPLC, a mixture of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid to ensure good peak shape) is a common mobile phase, implying good solubility in this mixture. Always use high-purity, HPLC-grade solvents to avoid introducing contaminants.

In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with 4-Fluoro-2-n-propoxybenzoic acid.

Visual Inspection and Initial Assessment
Observation Potential Cause(s) Recommended Action(s)
Change in Color (e.g., to yellow or brown) Oxidation, photodegradation1. Immediately transfer the compound to an amber vial and store it in a dark, cool, and dry place. 2. Purge the container with an inert gas (N₂ or Ar) before sealing. 3. Perform a purity analysis (see Experimental Protocols) to quantify the level of degradation.
Clumping or Change in Crystal Structure Moisture absorption1. Dry the material under vacuum at a gentle temperature (e.g., 30-40°C). 2. Store the compound in a desiccator. 3. Ensure the container is tightly sealed.
Unexpected Results in an Experiment Degradation leading to lower effective concentration or interfering byproducts1. Do not proceed with critical experiments. 2. Assess the purity of the starting material using a validated analytical method (e.g., HPLC). 3. If degradation is confirmed, purify the compound or obtain a new, high-purity batch.
Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting potential decomposition of 4-Fluoro-2-n-propoxybenzoic acid.

G cluster_0 Troubleshooting Workflow start Start: Suspected Decomposition visual_inspection Visual Inspection (Color, Physical State) start->visual_inspection analytical_check Purity Check (HPLC/GC-MS) visual_inspection->analytical_check Changes observed or for critical use purity_ok Purity > 98%? analytical_check->purity_ok remediate_storage Remediate Storage Conditions (Inert gas, dark, cool, dry) purity_ok->remediate_storage No end_ok End: Compound is Stable purity_ok->end_ok Yes purify Consider Purification (Recrystallization) remediate_storage->purify purify->analytical_check Re-analyze after purification discard Discard and Procure New Batch purify->discard Purification not feasible or purity still low end_degraded End: Compound Degraded discard->end_degraded G cluster_1 Analytical Workflow for Stability Assessment start Start: Receive/Assess 4-Fluoro-2-n-propoxybenzoic acid hplc_purity HPLC Purity Test (Protocol 1) start->hplc_purity purity_spec Purity Meets Specification? hplc_purity->purity_spec release Release for Use purity_spec->release Yes investigate Investigate OOS* purity_spec->investigate No forced_degradation Forced Degradation Study (Protocol 2) investigate->forced_degradation To understand potential degradants lcms_id LC-MS for Impurity ID forced_degradation->lcms_id characterize Characterize Degradants & Update Specs lcms_id->characterize label_oos *OOS: Out of Specification

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-2-n-propoxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. It provides in-depth troubleshooting advice, frequent...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-n-propoxybenzoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of common impurities. Our approach is grounded in mechanistic principles to empower you to not only solve immediate purification challenges but also to proactively mitigate impurity formation in future syntheses.

I. Overview of the Synthesis and Common Impurities

The most prevalent laboratory synthesis of 4-Fluoro-2-n-propoxybenzoic acid is achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 4-fluoro-2-hydroxybenzoic acid with an n-propyl halide (commonly n-propyl bromide) in the presence of a base.[1] While effective, this method can generate several impurities that require systematic removal to achieve high purity of the final product.

An alternative, though less common, route involves the hydrolysis of 4-fluoro-2-n-propoxybenzonitrile. This pathway introduces a different set of potential impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-Fluoro-2-n-propoxybenzoic acid via the Williamson ether synthesis?

A1: The primary impurities include:

  • Unreacted Starting Materials: 4-fluoro-2-hydroxybenzoic acid and the n-propyl halide (e.g., n-propyl bromide).

  • E2 Elimination Byproduct: Propene, formed from the dehydrohalogenation of the n-propyl halide, especially under strongly basic conditions or at elevated temperatures.[2][3]

  • C-alkylation Products: Isomeric impurities where the n-propyl group has added to the aromatic ring instead of the hydroxyl oxygen. This is a known side reaction with phenoxides, which are ambident nucleophiles.[3][4]

  • Solvent and Base Residues: Residual amounts of the solvent (e.g., DMF, acetonitrile) and the base used for the reaction.

Q2: I'm considering synthesizing 4-Fluoro-2-n-propoxybenzoic acid by hydrolyzing the corresponding nitrile. What impurities should I be aware of with this method?

A2: If you are using a nitrile hydrolysis route, potential impurities include:

  • Unreacted Nitrile: Incomplete hydrolysis will leave residual 4-fluoro-2-n-propoxybenzonitrile.

  • Amide Intermediate: The partial hydrolysis of the nitrile can result in the formation of 4-fluoro-2-n-propoxybenzamide.

  • Byproducts from Nitrile Synthesis: Impurities from the synthesis of the nitrile precursor itself may carry over. For instance, if the nitrile is prepared from an aryl halide and a cyanide source, residual starting materials or catalysts could be present.[5]

Q3: My final product has a low melting point and appears oily, even after initial workup. What is the likely cause?

A3: This is a classic sign of significant impurities. The presence of unreacted starting materials or side products can depress the melting point and inhibit crystallization, causing the product to "oil out".[6] A systematic purification approach involving acid-base extraction followed by recrystallization is recommended.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude mixture, the partially purified product, and the final product to visualize the removal of impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity.[7] A reversed-phase C18 column with a mobile phase gradient of acidified water and acetonitrile is a good starting point for analysis of benzoic acid derivatives.[7][8]

III. Troubleshooting Guides

Issue 1: Presence of Unreacted 4-fluoro-2-hydroxybenzoic Acid
  • Symptom: The final product shows a persistent peak corresponding to the starting material in HPLC analysis, or a spot with a different Rf value in TLC. The product may also have a lower than expected melting point.

  • Causality: This acidic impurity is structurally similar to the product, making simple recrystallization potentially inefficient. Its higher polarity, due to the free hydroxyl group, is the key to its removal.

  • Solution: Acid-Base Extraction

    • An acid-base extraction is highly effective for removing acidic impurities. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic starting material will be deprotonated to its water-soluble salt and partition into the aqueous layer. The desired product, being a weaker acid, will remain in the organic layer under carefully controlled pH.

Issue 2: Contamination with C-Alkylation Byproducts
  • Symptom: The presence of isomeric impurities is often detected by HPLC or NMR, where extra peaks in the aromatic region may be observed. These isomers can be difficult to separate due to their similar physical properties.

  • Causality: The phenoxide intermediate in the Williamson ether synthesis is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring.[3][4] The choice of solvent and base can influence the O- versus C-alkylation ratio.[4]

  • Solution: Chromatographic Purification

    • Column Chromatography: This is the most effective method for separating isomers. A silica gel column is typically used. Since both the product and the impurity are acidic, it is often beneficial to add a small amount of acetic or formic acid to the eluent to suppress deprotonation and reduce tailing of the spots.[9]

    • Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.

Issue 3: Low Yield and Suspected E2 Elimination
  • Symptom: The overall yield of the desired product is low, and there may be evidence of alkene formation (propene), which would typically be lost as a gas during workup.

  • Causality: The alkoxide base used in the Williamson synthesis can also act as a base to promote the E2 elimination of the alkyl halide.[2] This is more pronounced with stronger bases and higher reaction temperatures.[10]

  • Solution: Optimization of Reaction Conditions

    • Choice of Base: Use the mildest base that can effectively deprotonate the phenolic hydroxyl group. For phenols, weaker bases like potassium carbonate can be sufficient and are less likely to promote elimination than stronger bases like sodium hydride.[11]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for Williamson ether synthesis are between 50-100 °C.[3]

    • Alkyl Halide: Ensure a primary alkyl halide is used, as secondary and tertiary halides are much more prone to elimination.[1]

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities, such as unreacted 4-fluoro-2-hydroxybenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separation: Gently shake the funnel, venting frequently to release any CO2 that may form. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Back-Washing: To recover any of the desired product that may have partitioned into the aqueous layer, back-wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing less polar impurities and for obtaining a highly crystalline final product.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature. For benzoic acid derivatives, a mixed solvent system like ethanol-water or acetic acid-water is often effective.[6][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Column Chromatography

This protocol is recommended for the separation of isomeric impurities or when other methods fail to achieve the desired purity.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point. For acidic compounds, adding a small amount (0.5-1%) of acetic acid to the eluent can improve separation and reduce tailing.[9]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

V. Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Fluoro-2-n-propoxybenzoic acidC₁₀H₁₁FO₃198.19--
4-fluoro-2-hydroxybenzoic acidC₇H₅FO₃156.11170 (dec.)-
n-Propyl bromideC₃H₇Br122.99-11071

VI. Visualizations

Synthesis_and_Impurities cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities 4-fluoro-2-hydroxybenzoic_acid 4-fluoro-2-hydroxybenzoic acid Reaction Reaction (SN2) 4-fluoro-2-hydroxybenzoic_acid->Reaction n-propyl_bromide n-propyl bromide n-propyl_bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 4-Fluoro-2-n-propoxybenzoic acid Reaction->Product Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Incomplete Reaction E2_Product Propene (E2 Elimination) Reaction->E2_Product Side Reaction C_Alkylation C-Alkylation Isomers Reaction->C_Alkylation Side Reaction

Caption: Main synthesis route and common impurity formation pathways.

Purification_Workflow Crude_Product Crude 4-Fluoro-2-n-propoxybenzoic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Removes acidic impurities Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Removes less polar impurities Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If isomers are present Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Recommended workflow for the purification of 4-Fluoro-2-n-propoxybenzoic acid.

VII. References

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?[Link]

  • ResearchGate. (2015). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. [Link]

  • Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. [Link]

  • ResearchGate. (2018). Optimization of the alkylation step. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al...[Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • ResearchGate. (2012). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • ResearchGate. (2019). Optimization of the alkylation reaction. Reaction conditions were...[Link]

  • University of Michigan-Dearborn. (n.d.). Recrystallization 2. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Scribd. (n.d.). Exp 6 Williamson Ether Synthesis. [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And...[Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Francis Academic Press. (2018). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • SpringerLink. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. [Link]

  • National University of Ireland, Galway. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Montgomery College. (n.d.). Experiment: Recrystallization – Part II: Purification of Solidss. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization September 27, 2016. [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents. (n.d.). Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.

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Reference Data & Comparative Studies

Validation

Comparison of 4-Fluoro-2-n-propoxybenzoic acid with its isomers (e.g., 2-Fluoro-4-propoxybenzoic acid)

An In-Depth Comparative Analysis of 4-Fluoro-2-n-propoxybenzoic Acid and Its Isomer A Guide for Researchers in Medicinal Chemistry and Materials Science Introduction: The Strategic Role of Isomerism in Fluorinated Aromat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Fluoro-2-n-propoxybenzoic Acid and Its Isomer

A Guide for Researchers in Medicinal Chemistry and Materials Science

Introduction: The Strategic Role of Isomerism in Fluorinated Aromatics

In the landscape of modern drug discovery and materials science, the strategic placement of substituents on an aromatic scaffold is a cornerstone of molecular design. Fluorinated benzoic acid derivatives, in particular, are a privileged class of compounds, where the introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties.[1] The unique characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can enhance metabolic stability, increase binding affinity to biological targets, and alter acidity (pKa).[2]

However, the full impact of these modifications is profoundly dependent on their positional arrangement, a concept known as isomerism. The simple relocation of a substituent can drastically alter a compound's electronic profile, conformation, and steric interactions, leading to vastly different pharmacological or material properties.[3][4] This guide provides a detailed, objective comparison between 4-Fluoro-2-n-propoxybenzoic acid and its structural isomer, 2-Fluoro-4-isopropoxybenzoic acid, offering a framework for rational isomer selection in research and development. We will explore their synthesis, physicochemical characteristics, and the structure-property relationships that govern their behavior, supported by established experimental protocols.

Physicochemical Properties: A Tale of Two Isomers

The distinct placement of the fluoro and propoxy groups dictates the fundamental physicochemical characteristics of each isomer. These properties are critical initial predictors of a compound's behavior, from its solubility in biological media to its potential for forming specific interactions with a target protein.

Property4-Fluoro-2-n-propoxybenzoic acid 2-Fluoro-4-isopropoxybenzoic acid Rationale for Differences
CAS Number 1378666-16-0[5]289039-81-2[6]N/A
Molecular Formula C₁₀H₁₁FO₃[1][5]C₁₀H₁₁FO₃[6]N/A (Isomers share the same formula)
Molecular Weight 198.19 g/mol [5]198.19 g/mol [6]N/A (Isomers share the same weight)
Physical Form Solid, White to slightly yellow powder[1]Solid (Predicted)N/A
Predicted pKa ~3.0 - 3.5~3.8 - 4.2The fluorine atom in the ortho position to the carboxylic acid in the 2-Fluoro isomer exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and increasing acidity (lower pKa). This "ortho effect" is less pronounced for the fluorine in the para position in the 4-Fluoro isomer.[2]
Predicted Lipophilicity (XLogP3) ~2.5 - 2.82.3[6]The intramolecular environment differs, which can slightly alter the overall polarity and interaction with solvent molecules. The branched isopropoxy group may present a different steric profile than the linear n-propoxy group.

Synthesis and Spectroscopic Characterization

The synthesis of these isomers typically involves the strategic modification of a substituted benzene ring. A common and effective approach is the nucleophilic aromatic substitution (SNAr) of an activated difluorinated precursor.

General Synthesis Workflow

Below is a generalized workflow for synthesizing a fluoropropoxybenzoic acid from a difluorobenzoic acid precursor. The choice of starting isomer (e.g., 2,4-difluorobenzoic acid) determines the final product.

G A 2,4-Difluorobenzoic Acid C Reaction Vessel (Polar Aprotic Solvent, e.g., DMSO) A->C B Sodium Propoxide (NaOPr) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Heat E Work-up & Acidification (HCl) D->E F Crude Product Mixture (Isomers) E->F G Purification (Crystallization or Chromatography) F->G H Isolated Isomer (e.g., 4-Fluoro-2-propoxybenzoic acid) G->H I Characterization (NMR, MS, HPLC) H->I SAR cluster_0 4-Fluoro-2-n-propoxybenzoic Acid cluster_1 2-Fluoro-4-propoxybenzoic Acid a Structure F (para to COOH) - Weaker inductive effect - Higher pKa (less acidic) - Potential for H-bonding at periphery Propoxy (ortho to COOH) - Steric hindrance near acid group - Can influence dihedral angle - Lipophilic pocket interaction b Structure F (ortho to COOH) - Strong inductive effect ('ortho effect') - Lower pKa (more acidic) - Potential for intramolecular H-bond Propoxy (para to COOH) - Less steric hindrance at acid group - Can act as a distal lipophilic tail - May improve metabolic stability a:f1->b:f1 Acidity & Reactivity a:f2->b:f2 Sterics & Lipophilicity

Caption: Key SAR differences between the two isomers.

  • Acidity and Target Binding: The 2-fluoro isomer is expected to be a stronger acid. [2]This enhanced acidity can lead to stronger ionic or hydrogen bond interactions with positively charged or polar residues (e.g., arginine, lysine) in a protein's active site. [2]Conversely, the 4-fluoro isomer, being less acidic, might be preferred if a less ionizable group is required for membrane transport or to avoid off-target effects.

  • Steric Profile and Conformation: In the 4-fluoro-2-propoxy isomer, the bulky propoxy group is adjacent to the carboxylic acid. This can create significant steric hindrance, potentially forcing the carboxyl group out of the plane of the benzene ring and influencing how the molecule fits into a binding pocket. The 2-fluoro-4-propoxy isomer has less steric crowding around the acid, allowing for more planar conformations.

  • Metabolic Stability: Fluorine substitution, particularly at a site prone to metabolic oxidation (like the para position), can block metabolism and improve the pharmacokinetic profile of a drug candidate. [2]The placement of the propoxy group also influences metabolic stability, as it can be a site for O-dealkylation. The specific isomer may therefore exhibit a different metabolic fate.

Experimental Protocols

To ensure the integrity and reproducibility of research, standardized protocols for characterization are essential.

Protocol 1: Determination of Melting Point
  • Objective: To determine the melting point range of the solid compound as an indicator of purity.

  • Materials: Digital melting point apparatus, capillary tubes (one end sealed), sample, spatula, mortar and pestle.

  • Procedure:

    • Ensure the sample is completely dry and finely powdered using a mortar and pestle.

    • Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a ramp rate of 10-15 °C/min for a preliminary rapid scan to approximate the melting point.

    • Prepare a new sample and heat the block to about 20 °C below the approximate melting point.

    • Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2. A pure compound typically has a sharp melting range of < 2 °C.

Protocol 2: HPLC Analysis for Purity Assessment
  • Objective: To determine the purity of the synthesized compound by separating it from any impurities.

  • Materials: High-Performance Liquid Chromatography (HPLC) system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), HPLC-grade acetonitrile (ACN), HPLC-grade water, formic acid (FA), sample, volumetric flasks, autosampler vials.

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% FA in water and Mobile Phase B as 0.1% FA in ACN. Degas both solvents.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of ACN or a 50:50 ACN:water mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Transfer to an autosampler vial.

    • HPLC Method:

      • Column: C18 reverse-phase

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Detector Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)

      • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Analysis: Run the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comparison between 4-Fluoro-2-n-propoxybenzoic acid and its 2-Fluoro-4-alkoxy isomer underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. The positional change of the fluoro and propoxy substituents leads to significant, predictable differences in acidity, steric profile, and electronic distribution. These variations, in turn, are critical determinants of a molecule's potential as a drug candidate, liquid crystal, or other advanced material. [7]For researchers, a thorough understanding of these isomeric effects is not merely academic; it is an essential tool for the rational design of molecules with optimized properties for a specific application. This guide serves as a foundational resource for making informed decisions in the selection and development of fluorinated benzoic acid derivatives.

References

  • Structure-Activity Relationship Studies of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: Application Notes and Protocols for Researchers - Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
  • 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem.
  • 4-Fluoro-2-n-propoxybenzoic acid | 1378666-16-0 - Sigma-Aldrich.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • 2-fluoro-4-propylbenzoic acid | CAS#:182116-30-9 | Chemsrc.
  • 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - ChemicalBook.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchG
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design - Benchchem.
  • Structure activity relationship of the synthesized compounds - ResearchG
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis - Quick Company.
  • 2-Fluoro-4-(propan-2-yl)benzoic acid | C10H11FO2 | CID 18188047 - PubChem.
  • 1378666-16-0 | 4-Fluoro-2-n-propoxybenzoic acid | ChemScene.
  • 4-Fluoro-2-n-propoxybenzoic acid | 1378666-16-0 - Sigma-Aldrich.
  • 4-Fluoro-2-n-propoxybenzoic acid | 1378666-16-0 | Benchchem.
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3 - Ossila.
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
  • Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic - The University of Jordan.
  • The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters - Chemical Communic

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Comparative

A Senior Application Scientist's Comparative Guide to 4-Fluoro-2-n-propoxybenzoic Acid and Other Halogenated Benzoic Acids in Drug Design

For fellow researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate molecular scaffolds and substituents is a critical determinant of a drug candidate's ultimate s...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate molecular scaffolds and substituents is a critical determinant of a drug candidate's ultimate success. Benzoic acid derivatives have long served as a versatile platform in medicinal chemistry.[1] The strategic introduction of halogens onto this scaffold offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[2] This guide provides an in-depth, objective comparison of 4-Fluoro-2-n-propoxybenzoic acid against its other halogenated counterparts (chloro, bromo, and iodo analogs), supported by established principles of medicinal chemistry and detailed experimental protocols to guide your research.

The Rationale for Halogenation in Drug Design: Beyond Simple Substitution

The incorporation of a halogen atom into a drug candidate is a deliberate strategy to fine-tune its properties. Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and selectivity for its biological target.[2] Fluorine, in particular, has become an indispensable element in modern drug discovery due to its unique electronic and steric properties.[3] The introduction of fluorine can modulate acidity and lipophilicity, alter conformational preferences, and enhance membrane permeability, often leading to improved pharmacokinetic profiles and target selectivity.[3][4] While fluorine is the most commonly used halogen in drug design, its heavier congeners—chlorine, bromine, and iodine—also offer distinct advantages and are increasingly utilized to exploit phenomena such as halogen bonding.[5]

This guide will dissect the nuanced differences imparted by each halogen at the 4-position of the 2-n-propoxybenzoic acid scaffold, providing a framework for rational drug design.

Physicochemical Properties: A Comparative Analysis

The subtle yet significant differences in the physicochemical properties of halogenated benzoic acids can have a profound impact on their biological behavior. The following table summarizes a comparison of key properties for 4-Fluoro-2-n-propoxybenzoic acid and its chloro, bromo, and iodo analogs.

Table 1: Comparative Physicochemical Properties of 4-Halo-2-n-propoxybenzoic Acids

Property4-Fluoro4-Chloro4-Bromo4-IodoRationale for Comparison
Molecular Weight ( g/mol ) 198.19~214.64~259.09~306.09Increasing atomic mass down the halogen group directly impacts molecular weight, which can influence diffusion and transport properties.
pKa ~4.0~3.9~3.8~3.8The acidity of the carboxylic acid is influenced by the electron-withdrawing inductive effect of the halogen. While fluorine is the most electronegative, the larger halogens have greater polarizability, which can also stabilize the conjugate base. Generally, acidity increases slightly from fluoro to chloro/bromo/iodo analogs in para-substituted benzoic acids.
LogP (Lipophilicity) ~2.5~3.0~3.2~3.5Lipophilicity generally increases with the size and polarizability of the halogen atom. This property is crucial for membrane permeability and can affect protein binding and solubility.
Metabolic Stability HighModerate-HighModerateLow-ModerateThe carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-B > C-I). The high strength of the C-F bond makes fluorinated compounds generally more resistant to metabolic cleavage.[4]
Halogen Bond Donor Potential Very WeakModerateStrongVery StrongThe ability to act as a halogen bond donor increases with the size and polarizability of the halogen. This non-covalent interaction can be critical for target binding affinity and selectivity.[6]

Note: The values for the chloro, bromo, and iodo analogs are estimated based on established principles of medicinal chemistry and may vary in experimental settings.

The Impact of Halogen Substitution on Pharmacokinetics and Pharmacodynamics

The choice of halogen substituent can dramatically alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

Pharmacokinetics (ADME)
  • Absorption and Permeability: Increased lipophilicity from heavier halogens can enhance passive diffusion across biological membranes.[7] However, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, potentially reducing the free drug concentration. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are invaluable tools for experimentally determining a compound's permeability.[8][9]

  • Metabolism: As highlighted in Table 1, the metabolic stability of halogenated compounds is directly related to the carbon-halogen bond strength. Fluorine's strong bond with carbon often makes fluorinated compounds less susceptible to metabolic degradation by enzymes like cytochrome P450s.[4] A microsomal stability assay can provide crucial in vitro data on a compound's metabolic fate.[3][10]

Pharmacodynamics (Target Engagement)
  • Binding Affinity and Selectivity: The electronic and steric properties of the halogen influence how a molecule fits into and interacts with a protein's binding pocket. The electron-withdrawing nature of halogens can alter the charge distribution of the benzoic acid ring, affecting electrostatic interactions.[10]

  • Halogen Bonding: A key differentiator for the heavier halogens (Cl, Br, I) is their ability to form halogen bonds.[6] This is a highly directional, non-covalent interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic partner on the protein, such as a carbonyl oxygen or a nitrogen atom.[5][6] The strength of this interaction increases down the group (I > Br > Cl), offering a powerful tool for enhancing binding affinity and selectivity.[11] Fluorine, due to its high electronegativity and low polarizability, is a very weak halogen bond donor.[7]

Experimental Protocols for Comparative Evaluation

To empower your research, this section provides detailed, step-by-step methodologies for key experiments to objectively compare 4-fluoro-2-n-propoxybenzoic acid with its halogenated analogs.

Synthesis of 4-Halo-2-n-propoxybenzoic Acids

A general synthetic route starting from the corresponding 4-halo-2-hydroxybenzoic acids is proposed.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Halo-2-hydroxybenzoic acid (Halo = F, Cl, Br, I) B 1. Base (e.g., K2CO3) 2. n-propyl iodide 3. Solvent (e.g., DMF) 4. Heat A->B Reaction C 1. Acidification (e.g., HCl) 2. Extraction (e.g., Ethyl Acetate) 3. Column Chromatography B->C Purification D 4-Halo-2-n-propoxybenzoic acid C->D Isolation

Caption: Proposed synthetic workflow for 4-halo-2-n-propoxybenzoic acids.

Step-by-Step Protocol:

  • To a solution of the 4-halo-2-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and n-propyl iodide.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 4-halo-2-n-propoxybenzoic acid.

Determination of pKa and LogP

Accurate determination of pKa and LogP is fundamental to understanding a compound's ADME properties.

Physicochemical_Profiling cluster_compound Test Compound cluster_pka pKa Determination cluster_logp LogP Determination A 4-Halo-2-n-propoxybenzoic acid B Spectrophotometric Titration or Potentiometric Titration A->B D Shake-Flask Method (Octanol-Water Partitioning) A->D C Data Analysis (e.g., Henderson-Hasselbalch plot) B->C E Quantification in each phase (e.g., UV-Vis or HPLC) D->E

Caption: Workflow for determining pKa and LogP.

pKa Determination (Spectrophotometric Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a small aliquot of the stock solution to each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Plot absorbance at a specific wavelength versus pH and fit the data to the appropriate equation to determine the pKa.[2]

LogP Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.[13]

Step-by-Step Protocol:

  • Prepare a donor plate with solutions of the test compounds in a buffer at a relevant pH (e.g., pH 7.4).

  • Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Place the filter plate on top of an acceptor plate containing buffer.

  • Add the donor plate to the filter plate assembly and incubate.

  • After the incubation period, measure the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe).

Metabolic Stability Assessment (Microsomal Stability Assay)

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes.[4][14]

Metabolic_Stability_Assay cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_results Results A Test Compound (in DMSO) D Combine A, B, and C A->D B Liver Microsomes B->D C NADPH Regenerating System C->D E Take aliquots at different time points (e.g., 0, 15, 30, 60 min) D->E F Quench reaction (e.g., cold acetonitrile) E->F G Analyze remaining compound by LC-MS/MS F->G H Calculate half-life (t1/2) and intrinsic clearance (CLint) G->H

Caption: Workflow for the microsomal stability assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer), and the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[14]

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the remaining compound versus time to determine the half-life and intrinsic clearance.[4]

Enzyme Inhibition Assay

This assay is crucial for determining the potency of your compounds against a specific enzyme target.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, combine the enzyme, a suitable buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[15]

Conclusion: Making an Informed Choice

The selection of a halogen substituent in drug design is a multifactorial decision that requires a deep understanding of the subtle interplay between physicochemical properties and biological activity.

  • 4-Fluoro-2-n-propoxybenzoic acid is an excellent starting point when high metabolic stability and balanced lipophilicity are desired. The fluorine atom's ability to modulate pKa and conformation without adding significant steric bulk makes it a favored choice in lead optimization.

  • 4-Chloro- and 4-Bromo-2-n-propoxybenzoic acids offer a middle ground, providing increased lipophilicity compared to the fluoro analog, which can be beneficial for membrane permeability. Their ability to participate in halogen bonding opens up possibilities for enhanced target affinity that are not available with fluorine.

  • 4-Iodo-2-n-propoxybenzoic acid represents the extreme in terms of lipophilicity and halogen bonding potential. While this can lead to very high binding affinities, it also comes with the risk of lower metabolic stability and potential off-target effects.

Ultimately, the optimal choice of halogen will be context-dependent, relying on the specific goals of the drug discovery program, the nature of the biological target, and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of these promising halogenated benzoic acid derivatives, enabling you to make data-driven decisions in your quest for novel therapeutics.

References

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Validation

A Comparative Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives

Introduction: The Strategic Value of Fluorine in the Benzoic Acid Scaffold In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a proven method for optimizing pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in the Benzoic Acid Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a proven method for optimizing pharmacological profiles.[1][2] The unique physicochemical properties of fluorine—including its high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][3] When these attributes are applied to the benzoic acid scaffold, a "privileged structure" known for its versatility in medicinal chemistry, a powerful class of compounds emerges.[1][4]

This technical guide provides a comparative analysis of the biological activities of fluorinated benzoic acid derivatives. We will delve into their primary therapeutic applications—anti-inflammatory, antimicrobial, and anticancer—by examining their mechanisms of action, presenting robust experimental protocols for their evaluation, and comparing their efficacy through quantitative data. This document is designed for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these molecules.

Core Biological Activities & Underlying Mechanisms of Action

The biological effects of fluorinated benzoic acid derivatives are diverse and are critically influenced by the position and number of fluorine substituents on the benzene ring.[5][6] These modifications fine-tune the electronic properties and conformation of the molecule, dictating its interaction with biological targets.

Anti-inflammatory Activity

A significant number of fluorinated benzoic acid derivatives function as potent anti-inflammatory agents, primarily by intervening in key signaling pathways that regulate the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) derived from fluorobenzoic acid exert their effects by inhibiting COX-1 and COX-2.[5] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking the active site of COX enzymes, these derivatives prevent prostaglandin synthesis.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection GI Mucosal Protection COX1->GI_Protection COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Fluorinated Benzoic Acid Derivatives Inhibitor->COX1 Inhibitor->COX2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p65_p50 IkBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IkBα p_IkBa p-IkBα IkBa_p65_p50->p_IkBa IkBα is phosphorylated p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 IkBα degraded p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Inhibitor Fluorinated Benzoic Acid Derivatives Inhibitor->IKK Inhibits phosphorylation DNA DNA p65_p50_nuc->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: The NF-κB signaling pathway, a target for anti-inflammatory agents.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have demonstrated notable efficacy as antimicrobial agents, particularly against Gram-positive bacteria. [7]

  • Inhibition of Fatty Acid Biosynthesis (FAB): A key mechanism of antibacterial action is the inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway. [1][6]This pathway is essential for building bacterial cell membranes and is distinct from its mammalian counterpart, making it an attractive target for selective toxicity. By inhibiting key enzymes in this pathway, these compounds disrupt membrane integrity, leading to bacterial cell death.

FAB_Pathway Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation Elongation Cycle (FabG, FabZ, FabI) Malonyl_ACP->Elongation Fatty_Acids Fatty Acids Elongation->Fatty_Acids Iterative cycles Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane Inhibitor Fluorinated Benzoic Acid Derivatives Inhibitor->Elongation Inhibits key enzymes

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

Anticancer Activity

The anticancer potential of these derivatives is a rapidly growing area of research. Their efficacy stems from their ability to induce programmed cell death (apoptosis) and exhibit cytotoxicity against various cancer cell lines. [4][8]

  • Induction of Apoptosis: Many cytotoxic agents work by triggering the intrinsic or extrinsic apoptotic pathways. Fluorinated benzoic acid derivatives can initiate this process by causing cellular stress, leading to the activation of caspases—a family of proteases that execute cell death. [8]This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of key cellular substrates like PARP-1. [8]

Apoptosis_Pathway Compound Anticancer Compound (Fluorinated Benzoic Acid Derivative) Cell_Stress Cellular Stress / DNA Damage Compound->Cell_Stress Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Caspase_Activation Caspase Activation (e.g., Caspase-3) Cell_Stress->Caspase_Activation Bcl2->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Generalized logical flow for the induction of apoptosis by an anticancer agent.

Comparative Data on Biological Activity

The following tables summarize representative quantitative data from studies on fluorinated benzoic acid derivatives, illustrating how structural modifications impact biological activity.

Table 1: Comparative Anticancer Activity (IC₅₀ Values) IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated Benzofuran DerivativesHCT116 (Human Colorectal Carcinoma)~1.1 - 20.5 (for PGE₂ inhibition)[8]
Benzoic Acid DerivativesMCF-7 (Breast), HeLa (Cervical)Varies widely based on substitution[4]

Table 2: Comparative Antimicrobial Activity (MIC Values) Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
3,4-Dichloro derivativeStaphylococcus aureus strains0.5[6]
3,5-Dichloro derivativeEnterococci strains4[6]
Monofluoro derivativesStaphylococci strainsWeak inhibition[6]
Trifluoromethyl derivativeVarious bacteria2[6]

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ Values)

Compound Class Target/Assay IC₅₀ (µM) Reference
Fluorinated Dihydropyranonaphthoquinones NO Production in RAW264.7 cells 1.67 - 28.81 [9]
Fluorinated Benzofuran Derivatives IL-6 Secretion 1.2 - 9.04 [8]
Fluorinated Benzofuran Derivatives CCL2 Secretion 1.5 - 19.3 [8]

| Fluorinated Pyrazole | Bradykinin B1 Receptor | 0.023 | [10]|

Self-Validating Experimental Protocols for Activity Assessment

The trustworthiness of any comparative study rests on the integrity of its experimental design. The following protocols are described as self-validating systems, incorporating necessary controls and clear endpoints to ensure data reliability.

Cytotoxicity Assessment: MTT vs. XTT Assays

Causality Behind Experimental Choice: Evaluating general cytotoxicity is a critical first step in drug discovery to determine a compound's therapeutic window. [11][12]Tetrazolium salt-based assays like MTT and XTT are widely used because they measure the metabolic activity of living cells, which is a reliable indicator of cell viability. [13][14][15]The core principle is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. [13][16] The choice between MTT and XTT depends on workflow requirements. The MTT assay produces a water-insoluble purple formazan, requiring an additional solubilization step. [13][16]The XTT assay was developed to overcome this, producing a water-soluble orange formazan, which streamlines the protocol by eliminating the solubilization step. [13]

Assay_Workflow_Comparison cluster_mtt MTT Assay Workflow cluster_xtt XTT Assay Workflow mtt_start Seed & Treat Cells mtt_add Add MTT Reagent mtt_start->mtt_add mtt_incubate Incubate (Formazan Crystals Form) mtt_add->mtt_incubate mtt_solubilize Add Solubilizing Agent (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (~570 nm) mtt_solubilize->mtt_read xtt_start Seed & Treat Cells xtt_add Add Activated XTT Reagent xtt_start->xtt_add xtt_incubate Incubate (Soluble Formazan Forms) xtt_add->xtt_incubate xtt_read Read Absorbance (~450-500 nm) xtt_incubate->xtt_read

Caption: Comparison of MTT and XTT experimental workflows.

Detailed Protocol: MTT Assay This protocol is a self-validating system because it includes vehicle controls (to establish baseline viability) and blank controls (to subtract background absorbance), ensuring that the measured effect is due to the test compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. [13]Include wells with medium only for background control. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., medium with 0.1% DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in culture medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. [17]4. Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [4]5. Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [4][14]Mix gently on a plate shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [4][14]A reference wavelength of 630 nm can be used to reduce background noise. [17]7. Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.

    • Plot the % Viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative result that is reproducible and allows for the comparison of multiple compounds simultaneously. The protocol's integrity is maintained by including a positive control (bacteria with no compound) to ensure growth and a negative control (broth only) to check for sterility.

MIC_Workflow start Prepare Serial Dilutions of Test Compound in 96-well Plate add_inoculum Add Inoculum to All Wells (except negative control) start->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) inoculum->add_inoculum incubate Incubate Plate at 37°C for 16-20 hours add_inoculum->incubate read Visually Inspect for Turbidity or Read OD at 600 nm incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: MIC Assay

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB). The typical volume is 50 µL per well.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute this culture to achieve a standardized cell density of 5 x 10⁵ colony-forming units (CFU)/mL. [4]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes both the compound and the bacteria by a factor of two.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no compound.

    • Sterility Control: Wells containing MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [4]Alternatively, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm with a microplate reader.

In Vitro Enzyme Inhibition Assay

Causality Behind Experimental Choice: To confirm that a compound's biological effect is due to the modulation of a specific target, an in vitro enzyme assay is essential. [18]This biochemical assay provides a controlled, cell-free environment to study the direct interaction between an inhibitor and its target enzyme. [19][20]It allows for the determination of potency (IC₅₀) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). [20][21]The protocol is validated by running parallel reactions without the inhibitor (100% activity) and without the enzyme (0% activity) to define the assay window.

Enzyme_Assay_Workflow start Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Dilutions setup Set up Reactions in Plate: - Enzyme + Buffer + Inhibitor - Controls (No Inhibitor, No Enzyme) start->setup preincubate Pre-incubate (allows inhibitor to bind) setup->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop Stop Reaction (if necessary) incubate->stop detect Detect Product Formation (e.g., Absorbance, Fluorescence) stop->detect analyze Calculate % Inhibition and IC50 Value detect->analyze

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Generalized Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, the specific substrate, and the test compounds (serial dilutions) in an appropriate assay buffer.

  • Reaction Setup: In a microplate, add the enzyme and varying concentrations of the test inhibitor. Include controls:

    • 100% Activity Control: Enzyme and buffer (with vehicle, e.g., DMSO).

    • 0% Activity Control (Background): Buffer only (no enzyme).

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a defined period at the enzyme's optimal temperature. The reaction time should be within the linear range of product formation.

  • Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader. In some cases, a stop solution may be required to quench the reaction before reading.

  • Data Analysis:

    • Subtract the background reading (0% activity control) from all other values.

    • Calculate the percentage of inhibition: (% Inhibition) = 100 - [((Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background)) * 100].

    • Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value. [21]

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Comparative

A Senior Application Scientist's Guide to Fluorinated Benzoic Acid-Derived Liquid Crystals: A Performance Comparison

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced materials for applications ranging from high-resolution displays to sophisticated optical systems, the molecular engineering of l...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials for applications ranging from high-resolution displays to sophisticated optical systems, the molecular engineering of liquid crystals (LCs) is of paramount importance. Among the various strategies to fine-tune the electro-optical properties of LCs, the incorporation of fluorine atoms stands out as a particularly effective approach. This guide provides an in-depth comparison of the performance of liquid crystals derived from different fluorinated benzoic acids, offering insights into how the number and position of fluorine substituents can be leveraged to achieve desired material properties.

The Rationale for Fluorination: Enhancing Performance at the Molecular Level

The strategic incorporation of fluorine into a liquid crystal's molecular structure is a powerful tool for modifying its mesomorphic and electro-optical properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—lead to several advantageous modifications:

  • Tailored Dielectric Anisotropy (Δε): The highly polar C-F bond introduces a strong dipole moment. The orientation of this dipole relative to the long molecular axis of the liquid crystal can be controlled by the position of the fluorine atom on the benzoic acid ring. This allows for the precise engineering of both positive and negative dielectric anisotropy, a critical parameter for different display modes.[1][2]

  • Reduced Viscosity (γ₁): The low polarizability of the C-F bond, compared to other polar groups like nitriles, can lead to weaker intermolecular interactions, resulting in lower rotational viscosity.[3] This is crucial for achieving fast switching times in display applications.

  • Enhanced Thermal and Chemical Stability: The strength of the C-F bond imparts greater thermal and chemical stability to the resulting liquid crystal materials, a desirable trait for long-lasting devices.[2]

  • Modified Mesophase Behavior: Fluorination can influence the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) and the stability of different mesophases (e.g., nematic, smectic).[1][2][4]

Performance Comparison: The Impact of Fluorine Position and Number

The performance of a liquid crystal is intricately linked to the molecular structure of its constituent parts. In the case of LCs derived from fluorinated benzoic acids, the position and number of fluorine atoms on the aromatic ring are critical determinants of their physical properties.

Positional Isomerism: A Tale of Three Fluorobenzoic Acids

The substitution pattern of fluorine on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—has a profound impact on the resulting liquid crystal's properties. This is primarily due to the different orientations of the C-F bond dipole moment relative to the principal molecular axis.

A study on hydrogen-bonded liquid crystals formed between pyridine-based molecules and fluorinated benzoic acids revealed a clear trend in mesomorphic thermal stabilities: para > ortho > meta .[5] The para-substituted compounds exhibited the highest thermal stability, which can be attributed to an enhanced length-to-breadth ratio of the molecules, promoting more stable mesophase formation.[5] Conversely, the meta-substitution can lead to a broadening of the molecule, which disrupts the packing efficiency required for a stable liquid crystalline phase.[5]

Precursor AcidTypical Effect on Mesophase StabilityRationale
para-Fluorobenzoic Acid Highest thermal stabilityEnhances the linearity and length-to-breadth ratio of the molecule, promoting efficient packing.
ortho-Fluorobenzoic Acid Intermediate thermal stabilityThe fluorine atom's proximity to the carboxylic acid group can lead to steric hindrance, slightly disrupting molecular packing.
meta-Fluorobenzoic Acid Lowest thermal stabilityThe bent shape imparted by the meta-substituent broadens the molecule, which is detrimental to the formation of a stable mesophase.[5]
The Degree of Fluorination: Mono- vs. Di-fluorination

Increasing the number of fluorine substituents on the benzoic acid precursor can further modulate the properties of the final liquid crystal. Generally, adding more fluorine atoms increases the polarity of the molecule, which can have significant effects on the dielectric anisotropy and intermolecular interactions.

For instance, difluoro-substituted azobenzene esters have been shown to exhibit only a nematic phase, whereas their monofluorinated counterparts can display both nematic and smectic phases.[6] This suggests that increased fluorination can, in some cases, suppress the formation of more ordered smectic phases.

Furthermore, the introduction of multiple fluorine atoms, such as in 2,3-difluorobenzoic acid derivatives, can create a strong lateral dipole moment, leading to a significant negative dielectric anisotropy.[4] This is highly desirable for applications such as vertically aligned (VA) and in-plane switching (IPS) liquid crystal displays.

Degree of FluorinationTypical Effects on LC Properties
Monofluorination Moderate influence on polarity and mesophase stability. Can be used to fine-tune existing properties.
Difluorination Can lead to a significant increase in dielectric anisotropy (often negative, depending on substitution pattern). May suppress more ordered smectic phases in favor of nematic phases.[4][6]

Experimental Protocols: From Synthesis to Characterization

The reliable comparison of liquid crystals requires robust and reproducible experimental procedures. Below are representative protocols for the synthesis and characterization of liquid crystals derived from fluorinated benzoic acids.

Synthesis of a Fluorinated Benzoic Acid Ester Liquid Crystal

This protocol describes a typical esterification reaction to form a liquid crystal.

G cluster_synthesis Synthesis Workflow start Start: Reactants reactants Fluorinated Benzoic Acid + Phenol Derivative start->reactants esterification Esterification (DCC/DMAP) reactants->esterification purification Purification (Column Chromatography) esterification->purification characterization Characterization (NMR, FTIR) purification->characterization product Final Liquid Crystal Product characterization->product

Caption: A generalized workflow for the synthesis of a liquid crystal.

Objective: To synthesize a liquid crystal via esterification of a fluorinated benzoic acid with a substituted phenol.

Materials:

  • Fluorinated benzoic acid (e.g., 4-fluorobenzoic acid)

  • Substituted phenol (e.g., 4-pentylphenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve the fluorinated benzoic acid (1 equivalent), substituted phenol (1 equivalent), and DMAP (0.1 equivalents) in dry DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure liquid crystal ester.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Characterization of Liquid Crystal Properties

G cluster_characterization Characterization Workflow lc_sample Liquid Crystal Sample dsc DSC Analysis lc_sample->dsc pom Polarized Optical Microscopy lc_sample->pom dielectric Dielectric Spectroscopy lc_sample->dielectric clearing_point Clearing Point (T_c) dsc->clearing_point texture Mesophase Identification pom->texture delta_epsilon Dielectric Anisotropy (Δε) dielectric->delta_epsilon

Caption: Workflow for characterizing key liquid crystal properties.

1. Mesophase Identification and Transition Temperatures (Clearing Point)

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is removed.

    • The phase transition temperatures, including the clearing point, are identified as the peak temperatures of the endothermic (on heating) or exothermic (on cooling) transitions in the DSC thermogram.[4]

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a glass slide and cover it with a coverslip.

    • Heat the sample on a hot stage attached to a polarized light microscope.

    • Observe the sample as it is heated and cooled through its phase transitions.

    • The different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic optical textures, which can be used for identification. The transition to a dark, isotropic liquid marks the clearing point.[4]

2. Dielectric Anisotropy (Δε) Measurement

  • Sample Preparation: The liquid crystal is introduced into a specialized liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the cell are treated with an alignment layer to induce either planar (homogeneous) or homeotropic alignment of the LC molecules.

  • Measurement:

    • The capacitance of the cell filled with the liquid crystal is measured using an LCR meter or impedance analyzer.

    • For a homogeneously aligned cell, the measured capacitance is used to determine the perpendicular component of the dielectric permittivity (ε⊥).

    • For a homeotropically aligned cell, the measured capacitance gives the parallel component of the dielectric permittivity (ε∥).

    • Alternatively, a single homogeneously aligned cell can be used. ε⊥ is measured at a low voltage, and then a high voltage is applied to reorient the molecules perpendicular to the substrates, allowing for the measurement of ε∥.

    • The dielectric anisotropy (Δε) is then calculated as: Δε = ε∥ - ε⊥ .[7][8][9]

Conclusion

The use of fluorinated benzoic acids as precursors offers a versatile and powerful platform for the design of high-performance liquid crystals. By carefully selecting the number and position of fluorine substituents, researchers can systematically tune key properties such as dielectric anisotropy, viscosity, and thermal stability to meet the demanding requirements of modern electro-optical applications. The para-substituted derivatives generally lead to more stable mesophases, while multi-fluorination, particularly in a lateral configuration, is an effective strategy for inducing negative dielectric anisotropy. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous characterization of these advanced materials, enabling further innovation in the field.

References

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

  • Kirsch, P., & Tarumi, K. (2025). Fluorine in Liquid Crystal Design for Display Applications. ResearchGate. [Link]

  • (2025). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. ResearchGate. [Link]

  • Okamoto, H., Yamada, N., & Takenaka, S. (1998). Liquid crystalline properties of some compounds having a perfluoroalkyl group. Journal of Fluorine Chemistry, 91(2), 125-132. [Link]

  • Missaoui, T., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(4), 11986-11997. [Link]

  • Prasad, V., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances, 14(28), 20138-20148. [Link]

  • Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(1), 85-95. [Link]

  • Ahmed, H. A., et al. (2024). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 14(1), 1-16. [Link]

  • Al-Rawi, J. M. A., et al. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 18(1), 121-133. [Link]

  • Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. [Link]

  • Bechaieb, S., et al. (2015). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journal of Organic Chemistry, 11, 2712-2719. [Link]

  • Mikułko, A., et al. (2011). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases of Strongly Polar Thioesters. Acta Physica Polonica A, 119(6), 1155-1160. [Link]

  • (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. Personal Care Magazine. [Link]

  • Kriba, R., et al. (2022). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 15(15), 5431. [Link]

  • Chen, P., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 478. [Link]

Sources

Validation

The Propoxy Effect: A Comparative Guide to the Physicochemical Properties of 4-Fluoro-2-n-propoxybenzoic Acid

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 4-Fluoro-2-n-propoxybenzoic acid, examining the influence of the 2-n-propoxy group...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 4-Fluoro-2-n-propoxybenzoic acid, examining the influence of the 2-n-propoxy group on its fundamental physicochemical properties. By juxtaposing this molecule with relevant analogues—4-fluorobenzoic acid and 2-n-propoxybenzoic acid—we aim to elucidate the interplay of steric and electronic effects that govern its acidity, lipophilicity, and other key characteristics crucial for drug design and development.

In the landscape of medicinal chemistry, the strategic modification of a lead compound's structure is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. The introduction of alkoxy groups, such as the n-propoxy group, is a common tactic to modulate lipophilicity and metabolic stability. This guide delves into the specific case of 4-Fluoro-2-n-propoxybenzoic acid, a molecule featuring both a lipophilic alkyl chain and a strongly electron-withdrawing fluorine atom. Understanding how the interplay of these substituents dictates the molecule's behavior is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis of Physicochemical Properties

To dissect the influence of the n-propoxy group, we will compare the known properties of 4-Fluoro-2-n-propoxybenzoic acid with two key comparators: 4-fluorobenzoic acid, which lacks the ortho-propoxy group, and 2-n-propoxybenzoic acid, which lacks the para-fluoro substituent. While experimental data for 4-Fluoro-2-n-propoxybenzoic acid is not widely available in the literature, we can infer its properties based on established chemical principles and data from its analogues.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogP
4-Fluoro-2-n-propoxybenzoic acid C₁₀H₁₁FO₃198.19Solid (specifics not available)Not Experimentally DeterminedNot Experimentally Determined
4-Fluorobenzoic AcidC₇H₅FO₂140.11184[1]4.14[1]2.07[1]
2-n-Propoxybenzoic AcidC₁₀H₁₂O₃180.2035 - 37Not Experimentally Determined2.5 (Calculated XLogP3)

The Influence of the 2-n-Propoxy Group: A Mechanistic Perspective

The introduction of an n-propoxy group at the ortho-position of 4-fluorobenzoic acid is expected to induce significant changes in its physicochemical properties due to a combination of steric and electronic effects.

Impact on Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring can either stabilize or destabilize this anion, thereby altering the pKa.

  • The "Ortho Effect": The presence of a bulky group at the ortho position, such as the n-propoxy group, forces the carboxylic acid group to twist out of the plane of the benzene ring.[2] This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, a phenomenon known as steric inhibition of resonance (SIR). By preventing the delocalization of the carboxylate's negative charge into the ring, the SIR effect generally leads to an increase in acidity (a lower pKa) compared to the para-substituted isomer.

  • Electronic Effects: The propoxy group is an electron-donating group through resonance (+M effect) due to the lone pairs on the oxygen atom. It also exhibits an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen. In alkoxybenzenes, the +M effect generally outweighs the -I effect, leading to an overall electron-donating character. An electron-donating group would typically decrease the acidity of a benzoic acid by destabilizing the benzoate anion.

Predicted Effect on 4-Fluoro-2-n-propoxybenzoic acid: In the case of 4-Fluoro-2-n-propoxybenzoic acid, the ortho-propoxy group's steric effect, leading to SIR, is expected to be the dominant factor influencing acidity. This will likely result in a lower pKa (stronger acid) compared to 4-fluorobenzoic acid. While the electron-donating nature of the propoxy group would work to increase the pKa, the ortho effect is a powerful phenomenon that often overrides such electronic contributions. The para-fluoro group, being strongly electron-withdrawing, will also contribute to increasing the acidity compared to a non-fluorinated analogue.

Figure 1: Factors influencing the acidity of 4-Fluoro-2-n-propoxybenzoic acid.

Impact on Lipophilicity (logP)

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.

  • Contribution of the Propoxy Group: The n-propoxy group, with its three-carbon alkyl chain, is significantly more lipophilic than a hydrogen atom. Its introduction is therefore expected to substantially increase the logP of the molecule. This is a primary reason for incorporating such groups in drug design—to enhance membrane permeability and oral absorption.

  • Positional Isomerism: The position of the propoxy group can also influence lipophilicity, though to a lesser extent than its mere presence. Intramolecular interactions and the overall shape of the molecule can affect its partitioning behavior.

Predicted Effect on 4-Fluoro-2-n-propoxybenzoic acid: We can confidently predict that 4-Fluoro-2-n-propoxybenzoic acid will have a significantly higher logP than 4-fluorobenzoic acid (logP = 2.07)[1]. The addition of the propoxy group will increase its affinity for the nonpolar octanol phase in a standard shake-flask experiment. The calculated XLogP3 of 2.5 for 2-n-propoxybenzoic acid, compared to the experimental logP of 2.07 for 4-fluorobenzoic acid, supports the notion that the propoxy group contributes more to lipophilicity than the fluorine atom.

Figure 2: Predicted effect of the propoxy group on the lipophilicity.

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps for 4-Fluoro-2-n-propoxybenzoic acid, we provide the following established experimental protocols for the determination of pKa and logP.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Materials and Apparatus:

  • 4-Fluoro-2-n-propoxybenzoic acid

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

Procedure:

  • Accurately weigh approximately 20-30 mg of 4-Fluoro-2-n-propoxybenzoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle warming may be required to aid dissolution; ensure the solution is cooled to room temperature before proceeding.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Record the initial pH of the solution.

  • Begin titrating with the 0.1 M NaOH solution, adding it in 0.5 mL increments.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • As the pH begins to change more rapidly, reduce the increment size to 0.1 mL to accurately capture the equivalence point.

  • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

  • The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).

pKa_Determination_Workflow A Prepare Acid Solution C Titrate with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D incrementally E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H Read pKa from Curve G->H

Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Materials and Apparatus:

  • 4-Fluoro-2-n-propoxybenzoic acid

  • n-Octanol (reagent grade)

  • Phosphate buffer (pH 7.4), to represent physiological conditions

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • Centrifuge

Procedure:

  • Prepare a stock solution of 4-Fluoro-2-n-propoxybenzoic acid in a suitable solvent (e.g., methanol).

  • Saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

  • In a separatory funnel or vial, add a known volume of the n-octanol-saturated buffer and a known volume of the buffer-saturated n-octanol (a 1:1 volume ratio is common).

  • Add a small, accurately measured amount of the stock solution of the compound to the two-phase system. The final concentration should be within the linear range of the analytical method used for quantification.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully withdraw a sample from both the aqueous and the n-octanol phases.

  • Determine the concentration of the compound in each phase using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

  • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

logP_Determination_Workflow A Prepare Saturated Phases (n-Octanol and Buffer) B Add Compound to Two-Phase System A->B C Shake to Reach Equilibrium B->C D Separate Phases C->D E Measure Concentration in Each Phase D->E F Calculate Partition Coefficient (P) E->F G Calculate logP F->G

Figure 4: Workflow for logP determination by the shake-flask method.

Conclusion and Future Directions

The presence of a 2-n-propoxy group in 4-Fluoro-2-n-propoxybenzoic acid is predicted to significantly increase its lipophilicity and, due to the ortho effect, likely increase its acidity compared to 4-fluorobenzoic acid. These modulations are critical considerations for its potential application in drug development. While a definitive quantitative comparison is hampered by the lack of experimental data for the title compound, this guide provides the theoretical framework and practical methodologies for researchers to elucidate these key parameters. The experimental determination of the pKa and logP of 4-Fluoro-2-n-propoxybenzoic acid will provide invaluable data for building more accurate structure-activity relationship (SAR) models and for the rational design of future analogues with optimized ADME properties.

References

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • PubChem. 2-Propoxybenzoic Acid. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

  • Wikipedia. Ortho effect. [Link]

  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]

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Comparative

The Elusive SAR of 4-Fluoro-2-n-propoxybenzoic Acid Derivatives: A Comparative Guide Based on Analogous Scaffolds

Introduction: The Promise and Paucity of a Scaffold The 4-fluoro-2-n-propoxybenzoic acid scaffold represents a tantalizing starting point for medicinal chemists. The strategic placement of a fluorine atom—a bioisostere f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Paucity of a Scaffold

The 4-fluoro-2-n-propoxybenzoic acid scaffold represents a tantalizing starting point for medicinal chemists. The strategic placement of a fluorine atom—a bioisostere for a hydrogen atom with unique electronic properties—can enhance metabolic stability and binding affinity.[1][2] The 2-n-propoxy group offers a handle for modulating lipophilicity and exploring interactions with hydrophobic pockets of target proteins. The carboxylic acid moiety provides a key interaction point, often with basic residues in enzyme active sites or receptors.

Despite this promising chemical architecture, a comprehensive structure-activity relationship (SAR) study specifically for derivatives of 4-Fluoro-2-n-propoxybenzoic acid is notably absent in the public domain literature. This guide, therefore, ventures into the realm of analogous structures to extrapolate a putative SAR for this intriguing class of compounds. By examining the biological activities of structurally related 2-alkoxy-4-fluorobenzoic acids and other relevant substituted benzoic acids, we can construct a hypothetical framework to guide future drug discovery efforts centered on the 4-Fluoro-2-n-propoxybenzoic acid core.

Comparative SAR Analysis of Structurally Related Compounds

Due to the limited direct data, our comparative analysis will focus on key structural motifs of the 4-Fluoro-2-n-propoxybenzoic acid scaffold and draw parallels from published research on analogous compounds.

The Significance of the 2-Alkoxy Group

The nature of the alkoxy group at the 2-position is a critical determinant of biological activity, primarily by influencing steric and electronic properties, as well as the overall lipophilicity of the molecule.

A study on a series of diaryl ether carboxylic acids as leukotriene B4 receptor antagonists provides valuable insights.[1] While the core is different, the presence of a substituted propoxy chain linked to a phenoxy benzoic acid highlights the importance of the ether linkage and its substituents. The compound 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxypenoxy]-propoxy]phenoxy]benzoic acid emerged as a potent antagonist, indicating that extended and substituted alkoxy chains can confer high affinity.[1] This suggests that for 4-Fluoro-2-n-propoxybenzoic acid derivatives, modifications of the n-propoxy group, such as branching (e.g., isopropoxy[3]), extension, or the introduction of further functional groups, could be a fruitful avenue for optimization.

The Role of the 4-Fluoro Substituent

The fluorine atom at the 4-position is a common feature in many biologically active molecules. Its high electronegativity can alter the pKa of the carboxylic acid and influence interactions with biological targets. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate.

In a study of benzoic acid derivatives with anti-sickling properties, p-fluorobenzoic acid was among the compounds predicted and experimentally verified to have activity.[4][5] This underscores the general utility of the 4-fluoro substitution in conferring biological effects. Research on 4-fluoro-2-(trifluoromethyl)benzoic acid as a synthetic intermediate highlights its use in developing anti-inflammatory and central nervous system agents, where the fluorinated structure enhances metabolic stability and bioavailability.[6]

Modifications of the Benzoic Acid Core

While our focus is on 4-Fluoro-2-n-propoxybenzoic acid, it is instructive to consider how other substitutions on the phenyl ring might impact activity. For instance, the synthesis of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, a derivative of the NSAID loxoprofen, demonstrates that significant modifications at the 4-position (relative to the propanoic acid side chain) can lead to compounds with retained anti-inflammatory efficacy but reduced gastric side effects.[7] This suggests that in the 4-Fluoro-2-n-propoxybenzoic acid series, further substitution on the phenyl ring could be explored to fine-tune activity and safety profiles.

Hypothetical SAR Summary and Future Directions

Based on the analysis of analogous structures, we can propose a hypothetical SAR for 4-Fluoro-2-n-propoxybenzoic acid derivatives, which can serve as a roadmap for future research.

Structural ModificationPredicted Impact on ActivityRationale from Analogous Compounds
Variation of the 2-alkoxy chain Modulation of potency and selectivity. Longer or branched chains may enhance binding to hydrophobic pockets.Diaryl ether carboxylic acids with extended propoxy chains show high affinity for the leukotriene B4 receptor.[1]
Substitution on the n-propoxy chain Introduction of polar groups could improve solubility and introduce new binding interactions.The highly substituted propoxy chain in a potent LTB4 antagonist suggests the tolerance for substitution.[1]
Replacement of the n-propoxy group Ether linkages are common in bioactive molecules. Other ethers (e.g., phenoxy) could be explored.Diaryl ether benzoic acids demonstrate significant biological activity.[1]
Additional substitutions on the phenyl ring Could modulate electronic properties, steric hindrance, and provide vectors for further derivatization.Derivatives of loxoprofen with bulky substituents at the 4-position retain anti-inflammatory activity with improved safety.[7]
Modification of the carboxylic acid Esterification or amidation could create prodrugs with altered pharmacokinetic properties.Anthranilic acid derivatives (where the 2-substituent is an amino group) are a well-known class of NSAIDs.[8][9]

SAR_Hypothesis cluster_scaffold 4-Fluoro-2-n-propoxybenzoic Acid Core cluster_modifications Potential Modifications cluster_outcomes Predicted Outcomes Core Scaffold Alkoxy Vary 2-Alkoxy Chain (Length, Branching) Core->Alkoxy Alkoxy_Sub Substitute on Alkoxy Chain Core->Alkoxy_Sub Ring_Sub Additional Ring Substitutions Core->Ring_Sub Acid_Mod Modify Carboxylic Acid (e.g., Prodrugs) Core->Acid_Mod Potency Modulated Potency & Selectivity Alkoxy->Potency Alkoxy_Sub->Potency Ring_Sub->Potency Safety Altered Safety Profile Ring_Sub->Safety PK Improved Pharmacokinetics Acid_Mod->PK

Experimental Protocols for Evaluating Biological Activity

To validate the hypothetical SAR outlined above, a series of in vitro and in vivo assays would be required. The following protocols are based on methodologies reported for analogous compounds and would be suitable for screening derivatives of 4-Fluoro-2-n-propoxybenzoic acid for anti-inflammatory activity.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is crucial for determining the inhibitory activity against the primary targets of many non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol:

  • Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a buffer of 100 mM Tris-HCl (pH 8.0) containing 1 mM glutathione, 1 mM hydroquinone, and 100 µM heme.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of enzyme, and 10 µL of the test compound solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of a 10 mM arachidonic acid solution.

    • Incubate for an additional 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

COX_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme COX-1/COX-2 Enzyme PreIncubate Pre-incubation with Enzyme (15 min at 37°C) Enzyme->PreIncubate Compound Test Compound (in DMSO) Compound->PreIncubate Reaction Add Arachidonic Acid (10 min at 37°C) PreIncubate->Reaction Stop Stop Reaction (add HCl) Reaction->Stop Detect Measure PGE2 (EIA Kit) Stop->Detect Calculate Calculate IC50 Detect->Calculate

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of novel compounds.

Protocol:

  • Animals: Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.

  • Compound Administration: Administer the test compounds orally (e.g., suspended in 0.5% carboxymethylcellulose) at a predetermined dose (e.g., 10 mg/kg) one hour before the induction of inflammation. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100

    • Where ΔV = Vt - V0

Conclusion

The structure-activity relationship of 4-Fluoro-2-n-propoxybenzoic acid derivatives remains an open field of investigation. However, by drawing logical inferences from structurally analogous compounds, we can construct a working hypothesis to guide the synthesis and evaluation of novel derivatives. The key to unlocking the therapeutic potential of this scaffold lies in systematic modifications of the 2-alkoxy group and the benzoic acid core, coupled with rigorous biological evaluation using established protocols. This comparative guide serves as a foundational document for researchers and scientists poised to explore the promising, yet uncharted, territory of 4-Fluoro-2-n-propoxybenzoic acid derivatives in drug discovery.

References

  • Sawyer, J. S., et al. (1995). Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist. Journal of Medicinal Chemistry, 38(22), 4411-4432. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]

  • MySkinRecipes. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Abdu-Allah, H. H., et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(11), x210924. [Link]

  • Ngong, C. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

  • PubMed. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • PubMed. (1990). Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids. Retrieved from [Link]

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  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

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Validation

A Comparative Analysis of the Acidity of Fluorobenzoic Acid Isomers: An In-Depth Guide for Researchers

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the mos...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the most versatile fluorinated building blocks are the fluorobenzoic acids. However, the seemingly subtle shift in the position of a single fluorine atom on the benzoic acid ring—from ortho to meta to para—precipitates a cascade of changes in the molecule's electronic and steric environment, profoundly impacting its acidity (pKa). This guide provides a comprehensive comparative analysis of the acidity of 2-, 3-, and 4-fluorobenzoic acid, grounded in fundamental chemical principles and supported by experimental data, to empower researchers in making informed decisions for their molecular design strategies.

The Quantitative Landscape: Acidity of Fluorobenzoic Acid Isomers

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa signifies a stronger acid. The experimental pKa values for the fluorobenzoic acid isomers, presented in Table 1, reveal a distinct trend that is pivotal for their application in drug design.

Compound Isomer Position pKa Value
2-Fluorobenzoic Acidortho3.27[1][2]
3-Fluorobenzoic Acidmeta3.86[2][3][4]
4-Fluorobenzoic Acidpara4.14[1][2][5]
Benzoic Acid (Reference)-4.20[1]

Table 1: Experimental pKa values of fluorobenzoic acid isomers and benzoic acid in water at 25°C.

From the data, the acidity order is unequivocally established as:

2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid

This trend highlights that all fluorinated isomers are more acidic than the parent benzoic acid, with the ortho isomer exhibiting a markedly lower pKa. The following sections will dissect the underlying electronic and steric phenomena responsible for this observed order.

Deconstructing Acidity: The Interplay of Inductive and Resonance Effects

The acidity of a substituted benzoic acid is primarily governed by the stability of its conjugate base, the benzoate anion, which is formed upon deprotonation of the carboxylic acid group. Substituents on the benzene ring that delocalize the negative charge on the carboxylate group will stabilize the anion and thus increase the acidity of the parent acid. The influence of the fluorine substituent is a delicate balance of two key electronic effects: the inductive effect and the resonance effect.

The Inductive Effect (-I)

Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I).[1] This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the ring and the carboxylate group. This dispersal of the negative charge stabilizes the conjugate base, leading to a stronger acid.[1] A critical characteristic of the inductive effect is its distance-dependent nature; it is strongest at the ortho position and weakens progressively at the meta and para positions.[1]

The Resonance (Mesomeric) Effect (+M)

The fluorine atom possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+M or +R) increases the electron density on the ring, particularly at the ortho and para positions.[1][6] An increase in electron density near the carboxylate group destabilizes the negative charge of the conjugate base, thereby decreasing acidity.[1] The resonance effect is not operative at the meta position.

The following diagram illustrates the logical relationship between the substituent position and the electronic effects influencing the acidity of the fluorobenzoic acid isomers.

G cluster_isomers Fluorobenzoic Acid Isomers cluster_effects Electronic & Steric Effects cluster_stability Conjugate Base Stability cluster_acidity Resulting Acidity Ortho Ortho Isomer (2-Fluorobenzoic Acid) Inductive Inductive Effect (-I) (Electron-Withdrawing) Ortho->Inductive Strongest Resonance Resonance Effect (+M) (Electron-Donating) Ortho->Resonance Present OrthoEffect Ortho Effect (Steric Hindrance) Ortho->OrthoEffect Present Meta Meta Isomer (3-Fluorobenzoic Acid) Meta->Inductive Moderate Para Para Isomer (4-Fluorobenzoic Acid) Para->Inductive Weakest Para->Resonance Present Stability Stability of Carboxylate Anion Inductive->Stability Increases Resonance->Stability Decreases OrthoEffect->Stability Increases Acidity Acid Strength (pKa) Stability->Acidity Determines

Caption: Logical flow of substituent effects on acidity.

Isomer-by-Isomer Analysis

  • 2-Fluorobenzoic Acid (ortho-isomer): The exceptional acidity of the ortho isomer is attributed to the "ortho effect".[2] The strong, distance-proximate -I effect of the fluorine atom significantly stabilizes the carboxylate anion.[1][2] Furthermore, steric hindrance between the fluorine atom and the carboxyl group forces the carboxyl group to twist out of the plane of the benzene ring. This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the ring, further enhancing the acidity. These combined effects far outweigh the opposing +M effect, resulting in the lowest pKa value.[1]

  • 3-Fluorobenzoic Acid (meta-isomer): At the meta position, the fluorine atom exerts a moderate electron-withdrawing inductive effect, which stabilizes the conjugate base and increases acidity relative to benzoic acid.[2] Crucially, the electron-donating resonance effect does not operate at the meta position. Consequently, the acidity of the meta isomer is primarily dictated by the -I effect, making it a stronger acid than both the para isomer and benzoic acid.

  • 4-Fluorobenzoic Acid (para-isomer): In the para isomer, both the -I and +M effects are at play. The -I effect, although weaker than in the ortho and meta positions due to the increased distance, still acts to stabilize the carboxylate anion.[1] However, the opposing +M effect donates electron density into the ring, which partially counteracts the inductive stabilization.[2] The net result is a slight increase in acidity compared to benzoic acid, but a weaker acidity compared to the ortho and meta isomers.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To ensure the trustworthiness of the presented data, a standardized, self-validating experimental protocol for pKa determination is essential. Potentiometric titration is a robust and widely used method.

Objective: To determine the pKa of a fluorobenzoic acid isomer by monitoring the pH of its solution as a function of the volume of a strong base titrant added.

Materials:

  • Fluorobenzoic acid isomer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO2-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the fluorobenzoic acid isomer and dissolve it in 50 mL of CO2-free deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the fluorobenzoic acid solution before adding any titrant.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume of NaOH at the equivalence point (Veq). This can be found from the inflection point of the titration curve or by using the first or second derivative plot.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2). Read the pH value from the titration curve corresponding to a titrant volume of Veq/2.

The following diagram outlines the experimental workflow for pKa determination.

G A Prepare Analyte Solution (Fluorobenzoic Acid in H2O) C Set up Titration Apparatus (Burette with NaOH, Stirrer) A->C B Calibrate pH Meter B->C D Record Initial pH C->D E Titrate with NaOH (Add in increments) D->E F Record pH and Volume After Each Addition E->F Repeat F->E G Plot pH vs. Volume of NaOH F->G H Determine Equivalence Point (Veq) G->H I Find Half-Equivalence Point (Veq/2) H->I J Determine pKa (pH at Veq/2) I->J

Caption: Workflow for pKa determination via titration.

Conclusion

The acidity of fluorobenzoic acid isomers is a nuanced property governed by a competitive interplay of inductive, resonance, and steric effects. The ortho isomer stands out as a significantly stronger acid due to the powerful, short-range inductive effect and the unique "ortho effect." The meta isomer's acidity is primarily enhanced by the inductive effect, while the para isomer represents a more balanced competition between inductive withdrawal and resonance donation. Understanding these structure-acidity relationships is paramount for medicinal chemists and drug development professionals, as the pKa of a molecule influences its solubility, absorption, distribution, metabolism, excretion (ADME), and target-binding interactions. This guide provides the foundational knowledge and practical framework for leveraging these properties in the rational design of novel therapeutics.

References

  • 3-Fluorobenzoic acid. Wikipedia. [Link]

  • 4-Fluorobenzoic acid. Wikipedia. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Synthetic Efficiency for Fluorinated Benzoic Acids

Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a transformative...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a transformative tool.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] When paired with the benzoic acid scaffold, a privileged structure in medicinal chemistry, fluorinated benzoic acid derivatives emerge as a class of compounds with a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[2]

However, the synthesis of these valuable compounds is not trivial. The choice of synthetic route can dramatically impact yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing fluorinated benzoic acids. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind experimental choices, providing researchers, chemists, and drug development professionals with the field-proven insights needed to select the optimal pathway for their specific target.

Chapter 1: The Classical Workhorse: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, first reported in the late 1920s, remains one of the most fundamental methods for introducing a single fluorine atom onto an aromatic ring.[3] It is a cornerstone of classical aromatic fluorination and has been used extensively for the commercial synthesis of many aryl fluorides.[3]

Mechanistic Principles & Causality

The reaction proceeds in two key stages:

  • Diazotization: A primary aromatic amine (an aminobenzoic acid derivative in this case) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This step is critical as the diazonium group (-N₂⁺) is an excellent leaving group.

  • Thermal Decomposition (Fluorodediazoniation): The diazonium salt is isolated as its tetrafluoroborate (BF₄⁻) salt, which is often stable enough to be handled. Gentle heating of this salt causes the loss of nitrogen gas and boron trifluoride, with a fluoride ion from the counterion attacking the aromatic ring to form the desired aryl fluoride.

The choice of the tetrafluoroborate anion is deliberate; it serves as the fluoride source in the final step, making the reaction convenient, albeit forceful.

Workflow: Balz-Schiemann Reaction

cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorodediazoniation A Aminobenzoic Acid Ester C Diazonium Chloride Salt A->C Forms unstable salt B NaNO₂, HCl (0-5 °C) B->C E Diazonium Fluoborate (Precipitate) C->E D HBF₄ D->E G Fluorobenzoic Acid Ester E->G Decomposes F Heat (Δ) F->G I Final Product: Fluorobenzoic Acid G->I H Hydrolysis (KOH) H->I

Caption: Workflow for the Balz-Schiemann synthesis of a fluorobenzoic acid.

Advantages vs. Disadvantages
  • Advantages: High reliability for simple, single fluorine atom introductions. The methodology is well-established and broadly applicable to many aniline precursors.

  • Disadvantages: The potential for explosive decomposition of the diazonium salts requires stringent temperature control and careful handling.[3] The reaction conditions are harsh (strong acids, heating), limiting functional group tolerance. The generation of gaseous byproducts (N₂, BF₃) can pose challenges for scalability.

Data Summary: Synthesis of p-Fluorobenzoic Acid
ParameterValueReference
Starting MaterialEthyl p-aminobenzoate[4]
Key ReagentsNaNO₂, HBF₄, KOH[4]
Overall Yield63–69% (based on starting ester)[4]
Scale1 mole[4]
PurityM.P. 186°C (purified)[4]
Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann[4]
  • Diazotization: In a 5-L flask, suspend 165 g (1 mole) of ethyl p-aminobenzoate in 300 mL of water and 204 mL of concentrated HCl. Cool to 0°C in an ice-salt bath. Slowly add a solution of 72.6 g (1 mole) of sodium nitrite in water, keeping the temperature below 7°C.

  • Fluoborate Precipitation: In a separate paraffin-wax-coated beaker, dissolve 68 g (1.1 moles) of boric acid in 133 g of 60% hydrofluoric acid, keeping the temperature below 25°C. Cool this fluoboric acid solution in an ice bath.

  • Isolation: Rapidly add the cold fluoboric acid solution to the diazonium solution while maintaining a temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate. Stir for 30 minutes.

  • Washing & Drying: Filter the solid and wash sequentially with 300 mL of cold water, 300 mL of methanol, and 200 mL of ether. Dry the solid completely in a vacuum desiccator over concentrated H₂SO₄. The yield of the dried fluoborate is 198–205 g.

  • Decomposition: Gently heat the dried fluoborate salt in a flask. The decomposition will proceed to yield a dark residue.

  • Hydrolysis: Reflux the residue for one hour with a solution of 56 g of KOH in 80 mL of ethanol and 120 mL of water.

  • Purification: Filter the hot solution. Precipitate the p-fluorobenzoic acid by adding concentrated HCl to the hot filtrate until acidic. Cool, filter the solid, and dry. Recrystallize from a potassium carbonate solution for higher purity. The final yield is 38-40 g.

Chapter 2: The Versatile Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-F bonds, particularly on electron-deficient aromatic rings. It operates via a mechanism that is fundamentally different from the more familiar SN1 and SN2 pathways.[5]

Mechanistic Principles & Causality

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack: A nucleophile (e.g., F⁻) attacks the electron-poor aromatic ring at the carbon bearing a suitable leaving group (e.g., -NO₂, -Cl, -Br). This step is the rate-determining step as it temporarily breaks the aromaticity of the ring.[5]

  • Intermediate Formation: A resonance-stabilized carbanion intermediate, known as a Meisenheimer complex , is formed. The negative charge is delocalized onto the electron-withdrawing groups (EWGs) on the ring.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The causality for this reaction's success hinges on the presence of strong EWGs (like -NO₂ or -CN) positioned ortho or para to the leaving group.[6] This specific positioning is critical because it allows the negative charge of the Meisenheimer complex to be stabilized through resonance, lowering the activation energy of the rate-determining step. An EWG in the meta position cannot provide this resonance stabilization, rendering the reaction significantly slower or unfeasible.[6]

Interestingly, while the C-F bond is the strongest carbon-halogen bond, fluoride can also serve as an excellent leaving group in SNAr reactions. This is because C-X bond cleavage occurs after the rate-determining nucleophilic attack. Fluorine's high electronegativity powerfully activates the ring toward this initial attack, accelerating the overall reaction rate more than compensating for the strong C-F bond.[5][6]

Mechanism: The Meisenheimer Complex in SNAr

Caption: The addition-elimination mechanism of SNAr via a Meisenheimer intermediate.

Halogen Exchange (HALEX) Reactions

A specific and industrially important subset of SNAr is the HALEX (Halogen Exchange) reaction. In this process, a chloride or bromide on an activated aromatic ring is displaced by fluoride, typically from an anhydrous source like spray-dried KF or CsF in a polar aprotic solvent (e.g., DMSO, sulfolane).[3]

Data Summary: Representative SNAr Fluorinations
Starting MaterialFluoride SourceConditionsProductYieldReference
1-Aryl-5-nitrobenziodoxoloneAnhydrous CsFDMSO, 120 °C, 10 min2-Fluoro-5-nitrobenzoic acidHigh[2]
3-Chloro-2,4,5,6-tetrafluoropyridine(Not specified)(Not specified)Acyl-fluorinated pyridine47%[7]
2-Methoxybenzoic acidLithioamidesMild conditionsN-Aryl/alkyl anthranilic acidsGood[8]
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via SNAr[2]
  • Preparation: To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).

  • Reaction: Add 1 mL of anhydrous DMSO to the vial. Seal the vial and heat the reaction mixture at 120 °C for 10 minutes with vigorous stirring.

  • Workup: After cooling to room temperature, quench the reaction by adding water.

  • Isolation: Acidify the aqueous solution to precipitate the 2-fluoro-5-nitrobenzoic acid product. Filter and dry the solid.

Chapter 3: Modern Strategies: Direct C–H Fluorination

The direct conversion of a C–H bond to a C–F bond represents a paradigm shift in synthetic efficiency. This approach avoids the need for pre-functionalization (e.g., installing a leaving group), reducing step counts and improving atom economy.[9] These reactions are typically mediated by transition-metal catalysts or proceed via radical intermediates.

Mechanistic Principles & Causality
  • Transition Metal-Catalyzed Fluorination: This strategy often involves a palladium catalyst. The cycle typically begins with a directed C–H activation step, where a directing group on the substrate coordinates to the metal center, positioning it to selectively cleave a specific C–H bond. This forms a palladacycle intermediate. Subsequent oxidation of the Pd(II) center to a high-valent Pd(IV)-Fluoride species, followed by reductive elimination, forges the C–F bond and regenerates the Pd(II) catalyst. The directing group is the crucial element that controls the regioselectivity of the fluorination.[10]

  • Radical-Mediated Fluorination: These methods generate a carbon-centered radical at the target C–H bond, often through hydrogen atom transfer (HAT) initiated by photocatalysis or a chemical initiator. This radical is then trapped by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™, to form the C–F bond.[9][11] The selectivity is governed by the inherent stability of the radical intermediate (e.g., benzylic > tertiary > secondary > primary).

Catalytic Cycle: Pd-Catalyzed C-H Fluorination

Pd_II Pd(II) Catalyst Intermediate Palladacycle (C-H Activation) Pd_II->Intermediate Coordination Substrate Ar-H with Directing Group (DG) Substrate->Intermediate Pd_IV Pd(IV)-F Complex (Oxidation) Intermediate->Pd_IV Oxidative Addition Product Ar-F Product Pd_IV->Product Reductive Elimination Product->Pd_II Catalyst Regeneration F_Source Fluorinating Agent (e.g., AgF) F_Source->Pd_IV

Caption: Generalized catalytic cycle for directed C-H fluorination.

Advantages vs. Disadvantages
  • Advantages: Exceptional for late-stage functionalization of complex molecules, maximizing atom economy by avoiding protecting groups and pre-activation steps.[9]

  • Disadvantages: Regioselectivity can be a significant challenge without a suitable directing group. The cost and toxicity of some metal catalysts can be a concern. Over-fluorination to di- or tri-fluorinated products can occur.[12]

Data Summary: C-H Fluorination/Functionalization
Substrate TypeCatalyst/ReagentKey FeatureOutcomeReference
Benzoic Acid DerivativesPd(II) catalystAmide directing groupSelective mono- and difluorination[10]
Benzylic C-H bondsCu-catalyst / NFSIFluorination/Substitution SequenceBenzyl fluorides formed and used in situ[11]
Phenylacetic acidsSelectfluor™ / DMAPSolvent-controlled selectivityDecarboxylative or direct C-H fluorination[13]

Chapter 4: Emerging Frontiers in Fluorination

The field of fluorine chemistry is continuously evolving, with novel methods emerging that challenge traditional synthetic logic. Two such frontiers are decarboxylative fluorination and cross-coupling via C-F activation.

Decarboxylative Fluorination

This innovative strategy uses the carboxylic acid group itself as a disposable handle. Recent methods employ visible light photoredox catalysis to generate an aryl radical from the abundant benzoic acid precursor, which is then trapped by a fluorine source.[14][15] This approach is particularly promising for Positron Emission Tomography (PET) imaging, where rapid incorporation of ¹⁸F is required.[14][15]

  • Causality: The reaction is driven by the favorable thermodynamics of extruding CO₂. A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the carboxylate, leading to decarboxylation and the formation of an aryl radical. This radical is then fluorinated.

Cross-Coupling via C-F Bond Activation

While the C-F bond is notoriously strong and generally considered inert, recent advances have shown that it can be activated and functionalized, particularly with low-valent transition metals like nickel.[16][17] In this context, a fluorinated benzoic acid derivative can be used as a substrate where the C-F bond is cleaved and participates in a cross-coupling reaction, for example, with an arylboronic acid. This allows for the construction of complex biaryl systems from fluorinated building blocks.[16][17]

  • Causality: The reaction is enabled by the ability of an electron-rich, low-valent nickel(0) species to insert into the strong C-F bond via oxidative addition, forming a Ni(II) intermediate. This intermediate then undergoes transmetalation with the coupling partner and reductive elimination to form the new C-C bond.

Chapter 5: Final Benchmarking and Strategic Selection

Choosing the right synthetic route requires a holistic assessment of multiple factors beyond just the final yield. The optimal choice depends on the specific molecular target, the stage of research (e.g., library synthesis vs. scale-up), and available resources.

Comparative Guide to Synthetic Routes
MethodTypical YieldSubstrate ScopeFunctional Group ToleranceScalabilitySafety & GreennessBest For...
Balz-Schiemann Moderate-GoodBroad for anilinesPoor (harsh acid/heat)Moderate (gas evolution)Low (explosive intermediates)Simple, well-established aryl fluorides from anilines.
SNAr / HALEX Good-ExcellentElectron-deficient arenesGoodHigh (Industrial standard)Moderate (polar aprotic solvents)Electron-poor targets with activating groups.
Direct C-H Fluorination VariableDependent on directing groupGood-ExcellentModerate (catalyst loading)Good (atom economy)Late-stage functionalization of complex molecules.
Decarboxylative Fluorination ModerateBroad for benzoic acidsGood (mild conditions)Low-Moderate (photoreactors)High (uses visible light)Rapid access to aryl fluorides from carboxylic acids; radiolabeling.
Decision-Making Workflow

start What is your synthetic goal? q1 Is your precursor an activated (electron-poor) aryl halide? start->q1 q2 Is your precursor an aniline derivative? q1->q2 No r_snar Use SₙAr / HALEX q1->r_snar Yes q3 Do you need to perform late-stage functionalization on a complex core? q2->q3 No r_balz Use Balz-Schiemann q2->r_balz Yes q4 Is your precursor a readily available benzoic acid? q3->q4 No r_ch Use Direct C-H Fluorination q3->r_ch Yes r_decarb Use Decarboxylative Fluorination q4->r_decarb Yes

Caption: A decision tree for selecting a synthetic route to fluorinated benzoic acids.

References

  • Rahman, M., Bagdi, A. K., Kopchuk, D. S., Kovalev, I. S., Zyryanov, G. V., Chupakhin, O. N., Majee, A., & Hajra, A. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. RSC Advances. [Link]

  • Rahman, M., et al. (2020).
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  • ResearchGate. (n.d.). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. Request PDF. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-n-propoxybenzoic Acid

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with safe and compliant disposal. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with safe and compliant disposal. This guide provides a detailed, procedure-based framework for the proper disposal of 4-Fluoro-2-n-propoxybenzoic acid (CAS No. 1378666-16-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting the best practices in chemical stewardship.

Foundational Principle: Hazard Identification and Risk Assessment

The cornerstone of any disposal protocol is a thorough understanding of the compound's intrinsic hazards. While specific toxicological data for 4-Fluoro-2-n-propoxybenzoic acid is not extensively published, a reliable hazard profile can be established by examining structurally analogous compounds. Chemicals such as 4-n-propoxybenzoic acid and 4-fluorobenzoic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, it is imperative to handle 4-Fluoro-2-n-propoxybenzoic acid as a hazardous substance with similar irritant properties.

This initial hazard assessment is the first step in the "hazardous waste determination" process mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This regulation requires generators of waste to determine if their waste is hazardous, a critical step that dictates the entire disposal pathway.

Table 1: Physicochemical Properties of 4-Fluoro-2-n-propoxybenzoic Acid and Related Compounds

Property4-Fluoro-2-n-propoxybenzoic acid4-Fluorobenzoic acid
CAS Number 1378666-16-0[6]456-22-4[7]
Molecular Formula C₁₀H₁₁FO₃[6]C₇H₅FO₂[7]
Physical Form Solid[6]White Crystalline Solid[7][8]
Primary Hazards Assumed Skin, Eye, and Respiratory Irritant (based on analogs)Skin, Eye, and Respiratory Irritant[2][3]
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste material, ensuring the proper safety measures are in place is critical. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that chemical exposures are minimized through a combination of engineering controls and personal protective equipment.[9][10]

  • Engineering Controls : All handling of 4-Fluoro-2-n-propoxybenzoic acid waste, including weighing and transferring, should be conducted within a certified chemical fume hood. This primary control minimizes the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is your last line of defense. Based on the irritant nature of the compound, the following are mandatory:

    • Eye and Face Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing : A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be advisable.

Step-by-Step Waste Disposal Protocol

The disposal of 4-Fluoro-2-n-propoxybenzoic acid must follow a systematic process to ensure compliance with EPA and local regulations. Never dispose of this chemical down the drain or in regular solid waste.[11]

Step 1: Waste Characterization and Segregation Based on its irritant properties, waste 4-Fluoro-2-n-propoxybenzoic acid is classified as hazardous chemical waste. It is crucial to segregate this waste stream from others.[4]

  • Action : Designate a specific, labeled waste container for 4-Fluoro-2-n-propoxybenzoic acid and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels).

  • Causality : Segregation prevents dangerous reactions. For instance, benzoic acid derivatives can be incompatible with strong oxidizing agents.[2][12] Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.

Step 2: Containment and Labeling Proper containment and labeling are mandated by both the EPA and OSHA to ensure safe handling and transport.[9][13]

  • Action : Collect the waste in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug with a screw-top lid). The container must be in good condition with no leaks or residues on the exterior.

  • Labeling : Affix a hazardous waste label to the container immediately upon starting accumulation. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Fluoro-2-n-propoxybenzoic acid"

    • A clear indication of the hazards (e.g., "Irritant")

    • The date accumulation started.

  • Causality : Clear, accurate labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the ultimate waste handlers, ensuring it is managed appropriately throughout the "cradle-to-grave" process.[5]

Step 3: Accumulation in a Satellite Accumulation Area (SAA) The EPA allows for the collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13]

  • Action : Keep the sealed and labeled waste container in a designated SAA within the laboratory. The container must remain closed at all times except when adding waste.

  • Causality : The SAA provides a controlled, safe location for the short-term storage of waste, preventing it from cluttering the active workspace and reducing the risk of spills or accidental exposure.

Step 4: Final Disposal via Licensed Contractor The final and most critical step is the transfer of the waste to a professional, licensed hazardous waste disposal company.

  • Action : When the container is full or ready for pickup, coordinate with your institution's Environmental Health and Safety (EHS) department. They will arrange for the collection and transport by a certified waste management provider.[4][11]

  • Likely Disposal Method : The most probable disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12]

  • Causality : Using a licensed contractor ensures that the waste is transported, treated, and disposed of in compliance with all federal and state regulations, protecting both human health and the environment.[5][14]

Emergency Procedures: Spill Management

In the event of an accidental spill, a prompt and correct response is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 2.

  • Containment : For a small, solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[12]

  • Collection : Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.[2] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[10][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 4-Fluoro-2-n-propoxybenzoic acid from generation to final disposal.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs EHS & Contractor Operations A Waste Generation (4-Fluoro-2-n-propoxybenzoic acid) B Assess Hazards (Skin/Eye/Resp Irritant) A->B Step 1 C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Segregate Waste Stream (No Mixing with Incompatibles) C->D Step 3 E Contain in Approved, Labeled Hazardous Waste Container D->E Step 4 F Store in Satellite Accumulation Area (SAA) E->F Step 5 G Request Waste Pickup (Contact EHS Office) F->G When Full H Transfer to Licensed Hazardous Waste Contractor G->H I Final Disposal (e.g., High-Temp Incineration) H->I

Caption: Decision workflow for compliant waste management.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-n-propoxybenzoic Acid

As researchers and drug development professionals, our work with novel chemical entities like 4-Fluoro-2-n-propoxybenzoic acid is foundational to discovery. However, innovation and safety are inextricably linked.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Fluoro-2-n-propoxybenzoic acid is foundational to discovery. However, innovation and safety are inextricably linked. A robust understanding of a compound's potential hazards and the corresponding protective measures is not merely a regulatory formality; it is a prerequisite for sound scientific practice. This guide provides an in-depth, procedural framework for the safe handling of 4-Fluoro-2-n-propoxybenzoic acid, moving beyond a simple checklist to explain the causality behind each personal protective equipment (PPE) recommendation.

Hazard Profile Analysis: A Risk-Based Approach

4-Fluoro-2-n-propoxybenzoic acid is a solid organic compound. Its hazard profile is determined by the interplay of its functional groups: the carboxylic acid moiety and the fluorinated aromatic ring. While a specific, comprehensive toxicological profile is not widely documented, analysis of structurally similar compounds provides a reliable basis for risk assessment.

  • Dermal and Ocular Hazard : Like many benzoic acid derivatives, particularly those with halogen substitutions, this compound is predicted to be a skin and eye irritant.[1][2][3] Safety data for analogous chemicals consistently lists "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) as primary hazards.[1][2] Direct contact with the solid powder or solutions can lead to localized inflammation, redness, and in the case of eye contact, potentially severe damage.[4]

  • Inhalation Hazard : As a solid, the primary inhalation risk stems from the generation of airborne dust during weighing and transfer operations.[5] This fine particulate matter can cause respiratory tract irritation (STOT SE 3, H335).[3] While the compound's volatility is low, working with solutions in volatile organic solvents introduces an additional inhalation hazard from the solvent itself.

  • Fluorine Substitution : The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, generally imparts stability to the molecule.[6] However, this does not diminish the local irritant effects. Furthermore, all work involving fluorinated organic compounds necessitates a high degree of caution due to their potential for altered biological activity and the hazardous nature of reagents often used in their synthesis.[6][7]

The Core PPE Ensemble: Your First Line of Defense

For any procedure involving 4-Fluoro-2-n-propoxybenzoic acid, a foundational set of PPE is mandatory. This core ensemble is designed to mitigate the risks of incidental contact during low-risk operations.

  • Body Protection : A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[7] This protects against minor spills and dust contamination of personal clothing. For tasks with a higher splash potential, such as large-scale solution transfers or reaction work-ups, supplement the lab coat with a chemical-resistant apron.

  • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[6] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes. When there is a significant risk of splashing, such as when handling larger volumes or working with reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[4][8]

  • Hand Protection : The selection of appropriate gloves is critical and must be based on the specific task and solvents used.

    • Material Selection : Nitrile gloves are the recommended default choice for handling 4-Fluoro-2-n-propoxybenzoic acid in both solid form and in common laboratory solvents. Nitrile provides excellent resistance to acids, bases, oils, and many organic solvents, offering a robust barrier against chemical exposure.[9][10][11] For work involving highly aggressive or chlorinated solvents, consider using heavier-duty butyl or Viton gloves after consulting a manufacturer's chemical resistance chart.[10][12]

    • Best Practices : Always inspect gloves for tears or punctures before use. For procedures involving significant risk of contamination or when handling concentrated solutions, double-gloving is a highly recommended practice.[7] This involves wearing two pairs of nitrile gloves, which significantly reduces the likelihood of exposure if the outer glove is compromised. Always remove gloves using a technique that avoids skin contact with the contaminated outer surface and wash hands thoroughly after removal.[13]

Engineering Controls and Respiratory Protection

The hierarchy of safety controls prioritizes the removal of the hazard. Therefore, engineering controls must be the primary method for controlling exposure to airborne dust or solvent vapors.

  • Fume Hood : All weighing, transfer, and handling of solid 4-Fluoro-2-n-propoxybenzoic acid should be performed within a certified chemical fume hood to contain any dust generated.[7][14] Similarly, all work with solutions of the compound should be conducted in a fume hood to control solvent vapors.

  • Respiratory Protection : When engineering controls are not sufficient or during emergency situations like a large spill, respiratory protection is necessary.

    • For Dust : If handling large quantities of powder where dust generation is unavoidable and cannot be fully contained, an N95-rated respirator is required to protect against airborne particulates.[4]

    • For Vapors : If working with solutions in volatile solvents outside of a fume hood (a practice that should be avoided), a respirator equipped with an appropriate organic vapor/acid gas cartridge is necessary.[4] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Operational Plans and Step-by-Step Protocols

A proactive safety plan involves tailoring PPE to the specific risks of each laboratory task. The following table and protocols provide clear, actionable guidance.

Table 1: PPE Requirements by Laboratory Task
TaskMinimum PPE RequiredRecommended Upgrades & Rationale
Receiving & Storage Lab Coat, Safety Glasses, Nitrile GlovesN/A for sealed containers. If inspecting a damaged container, upgrade to Chemical Splash Goggles.
Weighing & Transfer (Solid) Lab Coat, Chemical Splash Goggles, Nitrile GlovesWork must be done in a fume hood. For larger quantities (>10g), consider double-gloving to minimize contamination risk during de-gowning.
Solution Preparation Lab Coat, Chemical Splash Goggles, Nitrile GlovesWork must be done in a fume hood. For volumes >1L or when using highly volatile solvents, add a Chemical-Resistant Apron and consider double-gloving.
Reaction Work-up / Purification Lab Coat, Chemical Splash Goggles, Nitrile GlovesAdd a Face Shield and Chemical-Resistant Apron due to high splash potential. Double-gloving is strongly recommended.
Small Spill Cleanup (<5g) Lab Coat, Chemical Splash Goggles, 2 Pairs of Nitrile GlovesIf dust is airborne, an N95 respirator is required. Use a spill kit with an inert absorbent.
Large Spill Cleanup (>5g) Chemical-Resistant Suit/Apron, Face Shield, Chemical Splash Goggles, Heavy-Duty Gloves (e.g., Butyl), N95 RespiratorEvacuate the area and alert safety personnel. Only trained personnel should manage large spills.
Experimental Protocol: PPE Donning and Doffing

The order of donning and doffing (removing) PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield : Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves : Put on the first pair of gloves (if double-gloving). Put on the second, outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Outer Gloves (if used) : Remove the outer pair of gloves by peeling them off without touching the outer surface with bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat : Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your inner clothing. Hang it in the designated area or dispose of it if grossly contaminated.

  • Face Shield/Goggles : Remove eye and face protection from the back to the front.

  • Inner Gloves : Remove the final pair of gloves using the same safe removal technique.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[15]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-Fluoro-2-n-propoxybenzoic acid.

PPE_Workflow cluster_0 cluster_1 Hazard Evaluation cluster_2 Engineering Controls cluster_3 PPE Selection start Start: Task Assessment (Handling 4-Fluoro-2-n-propoxybenzoic acid) is_solid Solid or Solution? start->is_solid quantity Quantity & Scale is_solid->quantity Both require assessment splash_risk Splash / Aerosol Potential? quantity->splash_risk fume_hood Work in Fume Hood? splash_risk->fume_hood High risk mandates hood core_ppe Core PPE: - Lab Coat - Nitrile Gloves - Splash Goggles fume_hood->core_ppe Yes (Standard Procedure) resp_ppe Respiratory PPE: - N95 or Cartridge Respirator fume_hood->resp_ppe No (or Spill Occurs) Requires justification advanced_ppe Advanced PPE: - Double Gloves - Face Shield - Apron core_ppe->advanced_ppe  If Splash Risk is High  or Scale is Large resp_ppe->core_ppe In addition to Core PPE

Caption: PPE selection workflow based on hazard and task assessment.

Disposal and Decontamination

All disposable PPE, such as gloves and contaminated wipes, must be discarded into a designated, clearly labeled hazardous waste container.[1][16] Non-disposable items, like lab coats, should be professionally laundered and not taken home. Reusable equipment and glassware must be decontaminated according to standard laboratory procedures for chemical waste. Never dispose of the chemical or contaminated materials down the drain.[16]

By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. A proactive, informed approach to PPE is the hallmark of an exemplary scientist.

References

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Sources

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Method

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